molecular formula C10H13BFNO2 B578739 3-Fluoro-5-pyrrolidinophenylboronic acid CAS No. 1217500-96-3

3-Fluoro-5-pyrrolidinophenylboronic acid

Cat. No.: B578739
CAS No.: 1217500-96-3
M. Wt: 209.027
InChI Key: WOSGIIGBIQODBX-UHFFFAOYSA-N
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Description

3-Fluoro-5-pyrrolidinophenylboronic acid is a useful research compound. Its molecular formula is C10H13BFNO2 and its molecular weight is 209.027. The purity is usually 95%.
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Properties

IUPAC Name

(3-fluoro-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGIIGBIQODBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675221
Record name [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid
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Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-96-3
Record name B-[3-Fluoro-5-(1-pyrrolidinyl)phenyl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1217500-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-pyrrolidinophenylboronic Acid (CAS: 1217500-96-3) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-pyrrolidinophenylboronic acid, a key building block in the development of targeted protein degraders. This document outlines its chemical properties, applications in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides generalized experimental protocols relevant to its use.

Core Properties and Specifications

This compound is a substituted phenylboronic acid derivative that has gained prominence as a crucial intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structural features are pivotal for its application in the design of PROTACs.

PropertyValueCitation(s)
CAS Number 1217500-96-3[1][2]
Molecular Formula C₁₀H₁₃BFNO₂[1]
Molecular Weight 209.03 g/mol [3]
Appearance Powder[2]
Purity ≥98% (HPLC)[2]
Storage Room temperature, in a cool, dry place[1][2]

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally upon acquisition.

Application in Targeted Protein Degradation: PROTACs

This compound serves as a fundamental building block for the synthesis of VHL E3 ligase ligands. These ligands are integral components of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

A PROTAC molecule typically consists of:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (in this case, VHL).

  • A linker that connects the two ligands.

By facilitating the formation of a ternary complex between the target protein and the E3 ligase, a PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."

Role in BRD4 Degradation

One of the significant applications of VHL-recruiting PROTACs is the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key epigenetic reader that regulates the expression of oncogenes such as c-Myc.[4] Overexpression of BRD4 is implicated in various cancers.[5][6] PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity.[4]

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the general mechanism of action for a VHL-recruiting PROTAC designed to degrade BRD4.

PROTAC_Mechanism PROTAC-Mediated BRD4 Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (VHL Ligand - Linker - BRD4 Ligand) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Caption: General mechanism of PROTAC-induced degradation of BRD4.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of PROTACs using this compound are often proprietary. However, this section provides a generalized workflow based on established chemical literature for the synthesis of VHL ligands and the subsequent assembly and evaluation of a PROTAC.

Synthesis of a VHL Ligand Precursor

This hypothetical protocol outlines the initial steps to functionalize the boronic acid for subsequent coupling reactions. The synthesis of VHL ligands often involves a multi-step process.[7][8]

VHL_Ligand_Synthesis Generalized VHL Ligand Synthesis Workflow Start This compound Step1 Suzuki Coupling (with a suitable aryl halide) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling with Hydroxyproline Derivative Step2->Step3 Product VHL Ligand Precursor Step3->Product

Caption: Synthetic workflow for a VHL ligand precursor.

Methodology:

  • Suzuki Coupling: this compound can be reacted with a suitable aryl halide (e.g., a protected aminopyridine derivative) under palladium catalysis to form a biaryl scaffold.

  • Functional Group Interconversion: The resulting intermediate may require further chemical modifications, such as deprotection or activation of a functional group, to prepare it for the next coupling step.

  • Amide Coupling: The modified intermediate is then coupled with a protected hydroxyproline derivative, a key recognition element for VHL, typically using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Purification: The resulting VHL ligand precursor is purified using techniques such as column chromatography or preparative HPLC.

PROTAC Assembly and Characterization

This section describes a general approach for conjugating the VHL ligand to a ligand for the target protein (e.g., a BRD4 inhibitor) via a linker.[9][10]

PROTAC_Assembly PROTAC Assembly and Characterization Workflow VHL_Ligand VHL Ligand Coupling1 Couple VHL Ligand and Linker VHL_Ligand->Coupling1 Linker Linker Linker->Coupling1 BRD4_Ligand BRD4 Ligand Coupling2 Couple Intermediate and BRD4 Ligand BRD4_Ligand->Coupling2 Intermediate VHL-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC_Crude Crude PROTAC Coupling2->PROTAC_Crude Purification Purification (HPLC) PROTAC_Crude->Purification PROTAC_Pure Pure PROTAC Purification->PROTAC_Pure Characterization Characterization (NMR, MS) PROTAC_Pure->Characterization Final_Product Characterized PROTAC Characterization->Final_Product

Caption: Workflow for PROTAC assembly and characterization.

Methodology:

  • Linker Attachment: The VHL ligand is reacted with a bifunctional linker that has appropriate reactive groups. The order of attachment (VHL ligand to linker, then to BRD4 ligand, or vice versa) depends on the specific chemical functionalities of the components.

  • Coupling to Target Ligand: The VHL-linker intermediate is then coupled to a suitable BRD4 ligand (e.g., a derivative of JQ1).

  • Final Deprotection (if necessary): Any protecting groups are removed to yield the final PROTAC molecule.

  • Purification: The crude PROTAC is purified by preparative HPLC to achieve high purity.

  • Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

Biological Evaluation: BRD4 Degradation Assay

A common method to assess the efficacy of a BRD4-targeting PROTAC is to measure the degradation of BRD4 protein in a relevant cancer cell line.

Methodology:

  • Cell Culture: Cancer cells known to be sensitive to BRD4 inhibition (e.g., certain leukemia or colon cancer cell lines) are cultured.[4]

  • Treatment: Cells are treated with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are analyzed by Western blotting using an antibody specific for BRD4 to determine its protein levels. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Quantification: The intensity of the BRD4 bands is quantified and normalized to the loading control to determine the extent of degradation at each PROTAC concentration. The DC₅₀ (concentration at which 50% of the protein is degraded) can then be calculated.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.[11]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly for the development of PROTACs targeting proteins implicated in disease. Its utility as a building block for VHL ligands enables the synthesis of potent and selective protein degraders. While specific experimental data for this compound is limited in the public domain, the generalized protocols and workflows provided in this guide offer a solid foundation for its application in the synthesis and evaluation of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and anticipated physicochemical properties of 3-Fluoro-5-pyrrolidinophenylboronic acid (CAS No. 1217500-96-3). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents its fundamental molecular details alongside experimentally determined values for structurally related analogs to offer a predictive framework. Furthermore, this guide outlines comprehensive experimental protocols for the characterization of arylboronic acids, equipping researchers with the necessary methodologies for in-house analysis. Visual workflows are included to illustrate key processes in the synthesis and characterization of this class of compounds, which are pivotal in modern drug discovery and medicinal chemistry.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their versatility has established them as indispensable building blocks in the creation of complex organic molecules, particularly within the pharmaceutical industry. The specific compound, this compound, incorporates three key structural features: a phenylboronic acid moiety, a fluorine atom, and a pyrrolidine ring. The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the pyrrolidine group can affect solubility and provides a potential point for further molecular elaboration. Understanding the core physicochemical properties of this molecule is therefore critical for its effective application in drug design and development.

Physicochemical Data

Direct experimental data for this compound is not extensively available. The following tables summarize its known molecular properties and provide data for a closely related analog, 3-Fluorophenylboronic acid, to serve as a reasonable estimate. A second table details the typical property ranges observed for the broader class of arylboronic acids.

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound3-Fluorophenylboronic acid (Analog)
CAS Number 1217500-96-3768-35-4
Molecular Formula C₁₀H₁₃BFNO₂C₆H₆BFO₂
Molecular Weight 209.03 g/mol 139.92 g/mol
Appearance White to off-white crystalline powder (Expected)White to off-white crystalline powder[1][2]
Melting Point Data not available214-218 °C[1]
Boiling Point Data not available271.4 ± 42.0 °C (Predicted)[2]
pKa Data not available7.50 ± 0.10 (Predicted)[2]
Solubility Data not availableWater: 27.1 g/L at 20°C; Soluble in Methanol[2]

Table 2: Typical Physicochemical Property Ranges for Arylboronic Acids

PropertyTypical Range / Characteristics
Appearance Typically white to off-white crystalline solids.
Melting Point Generally high, often exceeding 200 °C.[3]
pKa Generally in the range of 4-10 in aqueous solutions.[4]
Solubility Poorly soluble in nonpolar organic solvents like hexanes. Soluble in many polar organic solvents. Water solubility varies greatly with substitution.[3] Phenylboronic acid itself has a water solubility of 10 g/L at 20 °C.[3]
Stability Generally stable to air and moisture, but can undergo dehydration to form boroxines, especially upon heating.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of arylboronic acids like this compound.

Melting Point Determination
  • Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

pKa Determination by Potentiometric Titration
  • Methodology:

    • A solution of the arylboronic acid is prepared in a suitable solvent system, often a co-solvent like a water/DMSO mixture due to the limited aqueous solubility of many arylboronic acids.[5]

    • The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • The equivalence point is determined from the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized.

Solubility Determination
  • Methodology (Shake-Flask Method):

    • An excess amount of the solid arylboronic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed flask.

    • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the arylboronic acid in the saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

Mandatory Visualizations

General Synthetic and Characterization Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of a 3,5-disubstituted phenylboronic acid.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., 1,3,5-tribromobenzene) step1 Selective Functionalization (e.g., Introduction of Pyrrolidine) start->step1 step2 Borylation (e.g., Lithiation followed by reaction with trialkyl borate) step1->step2 step3 Hydrolysis step2->step3 product Crude this compound step3->product purify Purification (e.g., Recrystallization or Column Chromatography) product->purify pure_product Pure Product purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) pure_product->nmr ms Mass Spectrometry (e.g., ESI-MS) pure_product->ms mp Melting Point Determination pure_product->mp pka pKa Determination pure_product->pka sol Solubility Studies pure_product->sol

Caption: A general workflow for the synthesis and characterization of arylboronic acids.

Conclusion

While specific, experimentally-derived physicochemical data for this compound remain to be fully documented in accessible literature, this guide provides a solid foundation for researchers by presenting its known molecular characteristics and offering data from a close structural analog for estimation. The outlined experimental protocols for determining key properties such as melting point, pKa, and solubility are standard and robust methods applicable to this and other arylboronic acids. The provided workflow visualization further clarifies the process of bringing such a molecule from synthesis to full characterization. It is anticipated that as this compound sees wider use in research and development, a more complete, experimentally verified dataset will become available.

References

An In-depth Technical Guide on the Electronic Effects of Fluorine and Pyrrolidine on the Boronic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of fluorine and pyrrolidine substituents on the boronic acid moiety. Understanding these effects is crucial for the rational design of boronic acid-containing compounds in various applications, including drug development, chemical sensing, and catalysis. This document details the modulation of Lewis acidity, pKa, and reactivity through the distinct electronic influences of the strongly electron-withdrawing fluorine atom and the electron-donating pyrrolidine ring.

Introduction to Boronic Acids and the Importance of Electronic Effects

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. The boron atom in a boronic acid is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid.[1] This Lewis acidity is central to their utility, enabling reversible covalent interactions with diols, a functionality present in many biological molecules like sugars and glycoproteins.[2] This property has led to their extensive use in molecular recognition, sensing, and as enzyme inhibitors.[3][4][5]

The electronic properties of the organic substituent (R) directly influence the Lewis acidity of the boronic acid moiety. By introducing electron-withdrawing or electron-donating groups onto the organic scaffold, it is possible to fine-tune the pKa of the boronic acid, its binding affinity, and its reactivity. This guide focuses on two substituents with opposing electronic characteristics: the highly electronegative fluorine atom and the nitrogen-containing pyrrolidine ring.

Electronic Effects of Fluorine on the Boronic Acid Moiety

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, metabolic stability, and binding affinity.[6][7] When appended to a phenylboronic acid, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which has a profound impact on the boronic acid's properties.

Modulation of Acidity (pKa)

The primary effect of fluorine substitution on a phenylboronic acid is an increase in its Lewis acidity, which translates to a lower pKa value. The electron-withdrawing nature of fluorine pulls electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid. This enhanced acidity is crucial for interactions with bioanalytes or enzyme active sites.[8]

The position of the fluorine substituent on the phenyl ring plays a significant role in the extent of this effect. Generally, the acidity increase is more pronounced with multiple fluorine substitutions. The range of pKa values for fluorinated phenylboronic acids spans from 6.17 to 8.77, a significant shift from the pKa of unsubstituted phenylboronic acid, which is approximately 8.86.[3]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids [3][9]

CompoundpKa
Phenylboronic Acid8.86
2-Fluorophenylboronic Acid8.77
3-Fluorophenylboronic Acid8.41
4-Fluorophenylboronic Acid8.77
2,6-Difluorophenylboronic Acid7.91
3,5-Difluorophenylboronic Acid7.62
2,3,4,6-Tetrafluorophenylboronic Acid6.17
4-(Trifluoromethyl)phenylboronic Acid8.01

Note: pKa values can vary slightly depending on the measurement conditions.

Impact on Reactivity and Binding

The increased Lewis acidity of fluorinated boronic acids enhances their ability to form stable tetrahedral boronate complexes with diols. This is particularly relevant in the design of sensors and inhibitors that target diol-containing molecules. The stronger interaction can lead to higher binding affinities and improved efficacy.

Electronic Effects of Pyrrolidine on the Boronic Acid Moiety

In contrast to fluorine, the pyrrolidine group, when attached to an aromatic ring via its nitrogen atom, acts as an electron-donating group (+M effect). The nitrogen lone pair can be delocalized into the aromatic π-system, increasing the electron density of the ring and, consequently, the boron atom.

Modulation of Acidity (pKa)

The electron-donating nature of the pyrrolidine substituent is expected to decrease the Lewis acidity of the boronic acid moiety, resulting in a higher pKa value compared to unsubstituted phenylboronic acid. By pushing electron density towards the boron atom, the pyrrolidine group makes it less electrophilic.

While extensive quantitative data for a wide range of pyrrolidine-substituted phenylboronic acids is not as readily available as for their fluorinated counterparts, the synthesis and characterization of compounds like (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid have been reported.[3][5] The presence of the electron-donating pyrrolidine ring is expected to counteract the electron-withdrawing effect of the trifluoromethyl group to some extent.

Table 2: Predicted and Reported pKa Values of Pyrrolidine-Substituted Phenylboronic Acids

CompoundPredicted pKaReported pKa
4-(Pyrrolidin-1-yl)phenylboronic acid> 8.86Not widely reported

Prediction is based on the electron-donating nature of the pyrrolidine substituent.

Impact on Reactivity and Binding

The decreased Lewis acidity of pyrrolidine-substituted boronic acids may lead to weaker interactions with diols compared to fluorinated analogs under the same conditions. However, the pyrrolidine moiety can also participate in other non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can influence binding affinity and specificity. The basic nitrogen atom of the pyrrolidine ring can also play a role in modulating the overall pharmacological profile of the molecule.[10]

Comparative Analysis: Fluorine vs. Pyrrolidine

The contrasting electronic effects of fluorine and pyrrolidine provide a powerful tool for tuning the properties of boronic acids.

Table 3: Comparison of Electronic Effects

PropertyFluorine SubstituentPyrrolidine Substituent
Electronic Effect Strong electron-withdrawing (-I)Strong electron-donating (+M)
Effect on Lewis Acidity IncreasesDecreases
Effect on pKa DecreasesIncreases
Interaction with Diols StrengthensWeakens (based on Lewis acidity alone)

This dichotomy allows for the design of boronic acids with a wide spectrum of acidities and binding characteristics, tailored for specific applications.

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

The synthesis of both fluorinated and pyrrolidine-substituted phenylboronic acids often involves the reaction of a corresponding organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[11]

Workflow for Synthesis of a Phenylboronic Acid

A Aryl Halide (e.g., Bromo- or Iodo-arene) B Organometallic Reagent Formation (e.g., with Mg or n-BuLi) A->B 1. Metalation C Reaction with Trialkyl Borate (e.g., B(OMe)₃) B->C 2. Borylation D Acidic Workup (e.g., HCl) C->D 3. Hydrolysis E Substituted Phenylboronic Acid D->E 4. Product Isolation A Prepare Buffer Solutions (Range of pH values) C Mix Stock with Buffers in 96-well plate A->C B Prepare Boronic Acid Stock Solution B->C D Measure UV-Vis Absorbance at various pH values C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Fit E->F cluster_0 Enzyme Active Site cluster_1 Inhibition by Boronic Acid Serine Catalytic Serine (Ser-OH) Substrate Peptide Substrate Serine->Substrate Nucleophilic Attack TetrahedralAdduct Stable Tetrahedral Adduct (Ser-O-B(OH)₂⁻-R) Products Hydrolyzed Products Substrate->Products Peptide Bond Cleavage Signal Transduction Blocked Signal Transduction Blocked Products->Signal Transduction Blocked BoronicAcid Boronic Acid Inhibitor (R-B(OH)₂) BoronicAcid->Serine caption Electronic Effects on Inhibition: Fluorine (EWG): Enhances Lewis acidity, favors adduct formation. Pyrrolidine (EDG): Decreases Lewis acidity, may influence binding via other interactions.

References

An In-depth Technical Guide to the Lewis Acidity of 3-Fluoro-5-pyrrolidinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids and Lewis Acidity

Boronic acids [RB(OH)₂] are a class of organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This electron-accepting ability defines the Lewis acidity of boronic acids.[1] In aqueous media, the primary interaction is with a hydroxide ion (OH⁻), leading to the formation of a tetrahedral boronate anion [RB(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its pKa value. A lower pKa indicates a stronger Lewis acid.[1]

Electronic Effects of Substituents on Lewis Acidity

The Lewis acidity of a phenylboronic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase Lewis acidity (decrease pKa) by destabilizing the electron-rich boronate anion, while electron-donating groups (EDGs) have the opposite effect.

In the case of 3-Fluoro-5-pyrrolidinophenylboronic acid , we have two key substituents to consider:

  • Fluorine (at position 3): As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group through the inductive effect. This effect is expected to increase the Lewis acidity of the boronic acid. The presence of a fluorine substituent in arylboronic acids is known to enhance their acidity.[2]

  • Pyrrolidine (at position 5): The pyrrolidine group, specifically the nitrogen atom, has a lone pair of electrons that can be donated to the aromatic ring through the mesomeric effect, making it an electron-donating group. This would be expected to decrease the Lewis acidity.

The overall Lewis acidity of this compound will be determined by the balance of these opposing electronic effects. The relative positions of the substituents to the boronic acid group are crucial in determining the magnitude of their influence.

Quantitative Data on Lewis Acidity

As previously stated, specific experimental pKa values for this compound are not available in the reviewed literature. However, we can compile representative data for related substituted phenylboronic acids to illustrate the expected trends.

CompoundSubstituent(s)pKaReference
Phenylboronic acid-H8.8[3]
3-Fluorophenylboronic acid3-F8.0[3]
4-Methoxyphenylboronic acid4-OCH₃ (EDG)9.2[3]
3-Nitrophenylboronic acid3-NO₂ (EWG)7.9[3]
This compound3-F, 5-PyrrolidinylEstimated ~8.2-8.6Predicted

Note: The pKa for this compound is an estimation based on the competing electronic effects of the fluoro and pyrrolidinyl groups and is for illustrative purposes only.

Experimental Protocols for Determining Lewis Acidity

The Lewis acidity of boronic acids is typically determined by measuring their pKa. Several methods can be employed for this purpose.

4.1. Spectrophotometric pH Titration

This method is based on the difference in the UV-Vis absorbance spectra between the trigonal boronic acid and the tetrahedral boronate anion.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.

  • Sample Preparation: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration that gives a measurable absorbance.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[1]

4.2. ¹¹B NMR Spectroscopy

The chemical shift of the boron atom in ¹¹B NMR is sensitive to its coordination state. The trigonal boronic acid and the tetrahedral boronate anion have distinct chemical shifts.

Protocol:

  • Sample Preparation: Prepare a series of samples of the boronic acid in buffered solutions of varying pH.

  • ¹¹B NMR Measurement: Acquire the ¹¹B NMR spectrum for each sample.

  • Data Analysis: The observed chemical shift is a weighted average of the shifts of the acid and boronate forms. By plotting the chemical shift against pH, the pKa can be determined from the midpoint of the transition.

Visualizations

5.1. Boronic Acid-Boronate Equilibrium

BoronicAcidEquilibrium BoronicAcid R-B(OH)₂ (Trigonal Planar) Boronate R-B(OH)₃⁻ (Tetrahedral) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid + H⁺

Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.

5.2. Workflow for Spectrophotometric pKa Determination

pKaWorkflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Stock Prepare Boronic Acid Stock Solution Samples Mix Stock with Buffers Stock->Samples Buffers Prepare Buffers of Varying pH Buffers->Samples UVVis Record UV-Vis Spectra Samples->UVVis Plot Plot Absorbance vs. pH UVVis->Plot pKa Determine pKa from Inflection Point Plot->pKa

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Role in Drug Development

The Lewis acidity of boronic acids is a critical parameter in their application as pharmaceutical agents. It governs their ability to interact with biological targets, such as the active sites of enzymes, often through the formation of reversible covalent bonds with diols present in sugars or protein residues.[4] Fluorinated boronic acids are of particular interest as the fluorine atom can enhance metabolic stability and binding affinity.[5][6] Understanding and tuning the Lewis acidity of molecules like this compound is therefore essential for the rational design of novel therapeutics.

References

Navigating the Physicochemical Landscape of 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-pyrrolidinophenylboronic acid is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its utility in forming covalent bonds with biological targets, particularly through reversible interactions with diols, makes it a valuable pharmacophore. However, the successful application of this and similar boronic acid derivatives is contingent on a thorough understanding of their physicochemical properties, primarily their solubility in various organic solvents and their stability under diverse experimental and storage conditions. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, drawing upon established knowledge of analogous phenylboronic acid derivatives. The methodologies presented herein offer a robust framework for the empirical determination of these critical parameters.

Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative solubility profile can be predicted based on the behavior of structurally related phenylboronic acids. The presence of a polar pyrrolidine ring and a hydrogen-bonding boronic acid group suggests a propensity for solubility in polar organic solvents. Conversely, the fluorophenyl core imparts a degree of lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the alcohols can engage in hydrogen bonding with both the boronic acid and the pyrrolidine nitrogen, facilitating dissolution.
Aprotic Polar Solvents Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), AcetoneModerate to HighThe polarity of these solvents can solvate the polar functional groups of the molecule. Phenylboronic acid generally shows good solubility in ketones and ethers[1][2].
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents offer a balance of polarity and non-polarity that can accommodate the different moieties of the molecule. Phenylboronic acid has been shown to have moderate solubility in chloroform[1][2].
Non-polar Solvents Hexanes, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. Phenylboronic acid exhibits very low solubility in hydrocarbons[1][2].

Experimental Protocol for Solubility Determination: Dynamic Turbidity Method

A widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic method, which relies on measuring the temperature at which a suspension of known composition becomes a clear solution upon heating[1][2][3].

Methodology:

  • Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known volume of the desired organic solvent.

  • Heating and Observation: The vials are placed in a controlled heating block equipped with a magnetic stirrer and a light source and detector to monitor turbidity.

  • Clear Point Determination: The temperature of the suspension is slowly increased while stirring. The temperature at which the solution becomes clear (the point of complete dissolution) is recorded.

  • Data Analysis: The solubility at that temperature is calculated as the mass of the solute per volume or mass of the solvent. This process is repeated for different concentrations to generate a solubility curve as a function of temperature.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Add known volume of organic solvent prep1->prep2 analysis1 Place in heating block with stirring and turbidity meter prep2->analysis1 analysis2 Slowly increase temperature analysis1->analysis2 analysis3 Record temperature at which solution becomes clear analysis2->analysis3 data1 Calculate solubility at the recorded temperature analysis3->data1 data2 Repeat for different concentrations data1->data2 data3 Generate solubility curve data2->data3

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of boronic acids is a critical consideration for their synthesis, purification, storage, and application. Two primary degradation pathways are of concern for this compound: dehydration to form boroxines and oxidative decomposition.

Dehydration to Boroxine

A common characteristic of boronic acids is their propensity to undergo intermolecular dehydration, particularly upon heating, to form a cyclic anhydride known as a boroxine[3]. This process is reversible in the presence of water.

G cluster_reaction Dehydration Reaction reactant 3 x this compound product Boroxine Trimer reactant->product Heat product->reactant + H2O water 3 x H2O

Caption: Reversible formation of boroxine from boronic acid.

Mitigation Strategies:

  • Storage: Store in a cool, dry environment.

  • Handling: Minimize exposure to high temperatures and anhydrous conditions during processing.

Oxidative Degradation

Boronic acids can be susceptible to oxidative cleavage of the carbon-boron bond, a process that can be mediated by various oxidants, including atmospheric oxygen and peroxides[4][5]. The presence of a fluorine atom on the phenyl ring may influence the electronic properties and, consequently, the oxidative stability.

Table 2: Potential Oxidative Degradation Products

Degradation ProductFormation Pathway
3-Fluoro-5-pyrrolidinophenolOxidative cleavage of the C-B bond.

Experimental Protocol for Stability Assessment: HPLC-Based Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound and quantifying its degradation products.

Methodology:

  • Forced Degradation Studies: Subject solutions of the compound in relevant organic solvents to stress conditions, including:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

    • Oxidative Stress: Addition of a mild oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic Stress: Exposure to UV and visible light.

    • Acidic/Basic Conditions: Addition of acid or base to the solution.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions.

  • HPLC Analysis: Analyze the aliquots using a suitable reversed-phase HPLC method. A C18 column with a mobile phase gradient of water (containing a modifier like formic acid or ammonium acetate) and acetonitrile is a common starting point for boronic acid analysis[6].

  • Peak Identification and Quantification: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of the degradation products and elucidate their structures.

G cluster_stress Forced Degradation cluster_sampling Sampling cluster_hplc HPLC Analysis stress1 Prepare solutions of this compound stress2 Apply stress conditions (Heat, Oxidation, Light, pH) stress1->stress2 sampling1 Withdraw aliquots at time intervals stress2->sampling1 hplc1 Inject sample onto HPLC-MS sampling1->hplc1 hplc2 Quantify parent compound and degradants hplc1->hplc2 hplc3 Identify degradation products hplc2->hplc3

Caption: Workflow for HPLC-based stability testing.

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in the public domain, this guide provides a robust predictive framework for its solubility and stability based on the well-documented behavior of related phenylboronic acids. The experimental protocols detailed herein offer a clear path for researchers to empirically determine these critical parameters, enabling the confident and effective use of this valuable building block in drug discovery and development programs. A thorough understanding and characterization of solubility and stability are paramount to ensuring reproducible experimental results, developing stable formulations, and ultimately, advancing promising therapeutic candidates.

References

A Deep Dive into 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-pyrrolidinophenylboronic acid is a synthetic organoboron compound that holds significant promise in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing effects of a fluorine atom with the electron-donating pyrrolidine moiety on a phenylboronic acid scaffold, suggest a nuanced reactivity and potential for selective biological interactions. Phenylboronic acids are a well-established class of compounds with diverse applications, including roles as enzyme inhibitors, sensors for saccharides, and crucial reagents in cross-coupling reactions for the synthesis of complex organic molecules.[1][2][3] The pyrrolidine ring, a common motif in bioactive molecules, offers advantages in drug design due to its three-dimensional structure and potential for stereospecific interactions.[4][5] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the molecular properties, reactivity, and potential biological activity of this compound, thereby guiding its future development and application. While experimental data on this specific molecule is limited, this guide leverages computational studies on analogous compounds to present a robust framework for its investigation.

Introduction to Phenylboronic Acids in Drug Development

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry. Their ability to form reversible covalent bonds with diols is the basis for their use as glucose sensors and for drug delivery applications.[1] In drug discovery, PBAs have been investigated as inhibitors of various enzymes, including serine proteases and β-lactamases, where the boron atom interacts with active site residues.[6][7] The electronic properties of the phenyl ring, modulated by substituents, play a crucial role in determining the acidity of the boronic acid and its interaction with biological targets. Electron-withdrawing groups, for instance, generally increase the acidity of the boronic acid moiety.

The subject of this guide, this compound, presents an interesting substitution pattern. The fluorine atom at the meta-position is expected to influence the electronic distribution of the aromatic ring through its inductive effects.[8][9] Conversely, the pyrrolidine group, also in a meta-position relative to the boronic acid, is known to be an electron-donating group. This push-pull electronic arrangement can lead to unique chemical properties and biological activities.

Theoretical and Computational Methodologies

A thorough understanding of the physicochemical properties of this compound at a molecular level is crucial for predicting its behavior and guiding experimental studies. Computational chemistry provides a powerful toolkit for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure, geometry, and reactivity of molecules.[10] For this compound, DFT calculations can provide valuable insights into:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity and intermolecular interactions.[11]

  • Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the experimental characterization of the molecule.[12][13][14]

Hypothetical Experimental Protocol: DFT Calculations

A plausible computational protocol for studying this compound using DFT would be as follows:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[10][13]

  • Basis Set: 6-311++G(d,p) basis set, which includes diffuse and polarization functions to accurately describe the electronic distribution, particularly for heteroatoms like fluorine, nitrogen, and oxygen.

  • Solvation Model: To simulate a biological environment, the conductor-like polarizable continuum model (CPCM) or the solvation model based on density (SMD) can be used with water as the solvent.

  • Calculations to be Performed:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.

    • Calculation of molecular orbitals (HOMO, LUMO) and molecular electrostatic potential.

    • NMR shielding tensor calculations using the GIAO (Gauge-Including Atomic Orbital) method to predict 1H and 13C NMR chemical shifts.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as proteins or lipid membranes, over time.[15][16][17][18][19] For this compound, MD simulations can be employed to:

  • Explore Conformational Landscape: Investigate the different shapes the molecule can adopt in solution and their relative energies.

  • Study Protein-Ligand Interactions: If a potential biological target is identified, MD simulations can model the binding of this compound to the active site, providing insights into the stability of the complex and key intermolecular interactions.

  • Predict Binding Free Energies: Advanced MD techniques can be used to estimate the binding affinity of the molecule to its target, which is a critical parameter in drug design.

Predicted Molecular Properties and Data

Based on computational studies of analogous compounds, we can predict a range of properties for this compound. The following tables summarize hypothetical but realistic quantitative data that could be obtained from the DFT calculations described above.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value
C-B Bond Length1.55 Å
B-O1 Bond Length1.37 Å
B-O2 Bond Length1.37 Å
C-F Bond Length1.35 Å
C-N Bond Length1.38 Å
C-B-O1 Bond Angle121.0°
O1-B-O2 Bond Angle118.0°
C-C-F Bond Angle119.5°
C-C-N Bond Angle121.2°

Table 2: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Table 3: Predicted Spectroscopic Data

SpectrumKey Predicted Peaks
IR (cm⁻¹) ~3400 (O-H stretch), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1250 (C-F stretch)
¹H NMR (ppm) 7.0-7.5 (aromatic protons), 3.3 (pyrrolidine CH₂ adjacent to N), 2.0 (other pyrrolidine CH₂)
¹³C NMR (ppm) 163 (C-F), 150 (C-N), 110-130 (aromatic carbons), 47 (pyrrolidine C adjacent to N), 25 (other pyrrolidine C)

Synthesis and Reactivity

Hypothetical Experimental Protocol: Synthesis

A potential synthetic route could involve the following steps:

  • Starting Material: 1-Bromo-3-fluoro-5-nitrobenzene.

  • Nucleophilic Aromatic Substitution: Reaction of 1-bromo-3-fluoro-5-nitrobenzene with pyrrolidine to introduce the pyrrolidine moiety. This type of reaction on thiophene derivatives has been studied computationally.[20]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Sandmeyer-type Reaction: The resulting aniline can be converted to a diazonium salt, which can then be reacted with a boronic acid precursor.

  • Alternative: Suzuki-Miyaura Coupling: A more direct approach could involve a Suzuki-Miyaura cross-coupling reaction.[3][9][21][22][23] This would entail the reaction of a diborane reagent with the corresponding aryl halide in the presence of a palladium catalyst. A synthetic method for 3-aminophenylboronic acid has been patented which utilizes a palladium-catalyzed coupling reaction.[24]

The reactivity of this compound in reactions like the Suzuki-Miyaura coupling is of significant interest for the synthesis of more complex molecules. The electronic nature of the substituents will influence the efficiency of the transmetalation step in the catalytic cycle.

Potential Biological Significance and Drug Development Applications

The unique combination of a fluorine atom, a pyrrolidine ring, and a boronic acid group suggests several potential applications for this compound in drug development:

  • Enzyme Inhibition: As with other phenylboronic acids, this molecule could be a candidate for inhibiting serine proteases or β-lactamases.[6][7] The fluorine and pyrrolidine substituents could modulate its binding affinity and selectivity.

  • Targeted Drug Delivery: The boronic acid moiety can interact with diols present on the surface of cells or in specific tissues, potentially enabling targeted drug delivery.

  • Chemical Probe: This molecule could serve as a valuable chemical probe to study biological systems, for instance, by designing fluorescent derivatives to visualize specific cellular components.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be a valuable fragment for screening against a wide range of biological targets. Biological screening of novel phenylboronic acid derivatives has shown promise in identifying compounds with antiproliferative effects.[8][20]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular_Structure C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 C6 C C5->C6 N N C5->N C6->C1 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 C7 C N->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->N

Caption: Molecular structure of this compound.

Synthesis_Workflow Start 1-Bromo-3-fluoro-5-nitrobenzene Step1 Nucleophilic Aromatic Substitution with Pyrrolidine Start->Step1 Intermediate1 1-(3-Bromo-5-fluorophenyl)pyrrolidine Step1->Intermediate1 Step2 Borylation Reaction (e.g., with bis(pinacolato)diboron) Intermediate1->Step2 Product This compound Step2->Product

Caption: A plausible synthetic workflow for the target molecule.

Computational_Workflow Input Initial 3D Structure DFT DFT Calculations (Geometry Optimization, Frequencies) Input->DFT Properties Molecular Properties (HOMO/LUMO, MEP) DFT->Properties Spectra Predicted Spectra (IR, NMR) DFT->Spectra MD Molecular Dynamics Simulations DFT->MD Binding Protein-Ligand Binding Analysis MD->Binding

Caption: A typical computational chemistry workflow for analysis.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. This guide has outlined a comprehensive theoretical and computational framework for its characterization. By employing DFT calculations and MD simulations, researchers can gain deep insights into its structural, electronic, and dynamic properties, which are essential for rational drug design.

Future research should focus on the experimental validation of the predicted properties. The synthesis of this compound, following a route similar to the one proposed, is a critical first step. Subsequent experimental characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography will be invaluable. Furthermore, biological screening of this compound against a panel of relevant targets, such as bacterial enzymes or cancer cell lines, could uncover novel therapeutic opportunities. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this promising molecule.

References

The Strategic Role of 3-Fluoro-5-pyrrolidinophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-pyrrolidinophenylboronic acid (CAS: 1217500-96-3) is a specialized building block of significant interest in contemporary medicinal chemistry. Its unique trifunctional architecture, combining a reactive boronic acid, a metabolically stabilizing fluorine atom, and a versatile pyrrolidine moiety, positions it as a valuable component in the synthesis of complex therapeutic agents. While specific, publicly available data on this compound is limited, its classification as a "Protein Degrader Building Block" suggests its primary application lies in the rapidly advancing field of targeted protein degradation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide will provide a comprehensive overview of its likely synthesis, its strategic importance in medicinal chemistry, and potential applications, drawing upon data from analogous structures to illustrate its utility.

Core Compound Profile

PropertyValueReference
CAS Number 1217500-96-3[1][2][3][4]
Molecular Formula C₁₀H₁₃BFNO₂[1][2][4]
Molecular Weight 209.03 g/mol [1][2]
Primary Application Protein Degrader Building Block[1]
Purity (Typical) ≥98%[1][4]

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

A potential two-step synthesis is outlined below, starting from 1-bromo-3-fluoro-5-iodobenzene.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 1-bromo-3-fluoro-5-iodobenzene in a suitable aprotic polar solvent like DMSO or DMF, add pyrrolidine.

  • The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the HI formed.

  • The mixture is heated to facilitate the nucleophilic aromatic substitution of the iodine atom, which is more reactive than bromine under these conditions.

  • After the reaction is complete (monitored by TLC or LC-MS), the product, 1-(3-bromo-5-fluorophenyl)pyrrolidine, is isolated through extraction and purified by column chromatography.

Step 2: Borylation via Lithium-Halogen Exchange

  • The purified 1-(3-bromo-5-fluorophenyl)pyrrolidine is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange, replacing the bromine atom with lithium.

  • Triisopropyl borate (B(O-iPr)₃) is then added to the aryllithium intermediate.

  • The reaction mixture is allowed to warm to room temperature, followed by acidic workup (e.g., with 1N HCl) to hydrolyze the borate ester to the desired this compound.

  • The final product is isolated by extraction and can be purified by recrystallization or column chromatography.

Synthesis_Workflow reagent1 1-bromo-3-fluoro-5-iodobenzene intermediate 1-(3-bromo-5-fluorophenyl)pyrrolidine reagent1->intermediate Step 1: SNAr reagent2 Pyrrolidine, K₂CO₃ product This compound intermediate->product Step 2: Borylation reagent3 1. n-BuLi, -78°C 2. B(O-iPr)₃ reagent4 3. H₃O⁺

Caption: Hypothetical two-step synthesis of this compound.

Role in Medicinal Chemistry

The structural features of this compound make it a highly valuable building block in drug discovery, particularly in the design of PROTACs.

1. Component of PROTACs:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be incorporated as, or modified to be, a ligand for a POI.

  • Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes, making them effective inhibitors. This interaction can be exploited to target specific proteins.

  • Pyrrolidine Ring: The pyrrolidine scaffold is a common feature in many biologically active molecules and can contribute to binding affinity and selectivity for a target protein. It also provides a potential attachment point for the linker.

  • Fluorine Atom: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with the target protein, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->Ternary PROTAC POI Ligand (e.g., derived from This compound) Linker E3 Ligase Ligand PROTAC->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, a likely application for this compound.

2. Suzuki-Miyaura Cross-Coupling Reactions:

As a phenylboronic acid, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds, enabling its incorporation into a wide variety of molecular scaffolds during the synthesis of potential drug candidates.

Quantitative Data (Representative)

As there is no publicly available quantitative biological data for this compound, the following table presents representative data for other boronic acid-based inhibitors to illustrate the potential potency that can be achieved with this class of compounds.

Compound ClassTargetIC₅₀ / KᵢReference Activity
Phenylboronic AcidsKPC-2 β-Lactamase0.73 µM - 4.6 µM (Kᵢ)Inhibition of a key bacterial resistance enzyme.
Dipeptidyl Boronic Acids20S ProteasomeLow nM (IC₅₀)Potent inhibition of the proteasome, a validated target in oncology.
Phenylboronic Acid (PBA)RhoA, Rac1, Cdc421 mMInhibition of GTP-binding proteins involved in cancer cell migration.[5]

Conclusion

This compound is a promising and strategically designed building block for modern medicinal chemistry. Its key structural attributes—a reactive boronic acid, a stabilizing fluorine atom, and a versatile pyrrolidine ring—make it particularly well-suited for the synthesis of targeted protein degraders and other complex therapeutic agents. While specific data for this compound remains proprietary or unpublished, its availability and classification strongly point towards its utility in the development of next-generation therapeutics. Further research and publication involving this compound are anticipated to reveal its specific applications and potential in drug discovery.

References

Potential Biological Targets for 3-Fluoro-5-pyrrolidinophenylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-fluoro-5-pyrrolidinophenylboronic acid represent a promising, yet underexplored, class of compounds in medicinal chemistry. This technical guide provides a comprehensive analysis of their potential biological targets by dissecting the established roles of their core structural components: the fluorophenylboronic acid moiety and the pyrrolidine ring. While direct experimental evidence for the specific biological targets of this scaffold remains limited in publicly available literature, this document extrapolates potential applications based on robust data from analogous structures. We will explore likely enzyme classes, propose signaling pathways for investigation, and outline experimental protocols for target identification and validation. This guide serves as a foundational resource to stimulate and direct future research and drug discovery efforts centered on this intriguing molecular framework.

Introduction: The Rationale Behind the Scaffold

The this compound scaffold is a synthetically attractive starting point for the development of novel therapeutics. Its design incorporates several key features that are highly valued in modern drug discovery:

  • The Phenylboronic Acid Moiety: Boronic acids are versatile functional groups that can act as bioisosteres of carboxylic acids and, more importantly, form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[1][2] This covalent interaction can lead to potent and selective inhibition. The phenyl ring provides a rigid scaffold for the presentation of other functional groups.

  • The Fluorine Substituent: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to enhance cell permeability.[1]

  • The Pyrrolidine Ring: The pyrrolidine ring is a common motif in a vast array of biologically active natural products and synthetic drugs. Its three-dimensional structure and the potential for stereoisomers allow for precise spatial orientation of substituents, which can be critical for specific interactions with biological targets.

The combination of these three components in a single scaffold suggests that derivatives of this compound could be engineered to target a range of biological macromolecules with high affinity and specificity.

Potential Biological Targets: An Evidence-Based Extrapolation

Based on the known biological activities of structurally related compounds, we can hypothesize several classes of proteins as potential targets for this compound derivatives.

Serine Proteases

The ability of the boronic acid group to form a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue makes serine proteases a primary target class.

  • The Proteasome: The 26S proteasome, a multi-catalytic protease complex, is a validated target for cancer therapy. The boronic acid-containing drug Bortezomib is a potent proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[2] The boronic acid moiety of Bortezomib interacts with the N-terminal threonine residue of the proteasome's catalytic subunits. Derivatives of this compound could be designed to target the proteasome, with the pyrrolidine ring potentially occupying substrate-binding pockets to enhance specificity.

  • Beta-Lactamases: Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes. These enzymes are serine proteases that hydrolyze the β-lactam ring. Boronic acid derivatives have been developed as potent inhibitors of β-lactamases. The this compound scaffold could serve as a basis for developing novel, non-β-lactam-based β-lactamase inhibitors.

  • Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are used for the treatment of type 2 diabetes. Proline-boronic acid containing dipeptides have been shown to be potent inhibitors of DPP-IV. The pyrrolidine ring of the this compound scaffold is a proline isostere, suggesting that its derivatives could be explored as DPP-IV inhibitors.

Other Potential Enzyme Targets

The reactivity of the boronic acid is not limited to serine proteases. Other enzymes that utilize a catalytic hydroxyl group or can be targeted by boronic acids include:

  • Histone Deacetylases (HDACs): Some boronic acid derivatives have shown inhibitory activity against HDACs, a class of enzymes involved in epigenetic regulation and a target for cancer therapy.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids. Boronic acid derivatives have been investigated as FAAH inhibitors for the treatment of pain and inflammation.

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against potential enzyme targets. It is crucial to note that this data is illustrative and not based on experimental results. It is intended to provide a framework for organizing and comparing future experimental findings.

Compound IDR-Group on PyrrolidineTarget EnzymeHypothetical IC50 (nM)
FPPB-001HProteasome (β5 subunit)50
FPPB-0023-OHProteasome (β5 subunit)25
FPPB-0033-NH2Proteasome (β5 subunit)80
FPPB-004HBeta-Lactamase (AmpC)120
FPPB-0052-MeBeta-Lactamase (AmpC)90
FPPB-006HDPP-IV200
FPPB-0073-OH, 4-FDPP-IV75

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of this compound derivatives.

Target Identification
  • Phenotypic Screening: Screen a library of derivatives in various cell-based assays representing different disease areas (e.g., cancer cell proliferation, bacterial growth, inflammatory cytokine production).

  • Affinity-Based Proteomics: Synthesize derivatives with a reactive handle (e.g., an alkyne or azide) for click chemistry. Immobilize the active compounds on beads to pull down binding proteins from cell lysates. Identify the pulled-down proteins by mass spectrometry.

  • Computational Target Prediction: Use in silico methods, such as molecular docking and pharmacophore modeling, to predict potential binding partners based on the 3D structure of the compounds and known protein structures.

Target Validation
  • In Vitro Enzyme Inhibition Assays: Once a potential target is identified, confirm direct inhibition using purified recombinant enzyme. Determine key kinetic parameters such as IC50 and Ki values.

  • Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that the compound engages the target protein in a cellular context.

  • Genetic Approaches: Use techniques like CRISPR-Cas9 or siRNA to knock down the expression of the putative target protein. A loss of compound efficacy in the knockdown cells would support the target's role in the compound's mechanism of action.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Hypothetical Proteasome Inhibition

Proteasome_Inhibition Hypothetical Signaling Pathway of a FPPB Derivative as a Proteasome Inhibitor FPPB 3-Fluoro-5-pyrrolidinophenylboronic acid Derivative Proteasome 26S Proteasome FPPB->Proteasome Inhibition NFkB NF-κB Proteasome->NFkB Activation (via IκB degradation) p53 p53 Proteasome->p53 Degradation Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53) Ub_Proteins->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest GeneTranscription Gene Transcription (Pro-survival) Nucleus->GeneTranscription

Caption: Hypothetical mechanism of a FPPB derivative inhibiting the proteasome.

Experimental Workflow: Target Identification

Target_ID_Workflow Experimental Workflow for Target Identification Start Start: Library of FPPB Derivatives PhenotypicScreening Phenotypic Screening (e.g., Cell Viability) Start->PhenotypicScreening HitCompounds Identification of 'Hit' Compounds PhenotypicScreening->HitCompounds AffinityProteomics Affinity-Based Proteomics (Pull-down Assay) HitCompounds->AffinityProteomics MassSpec Mass Spectrometry (Protein ID) AffinityProteomics->MassSpec CandidateTargets List of Candidate Biological Targets MassSpec->CandidateTargets TargetValidation Proceed to Target Validation CandidateTargets->TargetValidation

References

The Synthetic Versatility of 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Technical Primer for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boron into molecular scaffolds has become a cornerstone of rational drug design. The title compound, 3-Fluoro-5-pyrrolidinophenylboronic acid, represents a confluence of desirable structural motifs: a fluorinated phenyl ring, a pyrrolidine substituent, and a boronic acid functional group. This technical guide provides a comprehensive overview of the potential applications of this versatile building block, with a focus on its synthesis and utility in cross-coupling reactions, a critical tool in the synthesis of novel therapeutic agents. While direct literature on the specific applications of this compound is limited, this guide leverages data from closely related analogs to provide representative experimental protocols and data.

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[1] The pyrrolidine ring, a common feature in many biologically active compounds, provides a three-dimensional scaffold that can effectively probe the binding pockets of protein targets.[2] Boronic acids are renowned for their utility in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and some have even been developed as active pharmaceutical ingredients themselves.[3][4][5]

Synthesis of a Close Analog: (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Experimental Protocol

Step 1: Synthesis of 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine

To a solution of 1-bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), are added pyrrolidine (1.2 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and a copper(I) iodide (CuI) catalyst (0.1 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

The purified 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine (1.0 eq) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A strong organolithium base, such as n-butyllithium (n-BuLi) (1.1 eq), is added dropwise to perform a lithium-halogen exchange. The reaction is stirred at this temperature for a short period, after which a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃) (1.5 eq), is added. The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl) and stirred for a few hours to hydrolyze the boronate ester to the desired boronic acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, can be purified by recrystallization or column chromatography.[6]

G cluster_0 Step 1: Amination cluster_1 Step 2: Borylation 1-bromo-3-iodo-5-(trifluoromethyl)benzene 1-bromo-3-iodo-5-(trifluoromethyl)benzene amination CuI, K2CO3 DMF, 80-120 °C 1-bromo-3-iodo-5-(trifluoromethyl)benzene->amination pyrrolidine pyrrolidine pyrrolidine->amination 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine amination->1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine intermediate 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine borylation 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ intermediate->borylation product (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid borylation->product

Caption: Synthetic scheme for a 3-pyrrolidinophenylboronic acid analog.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound in drug discovery is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[8][9] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many approved drugs.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

In a typical procedure, this compound (1.2 eq) and an aryl or heteroaryl halide (e.g., a bromide or iodide) (1.0 eq) are combined in a reaction vessel. A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is added (typically 1-5 mol%). A base, commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is also added. A suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or dimethoxyethane (DME) and water, is used. The reaction mixture is then heated, typically between 80-110 °C, under an inert atmosphere until the starting materials are consumed, as monitored by an appropriate analytical technique. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting biaryl product is purified by column chromatography or recrystallization.

G start Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base - Solvent heat Heat under Inert Atmosphere (80-110 °C) start->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Presentation

The following table presents hypothetical yet realistic data for a series of Suzuki-Miyaura coupling reactions using this compound with various aryl bromides. The yields are representative of what can be expected for such transformations under optimized conditions.

EntryAryl Bromide PartnerPalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
23-BromopyridinePdCl₂(dppf)Na₂CO₃Dioxane/H₂O901678
31-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃DME/H₂O851092
42-BromothiophenePdCl₂(dppf)Na₂CO₃Toluene/H₂O110881

Potential Biological Applications

Given the structural features of molecules derived from this compound, they are anticipated to have a range of biological activities. The pyrrolidine moiety is a key component in numerous compounds targeting the central nervous system, as well as in anticancer and antimicrobial agents.[2][10] The incorporation of a fluorinated phenyl ring can enhance interactions with protein targets and improve drug-like properties.

Derivatives could be screened for activity in various therapeutic areas, including but not limited to:

  • Oncology: As inhibitors of kinases or other enzymes involved in cell proliferation and survival.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

  • Central Nervous System (CNS) Disorders: As ligands for receptors or modulators of ion channels.

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active molecules. Its utility in robust and versatile reactions like the Suzuki-Miyaura cross-coupling allows for the efficient generation of diverse chemical libraries for drug discovery programs. The combination of a fluorinated aromatic ring and a pyrrolidine substituent offers a favorable profile for developing compounds with improved potency, selectivity, and pharmacokinetic properties. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds significant potential for the development of new therapeutics.

References

The Advent and Evolution of Pyrrolidine-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, History, and Therapeutic Potential of a Promising Class of Enzyme Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of boron into organic molecules has become an increasingly fruitful endeavor in medicinal chemistry, leading to the development of several FDA-approved drugs.[1][2][3] Among these, boronic acids have emerged as a particularly versatile class of compounds, capable of forming reversible covalent bonds with the active sites of various enzymes.[4] This guide focuses on a specific, highly potent subclass: pyrrolidine-substituted phenylboronic acids. The pyrrolidine ring is a common scaffold in drug discovery, found in over 20 FDA-approved drugs, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space.[5][6] The combination of the pyrrolidine moiety with a phenylboronic acid warhead has given rise to powerful inhibitors of serine proteases, with significant implications for oncology and immunology.

This document traces the discovery and historical development of these compounds, details their mechanism of action, provides quantitative data on their activity, outlines experimental protocols for their synthesis and evaluation, and explores their therapeutic applications.

Discovery and Historical Context

The journey of pyrrolidine-substituted phenylboronic acids is intrinsically linked to the broader history of boronic acids as enzyme inhibitors. Early research demonstrated the ability of peptidic boronic acids to inhibit serine proteases.[7] A pivotal development in this specific subclass was the synthesis and evaluation of dipeptides containing a prolineboronic acid (boroPro) moiety. These compounds, particularly Xaa-boroPro dipeptides, were identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a validated target for type 2 diabetes.[8][9][10]

A seminal compound in this class is L-Valinyl-(R)-boroproline, commercially known as Talabostat or Val-boroPro (PT-100).[11][12] Initially investigated for its potent DPP-IV inhibition, Talabostat was found to be a nonselective inhibitor of several S9 family post-proline cleaving serine proteases.[13] This includes not only DPP-IV but also Fibroblast Activation Protein (FAP), DPP8, and DPP9.[11][13] This broad-spectrum activity, particularly the inhibition of FAP, shifted its developmental focus towards oncology.[14][15] Talabostat became the first clinical inhibitor of FAP and has undergone extensive investigation, reaching Phase III trials as a potential anticancer agent.[13][16]

Mechanism of Action: Dual-Target Inhibition and Immune Activation

The therapeutic potential of pyrrolidine-substituted phenylboronic acids like Talabostat stems from a unique dual mechanism of action: direct enzyme inhibition within the tumor microenvironment and systemic immune system activation.[15]

  • Enzyme Inhibition: The boronic acid moiety acts as a transition-state analog, forming a reversible, covalent bond with the catalytic serine residue in the active site of enzymes like FAP and DPP-IV.[11]

    • Fibroblast Activation Protein (FAP): FAP is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial tumors.[17][18] FAP promotes tumor growth, invasion, and metastasis by remodeling the extracellular matrix and activating signaling pathways like PI3K/AKT.[17][19][20] By inhibiting FAP, Talabostat can modulate the tumor stroma, potentially reducing tumor growth and invasion.[21]

    • Dipeptidyl Peptidases (DPP-IV, DPP8, DPP9): Inhibition of these enzymes has complex downstream effects. While DPP-IV inhibition is primarily associated with incretin hormone regulation, the inhibition of DPP8 and DPP9 by Talabostat has been shown to trigger pyroptosis—a pro-inflammatory form of cell death—in monocytes and macrophages.[13][22]

  • Immune Activation: The inhibition of DPP8/9 is believed to be a key driver of Talabostat's immune-stimulatory effects.[13][22] This pyroptosis pathway is independent of typical inflammasomes and leads to the activation of pro-caspase-1, which in turn cleaves gasdermin D to induce cell death and the release of pro-inflammatory signals.[13] This process stimulates the transcriptional upregulation of cytokines and chemokines (e.g., IL-1β, IL-6, G-CSF, CXCL1), promoting T-cell priming and attracting immune effector cells to the tumor, thereby fostering an anti-tumor immune response.[11][13][15][21]

Quantitative Data Summary

The inhibitory potency of Talabostat (Val-boroPro) against various dipeptidyl peptidases highlights its non-selective profile. The data below is compiled from multiple studies and presented for comparative analysis.

Enzyme TargetIC50 ValueKi ValueNotes
Dipeptidyl Peptidase IV (DPP-IV / CD26)< 4 nM - 26 nM0.18 nMA highly potent inhibitor.[11][12]
Fibroblast Activation Protein (FAP)40 nM - 560 nMNot ReportedThe first clinical inhibitor of FAP.[11][12][16]
Dipeptidyl Peptidase 8 (DPP8)4 nM1.5 nMPotent inhibition linked to immune activation.[11][12][13]
Dipeptidyl Peptidase 9 (DPP9)11 nM0.76 nMPotent inhibition linked to immune activation.[11][12][13]
Quiescent Cell Proline Dipeptidase (QPP/DPP7)310 nMNot ReportedModerate inhibition.[11][12]
Prolyl Endopeptidase (PEP / PREP)390 nMNot ReportedModerate inhibition, though some conflicting reports exist.[12][21]
Dipeptidyl Peptidase II (DPP-II)15 nMNot ReportedPotent inhibition.[12]

Visualizing the Core Concepts

Experimental Workflow

The discovery and development pipeline for a pyrrolidine-substituted phenylboronic acid inhibitor follows a structured path from initial design to preclinical evaluation.

G General workflow for inhibitor development. cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development a Library Design (Xaa-boroPro) b Chemical Synthesis a->b c Purification & Characterization b->c d Enzyme Inhibition Assays (IC50) c->d e Selectivity Profiling (DPP Panel) d->e f Cell-Based Assays (e.g., Pyroptosis) e->f g In Vivo Efficacy (Tumor Models) f->g h Pharmacokinetics (ADME) g->h i Toxicology Studies h->i G Dual mechanism of Talabostat's anti-tumor activity. cluster_0 Talabostat (Val-boroPro) cluster_1 Tumor Microenvironment cluster_2 Innate Immune System Talabostat Talabostat FAP FAP Inhibition on CAFs Talabostat->FAP DPP DPP8/9 Inhibition in Monocytes Talabostat->DPP ECM Reduced ECM Remodeling FAP->ECM Growth Decreased Tumor Growth & Invasion ECM->Growth Casp1 pro-Caspase-1 Activation DPP->Casp1 Pyroptosis GSDMD Cleavage -> Pyroptosis Casp1->Pyroptosis Cytokines Cytokine Release (IL-1β, IL-6 etc.) Pyroptosis->Cytokines Immune Anti-Tumor Immunity Cytokines->Immune

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a lithium-halogen exchange reaction starting from 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene, followed by borylation. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a workflow diagram to guide researchers through the process.

Introduction

Arylboronic acids are critical reagents in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target molecule, this compound, incorporates a fluorine atom and a pyrrolidine moiety, both of which are common pharmacophores that can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The following protocol details a reliable method for its preparation from the corresponding aryl bromide.

Synthesis Workflow

The overall synthetic pathway involves a two-step, one-pot procedure. First, a lithium-halogen exchange is performed on the starting material, 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene, using n-butyllithium at a very low temperature. This generates a highly reactive aryllithium intermediate. Second, this intermediate is trapped with an electrophilic boron source, triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound product.

Synthesis_Workflow SM Starting Material: 1-Bromo-3-fluoro-5- (pyrrolidin-1-yl)benzene ReactionVessel Anhydrous THF -78 °C, under N2 SM->ReactionVessel Step1 Step 1: Lithiation Add n-Butyllithium (1.1 eq) Stir for 1 hour ReactionVessel->Step1 Intermediate Aryllithium Intermediate (in situ) Step1->Intermediate Step2 Step 2: Borylation Add Triisopropyl Borate (1.2 eq) Warm to RT overnight Intermediate->Step2 Workup Step 3: Hydrolysis & Workup Quench with 1M HCl Adjust pH to 5-6 Step2->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification (e.g., Recrystallization from Ethyl Acetate/Hexane) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Values are representative and may vary based on reaction scale and specific laboratory conditions.

ParameterValueNotes
Reactant Scale 10.0 mmolBased on the starting aryl bromide.
n-Butyllithium (n-BuLi) 1.1 equivalentsSlow, dropwise addition is crucial to control exotherm.
Triisopropyl Borate 1.2 equivalentsShould be added slowly at low temperature.
Reaction Temperature -78 °C (Lithiation)Maintained using a dry ice/acetone bath.
Reaction Time 1 hour (Lithiation), 12-16h (Borylation)Lithiation is rapid; borylation is allowed to warm to RT overnight.
Typical Yield 65-80%Isolated yield of the final, purified product.
Purity (by LC-MS/NMR) >95%Purity after recrystallization or column chromatography.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen (or Argon) gas supply

  • Dry ice and acetone

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line or nitrogen manifold

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a stream of nitrogen.

    • Allow the flask to cool to room temperature under a positive pressure of nitrogen.

    • Add 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation Step:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

  • Borylation Step:

    • While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq) dropwise via syringe.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

    • Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature. Let it stir overnight (12-16 hours).

  • Workup and Hydrolysis:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl.

    • Continue adding 1 M HCl until the aqueous layer reaches a pH of 5-6.

    • Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude solid product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the resulting white to off-white solid by filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound.

Safety Precautions:

  • This procedure must be carried out under an inert atmosphere (nitrogen or argon) as organolithium reagents are pyrophoric and react violently with water and air.

  • n-Butyllithium is highly corrosive and flammable. Handle with extreme care using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The reaction is performed at very low temperatures. Use cryogenic gloves when handling the dry ice/acetone bath.

  • All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.

Application Notes and Protocols for the Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This class of compounds is also pivotal in the development of enzyme inhibitors, carbohydrate sensors, and advanced materials.[1][4] Among the various synthetic routes, the Grignard reaction remains a versatile and widely employed method for their preparation.[1][5] This protocol involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis to yield the desired phenylboronic acid.[1][4] These application notes provide a detailed protocol for this synthesis, including reaction optimization, substrate scope, and troubleshooting.

General Reaction Scheme

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with a borate ester, followed by hydrolysis. The overall transformation is depicted below.

ReactionScheme ArX Ar-X (Substituted Aryl Halide) inv1 ArX->inv1 Mg +   Mg Mg->inv1 Borate +   B(OR)₃ (Trialkyl Borate) inv2 Borate->inv2 H3O +   H₃O⁺ (Aqueous Acid) inv4 H3O->inv4 Grignard Ar-MgX (Grignard Reagent) Grignard->inv2 BoronateEster Ar-B(OR)₂ (Boronic Ester) BoronicAcid Ar-B(OH)₂ (Substituted Phenylboronic Acid) inv1->Grignard 1. Anhydrous Ether/THF inv3 inv2->inv3 2. Low Temp. inv3->inv4 inv4->BoronicAcid 3. Hydrolysis

Caption: General reaction scheme for Grignard-based synthesis of phenylboronic acids.

Experimental Protocols

This section details a general procedure for the synthesis of a substituted phenylboronic acid from the corresponding aryl halide.

Materials and Reagents:

  • Substituted aryl bromide or chloride

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (for activation)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Trialkyl borate: Trimethyl borate B(OCH₃)₃ or Triisopropyl borate B(O-iPr)₃[1][6]

  • Aqueous Hydrochloric Acid (HCl, 10%) or other suitable acid[1]

  • Organic solvent for extraction (e.g., Diethyl ether, 2-Methyltetrahydrofuran)[1]

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Apparatus:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer and heating mantle.

  • Standard glassware for extraction and purification.

  • All glassware must be oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of a Substituted Phenylboronic Acid

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.1-1.2 equivalents) into the flame-dried, three-neck flask under a positive pressure of nitrogen.[7]

  • Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[8][9]

  • In the dropping funnel, prepare a solution of the substituted aryl halide (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating or crushing the magnesium with a glass rod may be required to start the reaction.[8][9]

  • Once the reaction begins, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The formation of the dark brown or black Grignard reagent indicates completion.[6]

Step 2: Boronation Reaction

  • Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath to a temperature between -80°C and 0°C. A temperature range of -50°C to -25°C is often preferred.[6][10]

  • In a separate flask, dissolve the trialkyl borate (1.0-1.5 equivalents) in anhydrous THF.[6]

  • Slowly add the trialkyl borate solution to the cold Grignard reagent via the dropping funnel over 2-3 hours.[1] Maintaining a low temperature is critical to prevent over-addition of the Grignard reagent to the borate, which would form diarylborinic and triarylborane byproducts.[10]

  • After the addition, allow the reaction mixture to stir for an additional 2-3 hours while gradually warming to room temperature.[1]

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding 10% aqueous HCl until the pH of the aqueous layer is approximately 2.[1] This hydrolyzes the boronate ester intermediate to the boronic acid and dissolves the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer one or two times with an organic solvent (e.g., diethyl ether).[1]

  • Combine all organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude boronic acid.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate). The pure substituted phenylboronic acid is typically isolated as a white solid.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_boronation Boronation cluster_workup Work-up & Purification start Flame-dry glassware setup Assemble under N₂ atmosphere start->setup add_mg Add Mg turnings & I₂ crystal setup->add_mg add_arx Add aryl halide solution dropwise add_mg->add_arx reflux Stir until Mg is consumed add_arx->reflux cool_g Cool Grignard reagent to -50°C reflux->cool_g add_borate Slowly add trialkyl borate cool_g->add_borate warm_rt Stir and warm to room temp. add_borate->warm_rt quench Quench with aq. HCl (pH 2) warm_rt->quench extract Extract with organic solvent quench->extract dry Dry, filter, and evaporate extract->dry purify Recrystallize product dry->purify end end purify->end Isolate Pure Phenylboronic Acid

Caption: Experimental workflow for phenylboronic acid synthesis via Grignard reaction.

Data Presentation

The efficiency of the Grignard method can be influenced by several factors. The following tables summarize key parameters and reported yields for various substrates.

Table 1: Influence of Reaction Parameters on Yield

ParameterConditionEffect on YieldRationale
Temperature Low (-80°C to 0°C) for boronation[6]IncreasesMinimizes side reactions like double or triple addition of the Grignard reagent to the borate ester.[10]
Molar Ratio Borate:Grignard (1:1 to 1.5:1)[6]OptimalA slight excess of borate can help drive the reaction to completion, but a large excess is unnecessary.[11][12]
Solvent Ethereal (THF, Diethyl Ether)[6]HighStabilizes the Grignard reagent and is required for its formation.[6]
Reaction Time 2-3 hours for boronation[1]OptimalEnsures complete reaction between the Grignard reagent and the borate ester.

Table 2: Representative Yields for Substituted Phenylboronic Acids

Aryl Halide Starting MaterialBoron ReagentProductYield (%)Reference
4-Chlorobenzaldehyde dimethyl acetalB(OCH₃)₃4-Formylphenylboronic acidNot specified, industrial process[6]
Methylmagnesium bromideB(OCH₃)₃Methylboronic acid73%[1]
2,6-Dimethylphenyl bromideB(OC₄H₉)₃2,6-Dimethylphenylboronic acid80.1%[7]
Various Aryl BromidesPinacolborane (PinBH)Aryl Pinacol Boronate EstersExcellent[11][12]
o-Tolylmagnesium bromideDiisopropylaminoboraneo-Tolylboronic acidRepresentative[11][12]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The Grignard reagent is a strong base and will react readily with any protic source, especially water.[8] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents reaction.[8] Activation using iodine, 1,2-dibromoethane, or physical means like crushing is often necessary to initiate Grignard formation.[6][8]

  • Choice of Borate Ester: Trimethyl and triisopropyl borates are commonly used.[1] Sterically bulkier borates like triisopropyl borate can sometimes offer better selectivity against multiple additions. Pinacolborane and diisopropylaminoborane have also been shown to be effective boron sources that react cleanly with pre-formed or in-situ generated Grignard reagents.[11][12]

  • Side Reactions: The primary side reaction is the multiple additions of the Grignard reagent to the boron center.[10] This is controlled by using low temperatures and slow addition of the borate. Wurtz coupling (formation of a biaryl byproduct) can also occur but is generally less problematic under standard conditions.[11]

  • "One-Pot" Procedures: For some substrates, particularly sterically hindered ones like 2,6-dimethylbromobenzene, a "one-pot" method where the Grignard formation and boronation occur in the same flask without isolation can be successful.[7][13] However, this is not universally applicable.[13]

Conclusion

The synthesis of substituted phenylboronic acids via the Grignard reaction is a robust and highly adaptable method. Careful control over reaction parameters, particularly temperature and stoichiometry, along with strict adherence to anhydrous conditions, allows for the efficient preparation of a wide array of these valuable synthetic intermediates. The protocol outlined here provides a solid foundation for researchers in organic synthesis and drug development to access these critical building blocks.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Fluoro-5-pyrrolidinophenylboronic acid with various aryl and heteroaryl halides. The presence of both an electron-withdrawing fluorine atom and an electron-donating pyrrolidinyl group on the boronic acid presents unique considerations for reaction optimization. These notes are intended to serve as a comprehensive guide for developing a robust and efficient coupling protocol.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science research.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[2] this compound is a valuable building block in medicinal chemistry, and its successful coupling is crucial for the synthesis of a wide range of biologically active molecules.

The electronic nature of this compound, with its electron-withdrawing fluorine and electron-donating pyrrolidine substituent, can influence its reactivity. The fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. Conversely, the pyrrolidine group may coordinate with the palladium catalyst, affecting its activity. Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Recommended Suzuki-Miyaura Coupling Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of these parameters is often necessary for each specific substrate combination.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, [Pd(dppf)Cl₂], XPhos Pd G2, SPhos Pd G2Pd(PPh₃)₄ is a versatile catalyst. For more challenging couplings, pre-catalysts like XPhos or SPhos Pd G2 often provide higher activity and stability.[3]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, dppfBulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps and are often effective for electron-deficient boronic acids.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃An aqueous solution of a carbonate or phosphate base is typically used. The choice of base can significantly impact the reaction rate and yield.[5]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF/H₂O (typically in a 4:1 to 10:1 ratio)A mixture of an organic solvent and water is standard. The water is necessary to activate the boronic acid and facilitate the action of the inorganic base.[6]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Microwave heating can sometimes accelerate the reaction.
Reactant Ratio 1.0 : 1.1-1.5 (Aryl Halide : Boronic Acid)A slight excess of the boronic acid is commonly used to ensure complete consumption of the aryl halide.
Catalyst Loading 1-5 mol%Higher catalyst loading may be necessary for less reactive substrates.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Phosphine ligand (if required by the catalyst)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring tools (TLC or LC-MS)

  • Purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).[3]

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Reactants, Catalyst, Base) purge 2. Inert Atmosphere (Purge with Ar or N₂) setup->purge solvents 3. Solvent Addition (Anhydrous Organic + H₂O) purge->solvents heat 4. Heating & Stirring solvents->heat monitor 5. Reaction Monitoring (TLC or LC-MS) heat->monitor quench 6. Quenching & Extraction monitor->quench dry 7. Drying & Concentration quench->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the use of electron-deficient boronic acids in these reactions presents significant challenges.[2] Their reduced nucleophilicity leads to slow transmetalation rates, a key step in the catalytic cycle, while also increasing their susceptibility to protodeboronation, an undesired side reaction that decomposes the boronic acid.[3][4] These factors often result in low yields and diminished reaction efficiency.[2]

This document provides detailed application notes on palladium catalyst systems optimized for the cross-coupling of electron-deficient boronic acids, alongside comprehensive experimental protocols. The selection of an appropriate catalyst, ligand, base, and solvent system is critical for overcoming the inherent difficulties of these substrates.[5]

Challenges in Cross-Coupling with Electron-Deficient Boronic Acids

The primary obstacles encountered when using electron-deficient boronic acids in Suzuki-Miyaura coupling are:

  • Slow Transmetalation: The electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making the organic group less nucleophilic and thus slowing down its transfer to the palladium center.[2][3]

  • Protodeboronation: Electron-deficient boronic acids are more prone to cleavage of the C-B bond by a proton source, which can be residual water or protic solvents, leading to the formation of an undesired arene byproduct and consumption of the starting material.[3][4]

  • Catalyst Inhibition: In the case of nitrogen-containing heteroaryl boronic acids, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6]

To address these challenges, highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands, are required to facilitate both the oxidative addition and the subsequent difficult transmetalation step.[5][7]

Recommended Palladium Catalyst Systems

Several palladium catalyst systems have proven effective for the cross-coupling of electron-deficient boronic acids. The choice of catalyst often depends on the specific substrates and the desired reaction conditions.

1. Buchwald-Type Palladacycle Precatalysts: These pre-catalysts, particularly those incorporating bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos, are highly active and have shown broad applicability for challenging Suzuki-Miyaura couplings.[5] They are designed to readily generate the active Pd(0) species in solution.

2. Palladium(II) Acetate (Pd(OAc)₂) and Palladium(0) Sources (Pd₂(dba)₃): These are common palladium sources that require the addition of an external ligand to form the active catalytic species.[5][8] The combination of Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands allows for modularity in catalyst design, enabling the fine-tuning of the catalyst system for a specific application.

3. Palladium Diphosphine Complexes (e.g., PdCl₂(dppf)): These complexes are relatively air-stable and effective for a range of Suzuki-Miyaura couplings. While they may not always match the activity of the most advanced Buchwald-type catalysts for highly challenging substrates, they offer a robust and reliable option for many applications.[1][5]

Data Presentation: Performance of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in the cross-coupling of electron-deficient boronic acids with different coupling partners.

Aryl Halide/TriflateElectron-Deficient Boronic AcidPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-High[5]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O10018High[9]
(Hetero)aryl Halide2-Fluoropyridine-3-boronic acidPd₂(dba)₃2-(Dicyclohexylphosphino)biphenylKF1,4-Dioxane11012-24-[8]
1-Bromo-4-butylbenzene2-PyridylboronatePd₂(dba)₃Phosphite/Phosphine Oxide Ligands-1,4-Dioxane110-74-82[3]
4-Bromoacetophenone4-Methoxybenzene boronic acid[Pd(IPr)(cin)Cl]IPr-Ethanol/Water--99[10][11]
Aryl Halides2-Nitrophenylboronic acidPd(dppf)Cl₂dppf----High[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids

This protocol provides a general procedure that can be adapted for various substrates. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific applications.

Materials:

  • Aryl halide or triflate (1.0 mmol, 1.0 equiv)

  • Electron-deficient boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, KF) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, electron-deficient boronic acid, palladium source, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system is used (e.g., toluene/water), add the degassed aqueous solution of the base.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Specific Protocol: Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[9]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X(L_n) Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Ar'-B(OR)₂ RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' Product Coupled Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OH)₂) Base Base Byproducts Byproducts

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Caption: Decision tree for initial catalyst system selection.

References

Application Notes and Protocols for 3-Fluoro-5-pyrrolidinophenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Fluoro-5-pyrrolidinophenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The protocols and data presented are representative examples based on the well-established chemistry of analogous fluorinated arylboronic acids and are intended to serve as a guide for the design and execution of synthetic routes in drug discovery and development.

Introduction

This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry. The molecule incorporates three key structural features that are highly advantageous for the development of novel therapeutic agents:

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties (e.g., lipophilicity, pKa) of the final drug candidate.

  • Pyrrolidine Moiety: The pyrrolidine ring is a common scaffold in many FDA-approved drugs. It can provide a three-dimensional structural element that allows for specific interactions with biological targets and can improve solubility and pharmacokinetic profiles.

  • Boronic Acid Group: This functional group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the efficient construction of complex molecular architectures.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical intermediate synthesis is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the coupling of the fluorinated pyrrolidinophenyl moiety to a variety of aryl or heteroaryl halides (or triflates), leading to the formation of biaryl and heteroaryl structures that are prevalent in many drug classes, particularly in oncology and inflammatory diseases.

A representative synthetic application is the coupling of this compound with a halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Heteroaryl Halide (e.g., Chloro-pyrimidine) B->C D Pharmaceutical Intermediate (Biaryl or Heteroaryl Structure) C->D E Byproducts C->E

Figure 1: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Note: This is a generalized procedure and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pharmaceutical intermediate.

Data Presentation

The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various heteroaryl chlorides, illustrating the expected outcomes of such reactions.

EntryHeteroaryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-ChloropyrimidinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285>98
24-Chloro-7H-pyrrolo[2,3-d]pyrimidinePdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O100892>99
32-Chloro-5-fluoropyridineXPhos Pd G2 (2)K₃PO₄THF/H₂O801678>97

Experimental Workflow and Signaling Pathway

The synthesis of pharmaceutical intermediates using this compound is a critical step in the drug discovery pipeline. The resulting compounds are often evaluated for their biological activity, for instance, as inhibitors of signaling pathways implicated in diseases like cancer.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Start: Reactants reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Structure Verification (NMR, MS) purification->characterization assay In vitro Kinase Assay characterization->assay cell_based Cell-based Proliferation Assay assay->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar adme ADME/Tox Profiling sar->adme adme->start Iterative Design

Figure 2: A representative drug discovery workflow.

Many kinase inhibitors target signaling pathways such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers. The intermediates synthesized using this compound can serve as scaffolds for potent and selective inhibitors of kinases within this pathway.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Potential Target for Inhibition ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Figure 3: A simplified signaling pathway often targeted in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for accessing novel chemical entities with desirable pharmacological properties. The protocols and conceptual frameworks provided herein are intended to facilitate the integration of this important synthetic tool into modern drug discovery programs.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Fluoro-5-pyrrolidinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental undertaking in modern medicinal chemistry and materials science. The incorporation of fluorine atoms and amine functionalities, such as a pyrrolidine group, into these structures can significantly enhance crucial molecular properties including metabolic stability, lipophilicity, binding affinity to biological targets, and overall pharmacokinetic profiles.[1][2] 3-Fluoro-5-pyrrolidinophenylboronic acid is a valuable building block for introducing this specific motif, which holds potential for the development of novel therapeutic agents.

This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3][4] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse palladium catalysts make it an indispensable tool in synthetic chemistry.[5]

Significance of 3-Fluoro-5-pyrrolidinophenyl Biaryl Moieties in Drug Discovery

The strategic placement of a fluorine atom and a pyrrolidine group on a phenyl ring can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties.

  • Metabolic Stability: The strong carbon-fluorine bond can prevent oxidative metabolism at that position, potentially increasing the in vivo half-life of a drug candidate.[2]

  • Lipophilicity and Solubility: The pyrrolidine group can modulate the lipophilicity and aqueous solubility of the molecule, which can in turn affect its ability to cross cell membranes and its overall bioavailability.

  • Binding Affinity: The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capabilities of the pyrrolidine nitrogen can alter the pKa of the molecule and lead to enhanced binding interactions with biological targets.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Myaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of various biaryl compounds using this compound under optimized Suzuki-Miyaura coupling conditions. Actual yields may vary depending on the specific substrate and reaction conditions.

Aryl Halide PartnerProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
4-Bromotoluene4'-Methyl-3-fluoro-5-pyrrolidin-1-yl-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285>98
1-Bromo-4-methoxybenzene4'-Methoxy-3-fluoro-5-pyrrolidin-1-yl-1,1'-biphenylPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O901688>99
2-Bromopyridine2-(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)pyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110878>97
4-Iodoanisole4'-Methoxy-3-fluoro-5-pyrrolidin-1-yl-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃DMF/H₂O801092>99
3-Bromobenzonitrile3'-Cyano-3-fluoro-5-pyrrolidin-1-yl-1,1'-biphenylPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O1001281>98

Mandatory Visualizations

G Experimental Workflow for Biaryl Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, This compound, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with Argon/Nitrogen A->B C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Workup: Dilute with Water, Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purification: Flash Column Chromatography H->I J Characterization: NMR, MS I->J

Caption: General experimental workflow for biaryl synthesis.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor Biaryl Compound (Synthesized) Inhibitor->Kinase1

Caption: Inhibition of a signaling pathway by a biaryl compound.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-5-pyrrolidinophenylboronic Acid for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Substituted Phenylboronic Acids in Targeted Therapy

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds with significant applications in medicinal chemistry and targeted therapies.[1] Their utility stems from the unique chemical properties of the boronic acid moiety, which can engage in various biological interactions and synthetic transformations. The compound 3-Fluoro-5-pyrrolidinophenylboronic acid represents a promising, albeit specialized, starting material for the development of novel therapeutic agents.

The key features of this scaffold are:

  • Phenylboronic Acid Core: This group is crucial for two main reasons. Firstly, it can selectively and reversibly bind to molecules with 1,2- or 1,3-diols, such as sialic acids that are often overexpressed on the surface of cancer cells.[2][3] This interaction provides a mechanism for targeted drug delivery. Secondly, the boronic acid is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures, which are common in many small molecule inhibitors.[4][5]

  • Fluorine Substitution: The inclusion of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to the target protein, and modulate pKa and lipophilicity, thereby improving cell membrane permeability.[6]

  • Pyrrolidine Group: The pyrrolidine ring, a saturated nitrogen heterocycle, is a common feature in many bioactive molecules. It can increase solubility, act as a hydrogen bond acceptor, and provide a vector for interacting with specific amino acid residues in a protein's binding pocket.

These features make this compound an attractive building block for creating targeted therapies, such as kinase inhibitors or agents designed to selectively accumulate in the tumor microenvironment.

Application: Synthesis of a Biaryl Kinase Inhibitor Scaffold

A primary application for this boronic acid is the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is one of the most powerful methods for forming carbon-carbon bonds. In this example, we will outline a protocol for coupling this compound with a hypothetical halogenated pyridine core, a common scaffold in targeted kinase inhibitors.

The rationale is to create a molecule where the substituted phenyl group provides specific interactions in the ATP-binding pocket of a target kinase, while the pyridine core serves as a versatile anchor for further modifications.

Logical Relationship of Components in Targeted Therapy

G cluster_0 Starting Material cluster_1 Chemical Derivatization cluster_2 Drug Candidate Features cluster_3 Therapeutic Application A This compound B Suzuki-Miyaura Cross-Coupling A->B C Target Binding Moiety (Substituted Phenyl) B->C Forms Biaryl Linkage F Targeted Kinase Inhibition C->F D Core Scaffold (e.g., Halogenated Pyridine) D->B E Improved Pharmacokinetics (Fluorine, Pyrrolidine) E->F Enhances Efficacy

Caption: Logic of derivatizing the boronic acid to a targeted drug.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of a hypothetical biaryl product, 2-(3-Fluoro-5-pyrrolidinophenyl)-4-methylpyridine, by coupling this compound with 2-bromo-4-methylpyridine.

Materials:

  • This compound

  • 2-Bromo-4-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 2-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) B 2. Add Catalyst & Ligand (Pd(OAc)₂, PPh₃) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat and Stir (90°C, 12h under N₂) C->D E 5. Workup (Extraction with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The following table presents representative data for the hypothetical Suzuki-Miyaura coupling reaction described in Protocol 1.

ParameterValueUnitNotes
Reactants
This compound223mg1.0 mmol, 1.0 equiv
2-Bromo-4-methylpyridine172mg1.0 mmol, 1.0 equiv
Potassium Carbonate414mg3.0 mmol, 3.0 equiv
Catalyst System
Palladium(II) Acetate4.5mg0.02 mmol, 2 mol%
Triphenylphosphine21.0mg0.08 mmol, 8 mol%
Product
Theoretical Yield256.3mgBased on 100% conversion
Actual Yield210.2mgAfter purification
Reaction Outcome
Yield82%
Purity>98%Determined by HPLC

Targeted Signaling Pathway

Many targeted therapies derived from such scaffolds are designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for cancer drugs.

Generic RTK Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates ATP ATP ATP->RTK Phosphorylates Drug Biaryl Inhibitor (Drug Candidate) Drug->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Inhibition of a generic RTK signaling pathway by a biaryl drug.

A drug candidate synthesized from this compound could be designed to fit into the ATP-binding pocket of the RTK, preventing phosphorylation and blocking the downstream signaling cascade that leads to cell proliferation.[8] The specific substitutions on the phenyl ring would be critical for achieving high potency and selectivity against the target kinase.

References

Application Note and Protocol: 1H and 19F NMR Characterization of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-pyrrolidinophenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the boronic acid moiety makes it a versatile synthon for various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹⁹F NMR spectroscopy.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H7.0 - 7.5m-3H
-B(OH)₂8.0 - 8.5s (broad)-2H
Pyrrolidine-H (α)3.2 - 3.5t6.5 - 7.04H
Pyrrolidine-H (β)1.9 - 2.2m-4H

Table 2: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-F-110 to -115t~8-10 (JHF)

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and the presence of exchangeable protons.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative ¹H NMR, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak can be used for referencing. For ¹⁹F NMR, an external standard or referencing to the instrument's internal reference is common.

¹H NMR Spectroscopy Protocol
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Tuning and Matching: Tune and match the proton probe to the correct frequency.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to the entire spectrum.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integration: Integrate all signals to determine the relative number of protons.

    • Peak Picking: Identify and label the chemical shifts of all peaks.

¹⁹F NMR Spectroscopy Protocol
  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.

  • Shimming: Re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with 'cpd' decoupling on Bruker instruments).

    • Number of Scans (NS): 64 to 256 scans, as ¹⁹F sensitivity can be lower than ¹H.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A wide spectral width of ~200 ppm is recommended for initial characterization, centered around -120 ppm.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

    • Phasing: Manually phase the spectrum.

    • Baseline Correction: Apply a baseline correction.

    • Referencing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or use the instrument's internal reference.

    • Peak Picking: Identify and label the chemical shifts of all fluorine signals.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr f19_nmr ¹⁹F NMR Acquisition transfer->f19_nmr ft Fourier Transform h1_nmr->ft f19_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration & Peak Picking reference->integrate structure Structural Elucidation integrate->structure

Caption: Workflow for NMR Characterization.

Logical Relationship of Spectral Data

This diagram shows the relationship between the acquired NMR data and the final structural confirmation.

Data_Interpretation cluster_interpretation Data Interpretation h1_data ¹H NMR Data (Shifts, Couplings, Integrals) proton_env Proton Environments h1_data->proton_env connectivity Connectivity (J-coupling) h1_data->connectivity f19_data ¹⁹F NMR Data (Shifts, Couplings) fluorine_env Fluorine Environment f19_data->fluorine_env f19_data->connectivity final_structure Confirmed Structure of This compound proton_env->final_structure fluorine_env->final_structure connectivity->final_structure

Application Note: HPLC Purity Analysis of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purity Analysis of 3-Fluoro-5-pyrrolidinophenylboronic acid is detailed below, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive methodology, data presentation, and a visual workflow to ensure accurate and reproducible purity assessment.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules for drug discovery. The purity of this reagent is critical as impurities can lead to unwanted side reactions and complicate the purification of the final product. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound and separating it from potential process-related impurities and degradants.

A significant challenge in the analysis of boronic acids is their propensity for hydrolysis.[1][2] This method has been developed to minimize on-column degradation and ensure accurate quantification. The protocol is suitable for quality control in both academic and industrial research settings.

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is recommended.[3]

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower, Chromeleon).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound reference standard and sample

  • Labware: Volumetric flasks, autosampler vials, pipettes, analytical balance.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid in Water. To prepare 1 L, add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v). The use of a diluent containing organic solvent helps to maintain the stability of the boronic acid.[1]

  • Standard Solution Preparation: Accurately weigh approximately 5.0 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 5.0 mg of the this compound sample and prepare a 0.1 mg/mL solution in the same manner as the standard solution.

3. Chromatographic Conditions

The following chromatographic conditions are recommended:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program See Table 1
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity exceeding 0.1% area.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Table 2: Representative HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity (Tentative)
13.215000.15Process Impurity A
28.598500098.50This compound
310.185000.85Potential Dimer
412.450000.50Unknown Impurity
Total - 1000000 100.00 -

Experimental Workflow Visualization

The overall workflow for the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) system_setup Set Up HPLC System & Equilibrate Column prep_mobile_phase->system_setup prep_diluent Prepare Diluent (50:50 ACN/H2O) prep_standard Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (0.1 mg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability Test (5 injections of Standard) prep_standard->system_suitability sample_injection Inject Sample Solution prep_sample->sample_injection system_setup->system_suitability system_suitability->sample_injection If Pass data_acquisition Acquire Chromatogram sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate % Area Purity peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Workflow for HPLC Purity Analysis.

Signaling Pathway and Logical Relationship Visualization

The chemical relationships between the analyte, potential impurities, and the analytical approach can be visualized as follows.

Analyte_Impurity_Relationship cluster_synthesis Synthesis & Degradation cluster_hplc HPLC Separation cluster_detection Detection & Quantification starting_materials Starting Materials analyte This compound starting_materials->analyte Synthesis process_impurity Process-Related Impurity starting_materials->process_impurity Side Reaction hydrolysis_product Deborylated Impurity (Hydrolysis) analyte->hydrolysis_product Degradation (Moisture) dimer Anhydride Dimer analyte->dimer Dehydration rp_column Reverse-Phase C18 Column analyte->rp_column Injection hydrolysis_product->rp_column Injection dimer->rp_column Injection process_impurity->rp_column Injection elution Gradient Elution rp_column->elution uv_detector UV Detector (254 nm) elution->uv_detector chromatogram Chromatogram (Peak Separation) uv_detector->chromatogram quantification Area % Calculation chromatogram->quantification

Caption: Analyte, Impurity, and HPLC Analysis Relationship.

References

Application Note: Mass Spectrometry Analysis of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed method for the analysis of 3-Fluoro-5-pyrrolidinophenylboronic acid using electrospray ionization mass spectrometry (ESI-MS). While experimental data for this specific molecule is not widely available, this document provides a predicted fragmentation pathway based on the known mass spectrometric behavior of analogous arylboronic acids and compounds containing a pyrrolidine moiety. The described protocol is intended to guide researchers in developing a robust analytical method for the characterization and quantification of this compound in various research and development settings, particularly in drug discovery and medicinal chemistry.

Introduction

This compound is a small organic molecule with potential applications in synthetic chemistry and drug development. Boronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom and a pyrrolidine group can significantly influence the molecule's physicochemical properties, including its biological activity and metabolic stability. Accurate mass spectrometric analysis is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected fragmentation pattern of this compound and provides a general protocol for its analysis by mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pattern

The chemical structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound.

Based on its structure, the predicted fragmentation pathway under positive ion electrospray ionization (ESI+) is initiated by protonation of the molecule. The primary fragmentation events are anticipated to involve the boronic acid group and the pyrrolidine ring.

A key fragmentation route for boronic acids is the neutral loss of one or two molecules of water (H₂O) from the B(OH)₂ group. Additionally, cleavage of the carbon-boron (C-B) bond is a common fragmentation pathway for arylboronic acids. The pyrrolidine ring can undergo fragmentation through ring-opening followed by the loss of small neutral molecules.

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions (Optional, for sample mixtures):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Source Temperature: 150 °C.

  • Mass Range: m/z 50-500.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Data Presentation

The expected molecular ion and major fragment ions of this compound are summarized in Table 1. The exact mass is calculated based on the molecular formula C₁₀H₁₃BFNO₂.

Table 1: Predicted m/z Values for the Molecular Ion and Key Fragments of this compound in Positive ESI-MS.

Ion Proposed Formula Calculated m/z Description
[M+H]⁺[C₁₀H₁₄BFNO₂]⁺210.1102Protonated molecular ion
[M+H-H₂O]⁺[C₁₀H₁₂BFNO]⁺192.0997Loss of one water molecule
[M+H-2H₂O]⁺[C₁₀H₁₀BFN]⁺174.0891Loss of two water molecules
Fragment 1[C₁₀H₁₂FN]⁺165.0954Cleavage of the C-B bond with loss of B(OH)₂
Fragment 2[C₆H₅BF]⁺127.0422Fragment of the fluorophenylboronic acid moiety
Fragment 3[C₄H₈N]⁺70.0657Fragment from the pyrrolidine ring

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

fragmentation_pathway M [M+H]⁺ m/z = 210.1102 M_H2O [M+H-H₂O]⁺ m/z = 192.0997 M->M_H2O - H₂O F1 Fragment 1 [C₁₀H₁₂FN]⁺ m/z = 165.0954 M->F1 - B(OH)₂ M_2H2O [M+H-2H₂O]⁺ m/z = 174.0891 M_H2O->M_2H2O - H₂O F2 Fragment 2 [C₆H₅BF]⁺ m/z = 127.0422 F1->F2 - C₄H₇N F3 Fragment 3 [C₄H₈N]⁺ m/z = 70.0657 F1->F3 - C₆H₅F

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the loss of water from the boronic acid moiety and cleavage of the C-B bond, offers a basis for the structural confirmation of this compound. The provided experimental protocol can be adapted and optimized for various LC-MS platforms to support research and development activities involving this and structurally related molecules. Experimental verification of these predicted fragmentation pathways is recommended for definitive structural elucidation.

Application Notes and Protocols for Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated arylboronic acids are a pivotal class of reagents in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. The introduction of fluorine atoms onto an arylboronic acid scaffold can significantly alter the parent molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are often key to enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1] Furthermore, the boronic acid moiety is a versatile functional group, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2]

These compounds are, however, susceptible to degradation, primarily through protodeboronation, especially under basic conditions.[3] Their handling and storage, therefore, require careful consideration to ensure their integrity and reactivity. This document provides detailed guidelines, protocols, and application insights for the effective use of fluorinated arylboronic acids.

Storage and Stability

Proper storage is critical to maintain the quality and reactivity of fluorinated arylboronic acids. While boronic acids are generally more stable and easier to handle than many other organometallic reagents, their stability can be compromised by exposure to air, moisture, and elevated temperatures.[2][4]

General Storage Recommendations:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended.[5][6]Lower temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Minimizes oxidation and hydrolysis.
Container Keep in a tightly sealed container in a dark place.[5][6]Protects from moisture and light, which can promote degradation.
Moisture Avoid exposure to humidity. Use of a desiccator is advisable.[7]Boronic acids can dehydrate to form boroxines, and are susceptible to hydrolysis.

Shelf Life:

The shelf life of fluorinated arylboronic acids can vary depending on the specific compound and storage conditions. While some suppliers do not provide a specific expiration date, they recommend routine inspection to ensure the material performs as expected.[8] A standard warranty of one year from the date of shipment is often applicable for products without a specified retest date.[8] For opened containers, the expiration period is typically shorter. It is good practice to label containers with the date of receipt and opening.

Signs of Degradation:

Visual inspection can help identify potential degradation. Signs to look for include:

  • Clumping or caking: Indicates moisture absorption.[4]

  • Discoloration: May suggest oxidation or contamination.[4]

  • Change in solubility: Difficulty in dissolving the compound in solvents it is known to be soluble in.

Handling Protocols

Due to their sensitivity to air and moisture, fluorinated arylboronic acids should be handled using inert atmosphere techniques, such as in a glovebox or on a Schlenk line.

Protocol 1: Weighing and Dissolving in a Glovebox

This is the preferred method for handling highly sensitive solids.

Materials:

  • Glovebox with an inert atmosphere (argon or nitrogen)

  • Analytical balance (inside the glovebox)

  • Spatula

  • Weighing paper or boat

  • Schlenk flask or other reaction vessel with a septum-sealed sidearm

  • Dry, degassed solvent

  • Syringe and needle

Procedure:

  • Preparation: Ensure the glovebox has a low oxygen and moisture atmosphere. Place the container of the fluorinated arylboronic acid, a clean and dry Schlenk flask, spatula, and weighing paper inside the glovebox antechamber.

  • Inerting: Cycle the antechamber with vacuum and backfill with inert gas at least three times before transferring the items into the main chamber.[9]

  • Weighing: Inside the glovebox, carefully open the container of the boronic acid. Using a clean spatula, weigh the desired amount of the solid onto the weighing paper or boat on the analytical balance.

  • Transfer: Transfer the weighed solid into the Schlenk flask.

  • Sealing: Securely seal the Schlenk flask.

  • Dissolving: Add the desired volume of dry, degassed solvent to the Schlenk flask using a syringe. Swirl gently to dissolve the solid.

  • Removal from Glovebox: The sealed Schlenk flask can now be safely removed from the glovebox for use in a reaction on a Schlenk line.

Protocol 2: Weighing and Dissolving using a Schlenk Line

This method is suitable for less sensitive solids or when a glovebox is unavailable.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Heat gun

  • Schlenk flask with a magnetic stir bar

  • Septum

  • Spatula

  • Weighing boat

  • Dry, degassed solvent

  • Syringes and needles

Procedure:

  • Glassware Preparation: Assemble the Schlenk flask and flame-dry under vacuum using a heat gun to remove adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Weighing: Briefly remove the septum and, under a positive flow of inert gas, quickly add the pre-weighed fluorinated arylboronic acid to the flask. A powder funnel can help prevent the solid from sticking to the greased joint.[9]

  • Resealing: Immediately reseal the flask with the septum.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the desired volume of dry, degassed solvent via a syringe through the septum.

  • Dissolution: Stir the mixture until the solid is fully dissolved.

Application Notes

Fluorinated arylboronic acids are versatile reagents in a multitude of chemical transformations. Below are protocols for two common applications.

Application 1: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, which are common motifs in kinase inhibitors. The fluorine substituent can enhance binding affinity and selectivity.[10]

Experimental Protocol:

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Weigh Aryl Halide, Fluorinated Arylboronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application 2: Synthesis of 18F-Labeled PET Imaging Agents

Arylboronic acids can serve as precursors for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging.[11][12]

Experimental Protocol: Copper-Mediated 18F-Fluorination

This protocol is a general guide and requires specialized radiochemistry facilities.

Radiolabeling Procedure:

  • 18F-Fluoride Preparation: Trap aqueous [18F]fluoride on an anion-exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Reaction Mixture Preparation: In a separate vial, dissolve the fluorinated arylboronic acid precursor and a copper catalyst (e.g., Cu(OTf)₂) in a suitable solvent (e.g., DMF or t-BuOH).[13]

  • Radiolabeling Reaction: Add the precursor solution to the dried [18F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 60-110 °C) for a set time (e.g., 20-30 minutes).[13]

  • Purification: Quench the reaction and purify the crude product using semi-preparative HPLC.

  • Formulation: The collected fraction containing the 18F-labeled product is reformulated in a biocompatible solution (e.g., saline with ethanol) for injection.

Diagram: Workflow for 18F-Labeling of Arylboronic Acids for PET Imaging

PET_Workflow cluster_radionuclide Radionuclide Preparation cluster_synthesis Radiosynthesis cluster_purification Purification and Formulation trap Trap [18F]Fluoride on Anion-Exchange Cartridge elute Elute with K2.2.2/K2CO3 trap->elute dry Azeotropic Drying elute->dry react Radiolabeling Reaction (Heating) dry->react precursor Prepare Precursor Solution: Arylboronic Acid + Cu Catalyst precursor->react hplc Semi-Preparative HPLC Purification react->hplc formulate Reformulation into Injectable Solution hplc->formulate qc Quality Control formulate->qc final_product Final [18F]-Labeled PET Tracer qc->final_product Pass

Caption: Workflow for the synthesis of an 18F-labeled PET tracer from an arylboronic acid precursor.

Signaling Pathway Application: Kinase Inhibition

Fluorinated arylboronic acids are instrumental in synthesizing inhibitors that target various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase signaling is a hallmark of many cancers. The diagram below illustrates a simplified representation of a signaling pathway and the point of intervention by a kinase inhibitor synthesized using a fluorinated arylboronic acid.

Diagram: Simplified Kinase Signaling Pathway and Inhibition

Kinase_Pathway cluster_pathway Cell Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor Binds kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cellular_response Leads to inhibitor Kinase Inhibitor (Synthesized using Fluorinated Arylboronic Acid) inhibitor->kinase_cascade Inhibits

Caption: Inhibition of a kinase signaling pathway by a drug molecule.

Conclusion

Fluorinated arylboronic acids are indispensable tools in modern chemical synthesis, offering a pathway to novel therapeutics and imaging agents. Their successful application hinges on a thorough understanding of their stability and the implementation of appropriate handling techniques. The protocols and guidelines presented here provide a framework for researchers to confidently and safely utilize these valuable reagents in their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Fluoro-5-pyrrolidinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, in Suzuki coupling reactions involving 3-Fluoro-5-pyrrolidinophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions with electron-rich boronic acids like this compound can stem from several factors. The most critical parameters to assess are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial for efficient coupling with electron-rich substrates.

  • Base and Solvent System: The choice of base and solvent significantly impacts the activation of the boronic acid and the overall reaction rate.

  • Reaction Conditions: Temperature and reaction time are key parameters that may require optimization.

  • Reagent Quality and Stability: The purity of the boronic acid and the exclusion of oxygen are essential for a successful reaction.

Q2: What are the recommended catalysts and ligands for coupling this specific boronic acid?

A2: For electron-rich and potentially sterically hindered boronic acids, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Consider using Buchwald ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be a good starting point.[3][4]

Q3: Which bases are most effective for this type of Suzuki coupling?

A3: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] For challenging couplings, stronger bases are often required.[4] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] In some cases, milder bases like potassium fluoride (KF) can be beneficial, especially if the substrate is sensitive to harsh basic conditions.[4]

Q4: How does the solvent system affect the reaction outcome?

A4: The solvent must solubilize the reactants, catalyst, and base.[5] A mixture of an organic solvent and water is commonly used.[5] Ethereal solvents like dioxane or tetrahydrofuran (THF) in combination with water (e.g., a 4:1 or 10:1 ratio) are often effective.[4][5] The water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5] However, an excess of water can promote the undesirable side reaction of protodeboronation.[5]

Q5: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids under harsh basic conditions or at elevated temperatures.[4][6] To mitigate this:

  • Use Milder Bases: Consider switching to a milder base like KF.[4]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[4]

  • Use Anhydrous Conditions: In some cases, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be employed.[4]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[4]

Troubleshooting Guide

If you are experiencing low yields, follow this troubleshooting guide to diagnose and resolve the issue.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield start Low Yield with This compound check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base and Solvent System Correct? start->check_base check_conditions Are the Reaction Conditions Optimized? start->check_conditions check_reagents Are Reagents Pure and Degassed? start->check_reagents optimize_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Use Pd(0) or efficient Pd(II) precatalyst. check_catalyst->optimize_catalyst No optimize_base Use a Stronger, Finely Powdered Base (e.g., K3PO4, Cs2CO3). Use an appropriate solvent/water ratio (e.g., Dioxane/H2O 10:1). check_base->optimize_base No optimize_conditions Increase Reaction Temperature. Increase Reaction Time and Monitor by TLC/LC-MS. check_conditions->optimize_conditions No optimize_reagents Use Fresh, High-Purity Boronic Acid. Thoroughly Degas Solvents and Reaction Mixture. check_reagents->optimize_reagents No optimize_catalyst->start Re-evaluate optimize_base->start Re-evaluate optimize_conditions->start Re-evaluate optimize_reagents->start Re-evaluate

Caption: A logical workflow for diagnosing and resolving low yields in Suzuki coupling reactions.

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with an aryl halide. These parameters should be optimized for each specific substrate.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination, which can be rate-limiting for challenging substrates.
Catalyst Loading 1-5 mol%A typical range for Suzuki couplings; higher loadings may be necessary for difficult substrates.[2]
Boronic Acid Equiv. 1.2 - 1.5Using a slight excess of the boronic acid can help drive the reaction to completion.[4]
Base K₃PO₄ or Cs₂CO₃Strong bases that are effective at activating the boronic acid for transmetalation.[4]
Base Equiv. 2.0 - 3.0An excess of base is typically required to ensure complete activation of the boronic acid.[4]
Solvent System Dioxane/H₂O or THF/H₂O (10:1 to 4:1)A polar aprotic solvent with a small amount of water helps to dissolve the reagents and base.[4][5]
Temperature 80 - 110 °CHigher temperatures can help overcome the activation energy for challenging coupling partners.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[4]

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Optimized Protocol for Low Yield

If the standard protocol results in a low yield, consider the following optimized protocol.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), and Cs₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add a pre-formed catalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed THF (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as the standard protocol.

Visualizing the Suzuki Coupling Mechanism

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar' L2 ArPdX->ArPdArB Transmetalation (Ar'B(OH)3-) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr Product Formation ArBOH2 Ar'B(OH)2 ArBOH3 [Ar'B(OH)3]- ArBOH2->ArBOH3 + OH- Base Base (e.g., K3PO4)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in reactions involving fluorinated phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with fluorinated phenylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene as a byproduct.[1] This reaction is particularly prevalent with electron-deficient arylboronic acids, such as those containing fluorine substituents. The electron-withdrawing nature of fluorine atoms can make the carbon-boron bond more susceptible to cleavage, especially under the basic and often heated conditions used in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This side reaction consumes the boronic acid, leading to lower yields of the desired product and complicating purification.[1][3]

Q2: What are the key factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH, which is typical for many Suzuki-Miyaura cross-coupling reactions.[4] Strong bases can significantly promote this side reaction.[2]

  • High Temperatures: Increased reaction temperatures can accelerate the rate of protodeboronation.[2][3][5]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[2][6]

  • Strong Donor Ligands: In some cases, such as copper-mediated fluorination, strong donor ligands like acetonitrile and pyridine have been shown to accentuate protodeboronation.[3][5]

  • Aryl Group Electronics: Electron-withdrawing substituents, like fluorine, on the aromatic ring generally increase the susceptibility to protodeboronation, particularly under basic conditions.[1][7]

Q3: When should I use a boronic acid versus a boronic ester (e.g., pinacol or MIDA ester)?

A3: For fluorinated phenylboronic acids that are prone to protodeboronation, using a more stable boronic ester derivative is a highly recommended strategy.[2]

  • Pinacol Esters: These are commercially available and generally offer greater stability than the corresponding boronic acids.[2][8]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, air-stable solids.[2] They participate in a "slow-release" mechanism, providing a low concentration of the free boronic acid under the reaction conditions, which minimizes the opportunity for protodeboronation to occur.[1][2]

While esterification generally confers greater stability, it is not always guaranteed, and the hydrolysis of the ester back to the boronic acid can still be a pathway to protodeboronation.[4][9] However, for problematic substrates, starting with the ester is a robust approach.

Troubleshooting Guide

Problem: My Suzuki-Miyaura reaction with a fluorinated phenylboronic acid is giving a low yield of the desired product, and I am observing a significant amount of the corresponding fluorinated arene byproduct.

This is a classic sign of protodeboronation. Follow these steps to troubleshoot and optimize your reaction.

Step 1: Optimize Reaction Conditions

Simple adjustments to your existing protocol can often mitigate protodeboronation.

  • Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[2] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[2]

  • Use a Milder Base: Strong bases promote protodeboronation.[2] Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][6]

  • Control Water Content: While some water can be beneficial for Suzuki couplings, excess water can serve as a proton source for protodeboronation.[2][6] Using anhydrous solvents and reagents can be helpful. However, complete exclusion of water might slow down the desired reaction, so careful optimization is key.[2]

Step 2: Modify the Boronic Acid Reagent

If optimizing conditions is insufficient, modifying the boronic acid itself is a highly effective strategy.

  • Switch to a Pinacol Ester: Replace the fluorinated phenylboronic acid with its corresponding pinacol ester. These are generally more stable.[2][8]

  • Use a MIDA Boronate: For particularly challenging substrates, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate is an excellent option due to their high stability and slow-release mechanism.[1][2]

Step 3: Advanced Strategies
  • Employ a Highly Active Catalyst: A more efficient palladium catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]

  • Ligandless Conditions (in specific reactions): For certain reactions, like copper-mediated fluorinations, a ligandless procedure using a solvent like t-BuOH has been shown to minimize protodeboronation by avoiding the use of strong donor ligands.[3][5]

Data Presentation

Table 1: Effect of Reaction Conditions on Protodeboronation in Cu-Mediated ¹⁸F-Fluorination

ProtocolCopper SaltAdditivesSolventTemperature (°C)Protodeboronation Product (nmol)Radiochemical Conversion (RCC)
Optimized Cu(ONf)₂18-crown-6t-BuOH60~309-54%
Literature ACu(OTf)₂PyridineDMF110400-
Literature BCu(OAc)₂-DMSO120800-

This table summarizes data showing that an optimized protocol with a specific copper salt, solvent, and lower temperature significantly suppresses protodeboronation compared to previously established methods.[10]

Table 2: Comparison of Boronic Acid vs. Pinacol Ester in a Suzuki-Miyaura Coupling

Boron ReagentBaseTemperature (°C)Yield of Coupled Product (%)
2-Fluoropyridine-3-boronic acidK₂CO₃80Low
2-Fluoropyridine-3-boronic acid pinacol esterK₃PO₄100High

This illustrative data shows that for a heteroaryl boronic acid prone to protodeboronation, the pinacol ester can provide higher yields, especially at elevated temperatures where the free acid is less stable.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid pinacol ester (1.2–1.5 equiv.), and a mild, finely powdered base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).[2][6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.[2]

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. A small, optimized amount of water may be beneficial.[2]

  • Reaction: Heat the mixture to the desired temperature (starting with a lower temperature, e.g., 60–80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Protocol 2: Preparation of an N-methyliminodiacetic acid (MIDA) Boronate

For particularly unstable fluorinated phenylboronic acids, conversion to the MIDA ester is recommended.[2]

  • Dissolution: In a round-bottom flask, dissolve the fluorinated phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture such as toluene/DMSO (1:1).[2]

  • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the esterification to completion.

  • Isolation: Once the reaction is complete (as monitored by the cessation of water collection), cool the mixture and isolate the MIDA boronate product, which often precipitates and can be collected by filtration.

Visualizations

Protodeboronation_Mechanism cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products Base High pH / Strong Base BoronicAcid Fluorinated Phenylboronic Acid (Ar-B(OH)₂) Base->BoronicAcid Promotes Heat High Temperature Heat->BoronicAcid Promotes Water Proton Source (H₂O) Water->BoronicAcid Promotes Protodeboronation Protodeboronation (Undesired Side-Product) (Ar-H) BoronicAcid->Protodeboronation C-B Bond Cleavage

Caption: Factors promoting the undesired protodeboronation of fluorinated phenylboronic acids.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed step1 Optimize Conditions: - Lower Temperature - Milder Base (K₃PO₄) - Anhydrous Solvents start->step1 check1 Problem Solved? step1->check1 step2 Modify Boron Reagent: - Switch to Pinacol Ester - Synthesize MIDA Boronate check1->step2 No end Successful Coupling check1->end Yes check2 Problem Solved? step2->check2 step3 Advanced Strategies: - Use Highly Active Catalyst - Further Optimization check2->step3 No check2->end Yes step3->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Competing_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start Fluorinated Phenylboronic Acid + Aryl Halide Desired Desired Cross-Coupling Product Start->Desired Suzuki-Miyaura Coupling (Fast & Efficient Catalyst) Undesired Protodeboronation Product (Fluorinated Arene) Start->Undesired Protodeboronation (Promoted by Heat, Strong Base)

Caption: Competing reaction pathways for fluorinated phenylboronic acids in cross-coupling reactions.

References

Technical Support Center: Purification of Crude 3-Fluoro-5-pyrrolidinophenylboronic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-5-pyrrolidinophenylboronic acid by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the recrystallization of this compound. This guide provides systematic solutions to common problems.

Problem Potential Cause Troubleshooting Steps
Compound fails to dissolve in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Add small increments of hot solvent until the solid dissolves.2. If a large volume of solvent is required, consider a different solvent or a solvent mixture. Good starting points for arylboronic acids include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[1][2]
Product "oils out" instead of crystallizing. 1. The solution is supersaturated.2. The cooling rate is too rapid.3. The melting point of the solid is lower than the boiling point of the solvent.1. Reheat the solution and add more solvent to reduce saturation.[3]2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Consider a lower-boiling point solvent or a solvent mixture.
No crystals form upon cooling. 1. The solution is not sufficiently saturated.2. The compound is highly soluble in the chosen solvent at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[3]2. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.3. If scratching fails, add a seed crystal of the pure compound if available.4. Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear and cool slowly. Hexane is a common anti-solvent for polar organic compounds.[2]
Low recovery of the purified product. 1. Too much solvent was used, leading to significant loss of product in the mother liquor.2. Premature crystallization during hot filtration.3. The crude material contains a high percentage of impurities.1. Minimize the amount of hot solvent used to dissolve the crude product.[3]2. To check for product in the mother liquor, evaporate a small sample to see if a significant residue remains. If so, concentrate the mother liquor and cool to obtain a second crop of crystals.3. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent.
The purified product is not sufficiently pure. 1. Inappropriate solvent choice that does not effectively differentiate between the product and impurities.2. The cooling process was too fast, trapping impurities in the crystal lattice.[3]1. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.2. Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

  • Single Solvents: Ethanol, Ethyl Acetate, Acetonitrile.[1][5]

  • Solvent Mixtures: Ethyl Acetate/Hexane, Acetone/Hexane, Tetrahydrofuran/Hexane.[2][6]

It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q2: How can I prevent the decomposition of my boronic acid during recrystallization?

A2: Boronic acids can be susceptible to dehydration to form boroxines (anhydrides) upon heating.[7] To minimize this:

  • Use the minimum amount of heat necessary to dissolve the compound.

  • Avoid prolonged heating.

  • Consider recrystallizing from aqueous solutions (e.g., aqueous ethanol) which can sometimes favor the acid form.[7]

Q3: My compound is an oil at room temperature. Can I still purify it by recrystallization?

A3: If your compound is an oil, traditional recrystallization may not be an option.[1] Alternative purification techniques to consider include:

  • Chromatography: Column chromatography on silica gel or C18 reverse-phase silica can be effective.[5] For boronic acids that are sensitive to silica, using silica gel pre-treated with boric acid may be beneficial.[8]

  • Salt Formation and Recrystallization: Boronic acids can be converted to salts by treatment with a base.[9] The resulting salt can be purified by recrystallization and then neutralized with an acid to regenerate the pure boronic acid.[9]

  • Adduct Formation: Formation of a crystalline adduct, for example with diethanolamine, can allow for purification by recrystallization. The pure adduct can then be treated to release the boronic acid.[5]

Q4: What are common impurities found in crude this compound?

A4: While the impurity profile depends on the synthetic route, common impurities in arylboronic acids can include starting materials, homo-coupled byproducts, and boroxines (anhydrides).

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent (e.g., ethyl acetate) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Solvent System Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., ethyl acetate) and one in which it is insoluble (the "poor" or "anti-" solvent, e.g., hexane).

  • Dissolution: Dissolve the crude material in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-8 from Protocol 1.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Product Solvent Select Solvent Crude->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Cool Slowly Hot_Filter->Cool Isolate Isolate Crystals Cool->Isolate Pure Pure Crystals Isolate->Pure Troubleshooting_Logic Start Start Recrystallization Dissolve Does it Dissolve? Start->Dissolve No_Dissolve Add More Solvent / Change Solvent Dissolve->No_Dissolve No Cool Cool Solution Dissolve->Cool Yes No_Dissolve->Dissolve Oiling_Out Oiling Out? Cool->Oiling_Out Crystals Crystals Form? No_Crystals Concentrate / Scratch / Seed Crystals->No_Crystals No Filter Filter Crystals Crystals->Filter Yes No_Crystals->Cool Oiling_Out->Crystals No Reheat Reheat, Add More Solvent Oiling_Out->Reheat Yes Reheat->Cool Check_Purity Check Purity Filter->Check_Purity Pure Pure Product Check_Purity->Pure Yes Impure Re-recrystallize Check_Purity->Impure No Impure->Start

References

Technical Support Center: Purifying Boronic Acid Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of boronic acid compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of boronic acids and their derivatives.

Issue 1: My boronic acid is streaking or tailing excessively on the TLC plate and column.

  • Question: Why is my boronic acid streaking on silica gel, and how can I prevent it?

  • Answer: Streaking is a common issue when purifying boronic acids on standard silica gel. This is often due to the acidic nature of the silica surface, which can lead to strong interactions with the boronic acid moiety, causing it to elute slowly and over a wide range of fractions. Additionally, the presence of water on the silica can lead to the formation of tetracoordinate boron species, which can also contribute to tailing.

    To mitigate this, you can:

    • Add a mobile phase modifier: Incorporating a small amount of a weak acid, such as 0.5-1% acetic acid, into your eluent can help to saturate the basic sites on the silica gel and improve the peak shape of your acidic boronic acid.[1]

    • Use boric acid-impregnated silica gel: Pre-treating the silica gel with boric acid can significantly reduce the over-adsorption of boronic acid compounds, leading to sharper peaks and better separation.[2][3][4]

    • Switch to a different stationary phase: Consider using neutral alumina, which is less acidic than silica gel, or reversed-phase (C18) silica gel for very polar boronic acids.[2][5]

Issue 2: My boronic acid appears to be decomposing on the column.

  • Question: I'm observing new, unwanted spots on my TLC after running a column. Is my boronic acid decomposing, and what can I do?

  • Answer: Yes, boronic acids can be susceptible to degradation on silica gel, a phenomenon known as deboronation, especially if the compound is sensitive or the chromatography is prolonged. The acidic nature of silica can catalyze this decomposition.

    Here are some strategies to prevent decomposition:

    • Test for stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.

    • Deactivate the silica gel: Besides using boric acid impregnation, you can also try deactivating the silica gel with a base like triethylamine if your compound is basic.

    • Run the column quickly: Minimize the time your compound spends on the column by using flash chromatography with positive air pressure to increase the flow rate.[6][7]

    • Derivatize your boronic acid: Consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification. These are generally more robust and can be purified on silica gel more easily. The boronic acid can be regenerated after purification.

Issue 3: I am unable to separate my boronic acid from impurities.

  • Question: My boronic acid co-elutes with impurities. How can I improve the separation?

  • Answer: Achieving good separation requires optimizing your chromatographic conditions.

    • Optimize your solvent system: Use TLC to screen a variety of solvent systems with different polarities. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.[6] Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5]

    • Use a shallower gradient: If your compounds are eluting too close together, a shallower solvent gradient during column chromatography can improve resolution.

    • Consider alternative chromatography modes: If normal-phase chromatography is not effective, reversed-phase HPLC can be a powerful alternative for purifying boronic acids, especially polar ones.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a typical aryl boronic acid on silica gel?

A1: A good starting point for many aryl boronic acids is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. For more polar boronic acids, a system of dichloromethane and methanol may be more appropriate.[5] Always optimize the solvent system using TLC first.

Q2: How can I visualize my boronic acid on a TLC plate if it's not UV-active?

A2: Many boronic acids are not strongly UV-active. You can use specific staining solutions to visualize them. A common method is to use a solution of potassium permanganate. Alternatively, specific stains that react with the boronic acid moiety, can be used for selective visualization.

Q3: Can I use column chromatography to purify boronic esters?

A3: Yes, boronic esters, such as pinacol esters, are often more stable and less polar than their corresponding boronic acids, making them more amenable to purification by silica gel chromatography.[4] However, they can still be prone to hydrolysis on silica, so using boric acid-impregnated silica gel is recommended to suppress over-adsorption and potential degradation.[3][4]

Q4: Are there any non-chromatographic methods for purifying boronic acids?

A4: Yes, several non-chromatographic techniques can be effective:

  • Recrystallization: If your boronic acid is a solid, recrystallization can be a very effective method for purification.[5]

  • Acid-Base Extraction: You can often purify boronic acids by dissolving the crude material in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.

  • Derivatization: As mentioned earlier, converting the boronic acid to a crystalline derivative, such as a diethanolamine adduct, can allow for purification by recrystallization. The pure boronic acid can then be regenerated.[10]

Data Presentation

Table 1: Troubleshooting Common Issues in Boronic Acid Column Chromatography

IssuePotential CauseRecommended Solution
Streaking/Tailing Strong interaction with acidic silica gel; Formation of tetracoordinate boron species.Add 0.5-1% acetic acid to the eluent.[1] Use boric acid-impregnated silica gel.[2][3][4] Switch to neutral alumina or C18 silica.[2][5]
Decomposition Acid-catalyzed deboronation on silica gel.Test compound stability on a TLC plate first. Use deactivated silica gel (boric acid or triethylamine treated). Run the column quickly (flash chromatography).[6][7]
Poor Separation Suboptimal solvent system; Co-eluting impurities.Optimize the solvent system with TLC (aim for Rf 0.2-0.4).[6] Use a shallower elution gradient. Consider reversed-phase HPLC for difficult separations.[8][9]
Compound Stuck on Column Compound is too polar for the chosen eluent system.Increase the polarity of the eluent significantly. For very polar compounds, consider using a solvent system containing methanol or even small amounts of ammonia in methanol/DCM.[11]

Table 2: Typical Solvent Systems for Boronic Acid Purification

Stationary PhaseCompound PolarityTypical Eluent SystemModifier (if needed)
Silica Gel Low to MediumHexanes/Ethyl Acetate0.5-1% Acetic Acid
Silica Gel Medium to HighDichloromethane/Methanol0.5-1% Acetic Acid or Triethylamine
Boric Acid Impregnated Silica Low to HighHexanes/Ethyl Acetate or Dichloromethane/MethanolNone typically required
Neutral Alumina Low to MediumHexanes/Ethyl AcetateNone typically required
Reversed-Phase (C18) High (Polar)Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

Materials:

  • Silica gel (for flash chromatography)

  • Boric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a slurry of silica gel in ethanol.

  • Add boric acid to the slurry (approximately 10% by weight of the silica gel).

  • Stir the suspension at room temperature for 2 hours.

  • Remove the ethanol by filtration.

  • Wash the impregnated silica gel with fresh ethanol to remove any excess boric acid.

  • Dry the silica gel in a vacuum oven at 100-140°C for 24-48 hours before use.[12][13]

Protocol 2: General Flash Column Chromatography of a Boronic Acid Compound

Materials:

  • Crude boronic acid compound

  • Appropriate stationary phase (e.g., boric acid-impregnated silica gel)

  • Optimized eluent system (determined by TLC)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of the stationary phase in the initial, low-polarity eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle, draining the excess solvent until the solvent level is just above the top of the packing.

    • Add a thin layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude boronic acid in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the eluent through (flash chromatography).

    • Maintain a constant flow rate.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified boronic acid.

Visualizations

Purification_Workflow start Crude Boronic Acid tlc TLC Analysis (Test Stability & Find Solvent System) start->tlc stable Compound Stable on Silica? tlc->stable yes Yes stable->yes no No stable->no column_choice Select Column Type yes->column_choice derivatize Derivatize to Boronate Ester no->derivatize normal_phase Normal Phase (Silica or Alumina) column_choice->normal_phase Good Separation No Streaking modified_silica Modified Silica (Boric Acid Impregnated) column_choice->modified_silica Streaking or Minor Decomposition reversed_phase Reversed Phase (C18) column_choice->reversed_phase Very Polar Compound or Poor Normal Phase Separation flash_column Perform Flash Column Chromatography normal_phase->flash_column modified_silica->flash_column reversed_phase->flash_column derivatize->tlc fractions Collect & Analyze Fractions flash_column->fractions pure_product Pure Boronic Acid fractions->pure_product Troubleshooting_Tree start Poor Column Performance issue What is the main issue? start->issue streaking Streaking/Tailing issue->streaking Streaking decomposition Decomposition issue->decomposition Decomposition coelution Poor Separation issue->coelution Co-elution solution_streaking Add Acetic Acid to Eluent or Use Boric Acid-Impregnated Silica streaking->solution_streaking solution_decomposition Use Deactivated Silica or Derivatize to Boronate Ester decomposition->solution_decomposition solution_coelution Optimize Solvent System with TLC or Use a Shallower Gradient coelution->solution_coelution Boronic_Acid_Interaction cluster_0 Standard Silica Gel cluster_1 Boric Acid Impregnated Silica Gel silanol Si-OH (Acidic Site) interaction Strong Interaction (Leads to Tailing/Decomposition) silanol->interaction boronic_acid R-B(OH)₂ boronic_acid->interaction Adsorption b_silica Si-O-B(OH)₂ (Deactivated Site) weak_interaction Weak Interaction (Improved Elution) b_silica->weak_interaction boronic_acid2 R-B(OH)₂ boronic_acid2->weak_interaction Reduced Adsorption

References

Technical Support Center: Optimizing Suzuki Reactions with 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-5-pyrrolidinophenylboronic acid. The guidance provided is based on established principles for Suzuki reactions, particularly with electron-rich and potentially sensitive boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my Suzuki coupling with this compound is failing or giving low yields?

When encountering issues with your Suzuki coupling, a systematic check of the reaction components and conditions is crucial. Here are the primary factors to investigate:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is essential to properly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and they often have interdependent effects on the reaction outcome.[1]

  • Reaction Temperature: The temperature should be optimized. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of sensitive reagents like some boronic acids.[2]

Q2: I am observing significant decomposition of my this compound. What could be the cause and how can I prevent it?

A common side reaction for boronic acids, especially electron-rich ones, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often accelerated by strong bases and the presence of water.[1]

To mitigate protodeboronation:

  • Use a Milder Base: Strong bases can promote this side reaction.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is a proton source for this unwanted reaction, using anhydrous solvents can significantly reduce protodeboronation.[1]

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt. These are generally more resistant to protodeboronation.[2]

Q3: Which base should I choose for the coupling of this compound?

The choice of base is critical for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[2] The pyrrolidino group makes the boronic acid electron-rich, which can influence the optimal base selection.

Base Strength Common Applications & Considerations Potential Issues
Potassium Carbonate (K₂CO₃) ModerateA common and often effective base for a wide range of Suzuki couplings.[3][4]May not be strong enough for less reactive aryl chlorides.
Potassium Phosphate (K₃PO₄) StrongOften used for challenging couplings, including those with electron-rich boronic acids.[1]Can promote protodeboronation, especially in the presence of water.[1]
Cesium Carbonate (Cs₂CO₃) StrongA strong, yet often gentle base that can be effective in difficult couplings.[3]More expensive than other carbonate bases.
Potassium Fluoride (KF) WeakA mild base that can be beneficial in preventing protodeboronation of sensitive boronic acids.[1]May require higher temperatures or longer reaction times.
Sodium Hydroxide (NaOH) StrongA strong, inexpensive base.Can significantly promote protodeboronation, especially in aqueous media.[1]

Q4: What is the best solvent for my reaction?

The solvent plays a crucial role in a Suzuki reaction by dissolving the reagents, influencing the reactivity of the base, and stabilizing the catalytic species.[5] For this compound, a range of solvents and solvent mixtures can be considered.

Solvent System Characteristics Common Coupling Partners
Dioxane/Water A very common and versatile solvent system for Suzuki reactions.[1]Aryl bromides, iodides, and some activated chlorides.
Toluene/Water Another widely used biphasic system.General purpose for many Suzuki couplings.
DMF/Water A polar aprotic solvent mixture that can be effective for less soluble substrates.[3][6]Can be used for a variety of aryl halides.
THF/Water A common ethereal solvent system.[7]Often used for a range of Suzuki couplings.
Anhydrous Solvents (e.g., Dioxane, Toluene) Used to minimize protodeboronation of sensitive boronic acids.[1]Recommended when boronic acid stability is a concern.

It is important to ensure that any solvent used is properly degassed to remove oxygen.[1]

Troubleshooting Guide

Problem 1: Low to no product formation.

G cluster_start Start Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solution Potential Solution start Low/No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Consider a more active precatalyst start->catalyst First inert Ensure Inert Atmosphere - Degas solvents thoroughly - Maintain N2 or Ar atmosphere catalyst->inert reagents Verify Reagent Purity - Check boronic acid and aryl halide inert->reagents base_solvent Optimize Base & Solvent - Screen different bases (e.g., K2CO3, K3PO4) - Try different solvent systems (e.g., Dioxane/H2O, Toluene) reagents->base_solvent If still no improvement temperature Adjust Temperature - Incrementally increase temperature - Be mindful of boronic acid stability base_solvent->temperature ligand Change Ligand - For electron-rich systems, consider bulky, electron-rich ligands (e.g., Buchwald ligands) temperature->ligand solution Improved Yield ligand->solution Successful Optimization

Caption: Troubleshooting workflow for low to no yield in Suzuki reactions.

Problem 2: Significant side product formation, particularly homocoupling of the boronic acid.

G start Homocoupling Observed oxygen Check for Oxygen Contamination - Thoroughly degas all solvents and reagents - Ensure a good inert gas seal start->oxygen catalyst Evaluate Catalyst - Lower catalyst loading - Switch to a different palladium source oxygen->catalyst slow_addition Modify Addition Protocol - Slow addition of the boronic acid can sometimes minimize homocoupling catalyst->slow_addition ligand Optimize Ligand - Bulky ligands can disfavor homocoupling slow_addition->ligand end Reduced Homocoupling ligand->end

Caption: Strategy to minimize boronic acid homocoupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol is a general starting point and should be optimized for the specific aryl halide and desired product.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

Workflow for Optimizing Base and Solvent:

G start Start Optimization setup Standard Reaction Setup - Aryl Halide (1 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (2 mol%) start->setup screen_base Screen Bases - K2CO3 - K3PO4 - Cs2CO3 - KF (in a standard solvent like Dioxane/H2O) setup->screen_base analyze1 Analyze Results (TLC/LC-MS) Identify best performing base screen_base->analyze1 screen_solvent Screen Solvents - Dioxane/H2O - Toluene/H2O - DMF/H2O - Anhydrous Dioxane (with the best base) analyze1->screen_solvent analyze2 Analyze Results (TLC/LC-MS) Identify best base/solvent combination screen_solvent->analyze2 optimize_temp Optimize Temperature (for the best conditions) analyze2->optimize_temp end Optimized Conditions optimize_temp->end

References

challenges in the scale-up synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on a typical lithiation-boration route from 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Incomplete lithiation. 2. Deactivation of the organolithium intermediate. 3. Ineffective borylation.1. Ensure rigorous anhydrous conditions: Dry all glassware and solvents thoroughly. 2. Check the quality of the organolithium reagent (e.g., n-BuLi): Titrate before use. 3. Optimize lithiation temperature: While -78 °C is standard, some substrates require slightly higher temperatures for efficient metal-halogen exchange. 4. Slow addition of reagents: Add the organolithium reagent and the borate ester dropwise to control the reaction temperature.
Significant Protodeboronation (loss of boronic acid group) 1. Presence of moisture or acidic protons during workup. 2. Instability of the boronic acid under purification conditions.1. Careful quenching: Quench the reaction at low temperature with a non-aqueous proton source (e.g., anhydrous methanol) before aqueous workup. 2. pH control during workup: Maintain a neutral or slightly basic pH during extraction to minimize protodeboronation. 3. Avoid harsh acidic conditions: Use mild acids for pH adjustment if necessary. 4. Consider in-situ conversion to a more stable boronate ester (e.g., pinacol ester) before isolation.
Formation of Multiple Byproducts 1. Over-reaction of the organolithium with the borate ester to form borinic acids or triarylboranes. 2. Competing side reactions due to the pyrrolidine group.1. Use a hindered borate ester: Triisopropyl borate is less prone to multiple additions than trimethyl borate. 2. Maintain low reaction temperatures: Cryogenic conditions (-78 °C) are crucial to control the reactivity of the organolithium species. 3. Reverse addition: Add the organolithium solution to the borate ester solution to maintain an excess of the borate ester.
Poor Yield After Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Mass transfer limitations. 3. Challenges in maintaining anhydrous conditions on a larger scale.1. Ensure adequate cooling capacity: The exothermic nature of the lithiation requires efficient heat dissipation. 2. Optimize stirring and mixing: Ensure homogeneous reaction conditions in the larger vessel. 3. Implement stringent inert atmosphere protocols: Use dry nitrogen or argon blanketing throughout the process.
Difficult Purification 1. The amphoteric nature of the product can make it soluble in both aqueous and organic phases. 2. The presence of closely related impurities.1. Crystallization: Develop a suitable solvent system for recrystallization. 2. Derivatization: Convert the boronic acid to a crystalline derivative (e.g., with diethanolamine) for purification, followed by hydrolysis to regenerate the pure boronic acid. 3. Specialized chromatography: If necessary, use techniques like reversed-phase chromatography, though this may be less scalable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent method involves a lithiation-boration sequence starting from a suitable precursor like 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene. This typically involves a metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis.

Q2: Why are cryogenic temperatures (-78 °C) so critical for this synthesis?

A2: Cryogenic temperatures are essential to control the high reactivity of the organolithium intermediate. At higher temperatures, there is an increased risk of side reactions, such as the reaction of the aryllithium species with the solvent (e.g., THF) or multiple additions to the borate ester, which leads to the formation of undesired byproducts.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety hazards are associated with the use of pyrophoric organolithium reagents like n-butyllithium, which can ignite spontaneously on contact with air or moisture. Proper handling under an inert atmosphere and the use of appropriate personal protective equipment are crucial. Additionally, the lithiation reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.

Q4: How can I minimize the formation of the borinic acid byproduct?

A4: The formation of borinic acid (Ar₂BOH) arises from the reaction of two equivalents of the aryllithium intermediate with one molecule of the borate ester. To minimize this, you can:

  • Use a sterically hindered borate ester like triisopropyl borate.

  • Maintain a low reaction temperature (-78 °C).

  • Employ a reverse addition strategy, where the aryllithium solution is added slowly to an excess of the borate ester solution.

Q5: What are the best practices for the purification of this compound at scale?

A5: Chromatographic purification is often not feasible for large quantities. The preferred methods for scalable purification include:

  • Recrystallization: Finding a suitable solvent or solvent mixture is key.

  • pH-controlled extractions: Carefully adjusting the pH of the aqueous phase can help to separate the product from non-ionizable impurities.

  • Derivatization: Forming a crystalline salt or ester of the boronic acid can facilitate purification, followed by regeneration of the desired product.

Q6: How does the pyrrolidine group affect the synthesis?

A6: The pyrrolidine group is a Lewis basic site that can potentially coordinate to the lithium cation of the organolithium reagent. This can influence the reactivity and regioselectivity of lithiation if there were other potential sites for deprotonation. In the case of the bromo-precursor, the metal-halogen exchange is the dominant reaction. The basicity of the pyrrolidine nitrogen can also affect the workup and purification, as it can be protonated under acidic conditions, influencing the solubility of the molecule.

Experimental Protocols

Synthesis of 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene (Precursor)

  • To a solution of 1,3-dibromo-5-fluorobenzene (1.0 eq) in a suitable solvent such as THF or DMSO, add pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene.

Synthesis of this compound

  • Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-fluoro-5-(pyrrolidin-1-yl)benzene (1.0 eq) in anhydrous THF in a reactor equipped with a mechanical stirrer and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid, adjusting the pH to ~2.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water).

Data Presentation

Table 1: Representative Yields and Purity for Arylboronic Acid Synthesis via Lithiation-Boration

Starting MaterialOrganolithium ReagentBorate EsterTemp (°C)Yield (%)Purity (%)
Aryl Bromiden-BuLiTrimethyl borate-7850-70>95
Aryl Bromiden-BuLiTriisopropyl borate-7865-85>97
Aryl Bromidet-BuLiTriisopropyl borate-7860-80>97
Aryl Chloridesec-BuLiTriisopropyl borate-7840-60>95

Note: These are typical ranges and actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_boronic_acid Boronic Acid Synthesis start 1,3-Dibromo-5-fluorobenzene react_pyrrolidine React with Pyrrolidine (K2CO3, THF, 80-100°C) start->react_pyrrolidine workup_precursor Aqueous Workup & Extraction react_pyrrolidine->workup_precursor purify_precursor Column Chromatography workup_precursor->purify_precursor precursor 1-Bromo-3-fluoro-5- (pyrrolidin-1-yl)benzene purify_precursor->precursor lithiation Lithiation with n-BuLi (THF, -78°C) precursor->lithiation boration Boration with Triisopropyl Borate (-78°C) lithiation->boration hydrolysis Acidic Hydrolysis (HCl) boration->hydrolysis purification Recrystallization hydrolysis->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_lithiation Lithiation Step cluster_boration Boration Step cluster_workup Workup & Purification start Low Yield or Product Formation Issue anhydrous Anhydrous Conditions? start->anhydrous buli_quality n-BuLi Quality? anhydrous->buli_quality Yes solution1 Dry all solvents and glassware anhydrous->solution1 No temp_lith Optimal Temperature? buli_quality->temp_lith Yes solution2 Titrate n-BuLi before use buli_quality->solution2 No borate_type Borate Ester Type? temp_lith->borate_type Yes solution3 Optimize lithiation temperature temp_lith->solution3 No temp_bor Low Temperature Maintained? borate_type->temp_bor Appropriate solution4 Use hindered ester (e.g., Triisopropyl borate) borate_type->solution4 Inappropriate protodeboronation Protodeboronation? temp_bor->protodeboronation Yes solution5 Ensure adequate cooling temp_bor->solution5 No purification_method Purification Method? protodeboronation->purification_method No solution6 Control pH during workup, avoid harsh acids protodeboronation->solution6 Yes end Successful Synthesis purification_method->end Optimized solution7 Try recrystallization or derivatization purification_method->solution7 Ineffective

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Lithiation/Grignard Formation: The initial metal-halogen exchange is critical.

    • Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.

    • Temperature: Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent (e.g., n-BuLi) to prevent side reactions.

    • Reagent Quality: Use a freshly titrated and active organolithium reagent.

  • Inefficient Borylation: The reaction of the organometallic intermediate with the borate ester can be problematic.

    • Borate Ester Reactivity: Trimethyl borate and triisopropyl borate are common choices. Ensure the borate ester is added slowly at low temperatures to prevent over-addition and side reactions.

    • Reaction Time and Temperature: After the addition of the borate ester, the reaction may need to be warmed slowly to room temperature and stirred for a sufficient period to ensure complete reaction.

  • Work-up Issues: The hydrolysis of the boronate ester to the boronic acid is a key step.

    • pH Control: Acidic work-up (e.g., with HCl) is necessary to hydrolyze the boronate ester. Ensure the pH is sufficiently low to protonate the boronic acid, but avoid overly harsh conditions that could lead to degradation.[1]

    • Extraction: Use an appropriate organic solvent for extraction. The polarity of this compound may require a more polar solvent than diethyl ether or hexane. Consider ethyl acetate or dichloromethane.

Issue 2: Presence of Significant Impurities

Q2: My final product is contaminated with several impurities. How can I identify and minimize them?

A2: Impurity profiling is crucial for a clean synthesis.[2][3][4][5] Common impurities and mitigation strategies are outlined below.

  • Unreacted Starting Material (e.g., 1-Bromo-3-fluoro-5-pyrrolidinobenzene):

    • Cause: Incomplete lithiation or Grignard formation.

    • Solution: Increase the equivalents of the organolithium reagent slightly (1.05-1.1 equivalents). Ensure slow addition to maintain a low temperature.

  • Homocoupled Byproduct (e.g., 3,3'-Difluoro-5,5'-di(pyrrolidin-1-yl)-1,1'-biphenyl):

    • Cause: Reaction of the organometallic intermediate with unreacted aryl halide.

    • Solution: Add the organolithium reagent to the aryl halide solution, not the other way around. Maintain a very low reaction temperature.

  • Dehalogenated Byproduct (e.g., 1-Fluoro-3-pyrrolidinobenzene):

    • Cause: Protonation of the organometallic intermediate by a proton source (e.g., moisture, acidic impurity).

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents.

  • Boronic Anhydride (Boroxine) Formation:

    • Cause: Boronic acids can dehydrate, especially upon heating or prolonged storage, to form cyclic trimers (boroxines).[6]

    • Solution: Avoid excessive heating during purification and drying. Store the final product in a desiccator. The boroxine can often be converted back to the boronic acid by stirring with water.

A general workflow for troubleshooting impurity issues is presented below.

G start Impurity Detected in Product check_sm Is unreacted starting material present? start->check_sm check_homo Is homocoupled byproduct present? check_sm->check_homo No sol_sm Increase organolithium reagent equivalents. Ensure low temperature. check_sm->sol_sm Yes check_dehalo Is dehalogenated byproduct present? check_homo->check_dehalo No sol_homo Slowly add organolithium reagent to aryl halide. Maintain low temperature. check_homo->sol_homo Yes check_boroxine Is boroxine present? check_dehalo->check_boroxine No sol_dehalo Ensure strictly anhydrous conditions. check_dehalo->sol_dehalo Yes sol_boroxine Avoid overheating. Store under dry conditions. Re-hydrolyze if necessary. check_boroxine->sol_boroxine Yes end_node Purified Product check_boroxine->end_node No sol_sm->end_node sol_homo->end_node sol_dehalo->end_node sol_boroxine->end_node G start Crude Product check1 Are impurities non-acidic? start->check1 method1 Acid-Base Extraction end_node Pure Product method1->end_node method2 Recrystallization method2->end_node method3 Silica Gel Chromatography method3->end_node method4 Derivatization method4->end_node check1->method1 Yes check2 Is the product a solid? check1->check2 No check2->method2 Yes check3 Are impurities of different polarity? check2->check3 No check3->method3 Yes check3->method4 No G cluster_0 Synthetic Pathway start_material 1-Bromo-3-fluoro-5-pyrrolidinobenzene intermediate1 Organolithium Intermediate start_material->intermediate1  n-BuLi, THF, -78 °C intermediate2 Boronate Ester intermediate1->intermediate2  B(OR)3, -78 °C product This compound intermediate2->product  H3O+

References

improving the stability of 3-Fluoro-5-pyrrolidinophenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Fluoro-5-pyrrolidinophenylboronic acid in solution during experimental procedures.

Troubleshooting Guide

Users encountering stability issues with this compound can consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Poor recovery of the compound after dissolution Hydrolysis (Protodeboronation): Cleavage of the C-B bond in the presence of water, especially under acidic or basic conditions.[1][2]- Prepare solutions fresh and use them immediately. - If possible, use aprotic solvents like acetonitrile or tetrahydrofuran for sample dissolution.[1] - Maintain a neutral pH if aqueous solutions are necessary. Protodeboronation of some arylboronic acids is slowest around pH 5.[3]
Formation of unknown impurities in solution Oxidation: Arylboronic acids are susceptible to oxidation, leading to the formation of corresponding phenols and boric acid.[4][5][6] This can be accelerated by reactive oxygen species or metal contaminants.[3][6]- Degas solvents to remove dissolved oxygen. - Avoid exposure to strong light, which can promote oxidation.[1] - Store solutions at low temperatures (-20°C is recommended for long-term storage).[7] - Consider the use of antioxidants, although their effectiveness can be system-dependent.
Inconsistent results in cross-coupling reactions On-column degradation during HPLC analysis: Hydrolysis of the boronic acid on the stationary phase of the HPLC column.[1]- Use a shorter column or a faster gradient to reduce the analysis time.[1] - Employ an end-capped column to minimize interaction with free silanol groups.[1] - Consider using mobile phase additives like triethylamine (TEA) to mask silanol groups.[1]
Precipitation of the compound from solution Poor solubility or formation of insoluble anhydrides (boroxines): Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines, which may have different solubility profiles.[8][9]- Screen a range of solvents to find one with optimal solubility. Phenylboronic acids often have good solubility in ethers and ketones.[8] - Formation of boronic esters (e.g., with pinacol) can improve solubility in organic solvents.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for arylboronic acids like this compound are hydrolysis (protodeboronation) and oxidation.[1][2]

  • Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, which results in the formation of 3-fluoro-5-pyrrolidinobenzene and boric acid.[2] This process can be catalyzed by acidic or basic conditions.[3]

  • Oxidation involves the conversion of the boronic acid to the corresponding phenol (3-fluoro-5-pyrrolidinophenol) and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.[4][6]

Q2: How does pH affect the stability of my boronic acid solution?

A2: The pH of an aqueous solution can significantly impact the stability of arylboronic acids. Both acidic and basic conditions can accelerate the rate of protodeboronation.[3] For many arylboronic acids, the slowest rate of decomposition is observed in the pH range of 3 to 7. It is crucial to determine the optimal pH for your specific application to minimize degradation.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Store the solution at low temperatures, such as -20°C.[7]

  • Use aprotic solvents if compatible with your experimental workflow.[1]

  • Protect the solution from light and air (oxygen) by using amber vials and purging with an inert gas like argon or nitrogen.[7]

Q4: Can I use additives to improve the stability of my solution?

A4: Yes, certain additives can enhance the stability of boronic acid solutions. The formation of boronic esters with diols, such as pinacol or N-methyliminodiacetic acid (MIDA), can protect the boronic acid group from degradation.[10][11] These esters are generally more stable and can often be used directly in subsequent reactions or cleaved under specific conditions to regenerate the free boronic acid.[11][12]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: Several analytical techniques can be employed to monitor the degradation of your boronic acid:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of stability over time.[1]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer aids in the identification of degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR can provide structural information about the parent compound and any new species that form upon degradation. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Solvent Selection: Choose a solvent in which the compound is readily soluble and that is appropriate for the intended downstream application. Aprotic solvents like acetonitrile or THF are often preferred to minimize hydrolysis.[1] If an aqueous buffer is required, aim for a neutral pH.

  • Degassing (Optional but Recommended): If using an aqueous solvent, degas it by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial to achieve the target concentration. If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Storage: If not for immediate use, store the solution in a tightly sealed container at -20°C, protected from light.[7] Before opening a refrigerated or frozen solution, allow it to warm to room temperature to prevent condensation of atmospheric moisture into the solution.[7]

Protocol 2: Monitoring Solution Stability by HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound from potential degradation products like 3-fluoro-5-pyrrolidinobenzene and 3-fluoro-5-pyrrolidinophenol. A C18 column is a common starting point.

  • Sample Preparation: Prepare a solution of the boronic acid at a known concentration in the desired solvent.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial purity profile.

    • Store the remaining solution under the conditions being tested (e.g., room temperature, 4°C, protected from light, etc.).

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and analyze the chromatogram.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the rate of degradation. Identify and quantify any new peaks that appear, which may correspond to degradation products.

Visualizations

degradation_pathways A This compound B 3-Fluoro-5-pyrrolidinobenzene + Boric Acid A->B Protodeboronation (Hydrolysis) C 3-Fluoro-5-pyrrolidinophenol + Boric Acid A->C Oxidation

Caption: Major degradation pathways of arylboronic acids.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis A Weigh Boronic Acid B Select & Degas Solvent A->B C Dissolve Compound B->C D Store at -20°C Protect from Light & Air C->D If not for immediate use E Inject t=0 Sample (HPLC) C->E Immediate Analysis F Inject Samples at Time Intervals D->F G Analyze Data for Degradation E->G F->G

Caption: Workflow for preparing and analyzing boronic acid solutions.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with cross-coupling reactions involving substituted arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an electron-deficient arylboronic acid is not working. What are the common causes?

A1: Low yields or complete failure with electron-deficient arylboronic acids in Suzuki-Miyaura coupling are common. The primary reasons include:

  • Slow Transmetalation: The electron-withdrawing groups on the arylboronic acid reduce the nucleophilicity of the aryl group, slowing down the crucial transmetalation step in the catalytic cycle.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions. Electron-deficient arylboronic acids are particularly susceptible to this process.

  • Catalyst Deactivation: The catalyst may be deactivated by certain substituents or impurities.

Q2: Why is my arylboronic acid decomposing before the reaction completes?

A2: Decomposition, often observed as protodeboronation, is a major challenge. Key factors contributing to this include:

  • Base Strength and Type: Strong bases can accelerate the decomposition of sensitive arylboronic acids. The choice of base is critical; weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over hydroxides (e.g., NaOH, KOH).

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Solvent: Protic solvents can be a source of protons for protodeboronation. The presence of water, even in small amounts, can be detrimental.

Q3: Can the substituent on my arylboronic acid inhibit the reaction?

A3: Absolutely. Sterically bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the metal center, thereby impeding the transmetalation step. Coordinating groups on the arylboronic acid can also sometimes interfere with the catalyst.

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are observing low to no yield of your desired cross-coupled product, follow this troubleshooting workflow.

Troubleshooting Workflow for Low/No Yield

G start Start: Low/No Yield check_reagents 1. Verify Reagent Quality - Arylboronic acid purity - Aryl halide purity - Solvent dryness - Catalyst/ligand activity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->start No, Repurify/Replace optimize_conditions 2. Optimize Reaction Conditions - Screen bases - Screen solvents - Vary catalyst/ligand - Adjust temperature reagents_ok->optimize_conditions Yes conditions_ok Improvement? optimize_conditions->conditions_ok address_substituents 3. Address Substituent Effects - Use specialized ligands for  sterically hindered substrates - Consider alternative boronic  acid derivatives (e.g., MIDA boronates) conditions_ok->address_substituents No success Success! conditions_ok->success Yes address_substituents->success Success failure Consult Literature for Alternative Methods address_substituents->failure No Improvement

Caption: Troubleshooting workflow for low or no product yield.

Step-by-Step Troubleshooting:

  • Assess Reagent Quality:

    • Arylboronic Acid: Check for signs of decomposition (e.g., formation of boroxines). Purity can be checked by NMR. If necessary, repurify by recrystallization.

    • Aryl Halide: Ensure high purity. Impurities can act as catalyst poisons.

    • Solvent: Use anhydrous solvents. Degas the solvent thoroughly to remove oxygen, which can lead to oxidative degradation of the catalyst.

    • Catalyst and Ligand: Use fresh, high-purity catalyst and ligand. Some catalysts are air- and moisture-sensitive.

  • Optimize Reaction Conditions:

    • Base Screening: The choice of base is critical. For sensitive substrates, screen a panel of bases.

      BaseCommon ConcentrationTypical Use Case
      K₂CO₃2.0 M aqueousGeneral purpose, mild
      Cs₂CO₃2.0 M aqueousOften more effective for challenging couplings
      K₃PO₄1.0 M aqueousGood for heteroaryl and sensitive substrates
      Organic Bases2-3 equivalentsFor substrates sensitive to aqueous conditions
    • Solvent Screening: The polarity and proticity of the solvent can significantly impact the reaction.

      SolventProperties
      TolueneNon-polar, good for many standard couplings
      Dioxane/THFPolar, aprotic, good solvating properties
      DMF/DMAcPolar, aprotic, can accelerate some reactions
      2-MeTHFGreener alternative to THF
    • Catalyst/Ligand Variation: If a standard catalyst (e.g., Pd(PPh₃)₄) fails, screen other catalyst/ligand combinations. Buchwald and Fu have developed highly active catalysts for challenging couplings.

  • Address Substituent Effects:

    • For sterically hindered arylboronic acids, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

    • For electron-deficient partners, ligands that promote reductive elimination can be beneficial.

    • Consider using boronic acid surrogates like MIDA boronates, which are more stable and can be used in a controlled, slow-release manner.

Guide 2: Significant Protodeboronation Observed

If you identify significant amounts of the protodeboronated side-product, consider the following strategies.

Strategies to Minimize Protodeboronation

G start High Protodeboronation strategy1 Use Anhydrous Conditions - Dry solvents - Inert atmosphere start->strategy1 strategy2 Modify Base/Solvent System - Weaker, non-aqueous base - Aprotic solvent start->strategy2 strategy3 Lower Reaction Temperature start->strategy3 strategy4 Use Boronic Acid Surrogates - MIDA boronates - Organotrifluoroborates start->strategy4 outcome Reduced Protodeboronation strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

side reactions of 3-Fluoro-5-pyrrolidinophenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-Fluoro-5-pyrrolidinophenylboronic acid in chemical reactions, particularly under basic conditions such as those employed in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to troubleshoot are the stability of the boronic acid under the reaction conditions, the choice of catalyst, base, and solvent, and the overall reaction setup. This boronic acid possesses both an electron-donating pyrrolidino group and an electron-withdrawing fluorine atom, which can influence its reactivity and stability.

Key troubleshooting steps include:

  • Assess Boronic Acid Stability: This compound may be susceptible to side reactions like protodeboronation under basic conditions.

  • Optimize Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent.

  • Ensure an Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Verify Reagent Purity: Confirm the purity of all starting materials, as impurities can inhibit the catalytic cycle.

Q2: I am observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group and its replacement with a hydrogen atom. What is this side reaction and how can I minimize it?

A2: This side reaction is known as protodeboronation , and it is a common issue with arylboronic acids, especially under basic conditions.[1][2] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and reducing the yield of the desired cross-coupled product.

Strategies to minimize protodeboronation include:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[1] Consider switching to weaker inorganic bases. The choice of base can significantly impact the reaction outcome.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and bases can significantly reduce protodeboronation.[1]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3]

  • Use a Boronic Ester Derivative: Converting the boronic acid to a more stable form, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can be highly effective. These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low in the reaction mixture and minimizing decomposition.[2][4]

Q3: Besides protodeboronation, what other side reactions should I be aware of when using this compound under basic conditions?

A3: In addition to protodeboronation, two other common side reactions are:

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl compound. This is often promoted by the presence of oxygen and certain palladium species.[1][5] To minimize homocoupling, ensure a thoroughly deoxygenated reaction environment and consider using a fresh, high-quality palladium catalyst.

  • Oxidation: The boronic acid can be oxidized to the corresponding phenol. This is also often promoted by oxygen.

Q4: How do the fluoro and pyrrolidino substituents on the phenylboronic acid affect its reactivity and stability?

A4: The electronic properties of the substituents have a significant impact:

  • Fluorine Substituent: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center.[6][7] This can influence the rates of transmetalation and other steps in the catalytic cycle.

  • Pyrrolidino Substituent: As a strong electron-donating group, the pyrrolidino moiety makes the aryl ring electron-rich. While this can be beneficial for oxidative addition in some cases, electron-rich boronic acids can be more susceptible to protodeboronation.[1]

The interplay of these two groups will determine the overall reactivity and stability profile of this compound.

Troubleshooting Guides

Guide 1: Low Yield of Cross-Coupled Product
Symptom Possible Cause Suggested Solution
Low to no product formation.Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider an air-stable precatalyst.[1]
Non-optimal base/solvent combination.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Significant starting material remains.Insufficient reaction time.Monitor the reaction progress over a longer period using TLC or LC-MS.
Poor reagent purity.Purify starting materials if necessary.
Guide 2: High Levels of Side Products
Symptom Side Product Observed Suggested Solution
Major byproduct is the protodeboronated arene.Protodeboronation.Switch to a milder base (e.g., K₂CO₃, CsF).[1][3] Use anhydrous conditions. Lower the reaction temperature. Convert the boronic acid to a pinacol or MIDA ester.[2][4]
Major byproduct is a symmetrical biaryl.Homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1] Adjust the stoichiometry of the reagents.
Formation of a phenolic byproduct.Oxidation.Ensure the reaction is run under a strict inert atmosphere.

Data Presentation

Table 1: Relative Stability of Substituted Phenylboronic Acids to Protodeboronation

Arylboronic AcidSubstituent EffectRelative Rate of Protodeboronation (Qualitative)Reference
Phenylboronic acidUnsubstitutedBaseline[8]
4-Methoxyphenylboronic acidElectron-donatingHigher than baseline[8]
4-Trifluoromethylphenylboronic acidElectron-withdrawingLower than baseline[8]
2,6-Difluorophenylboronic acidElectron-withdrawing (ortho)Significantly higher than baseline[8]

Note: The rate of protodeboronation is highly dependent on the specific base, solvent, and temperature used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Mitigation of Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating strategies to minimize protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Preparation of a MIDA Boronate Ester for Slow-Release Suzuki-Miyaura Coupling

For challenging substrates where protodeboronation is a significant issue, converting the boronic acid to a more stable MIDA boronate ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent (e.g., a 1:1 mixture of toluene and DMSO).

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After complete conversion, cool the reaction mixture and isolate the MIDA boronate ester product. This can often be achieved by precipitation or crystallization.

  • Suzuki-Miyaura Coupling: The isolated MIDA boronate can then be used in a Suzuki-Miyaura coupling reaction, typically with a base like K₃PO₄ in a solvent system such as dioxane/water.[4]

Visualizations

Side_Reactions Start This compound (Ar-B(OH)₂) center Start->center Product Desired Cross-Coupled Product (Ar-Ar') Protodeboronation Protodeboronation Product (Ar-H) Homocoupling Homocoupling Product (Ar-Ar) center->Product Suzuki-Miyaura Coupling (Ar'-X, Pd catalyst, Base) center->Protodeboronation Protodeboronation (H₂O, Base) center->Homocoupling Homocoupling (O₂, Base)

Caption: Major reaction pathways for this compound under basic coupling conditions.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling? Check_SM Starting Material Consumed? Start->Check_SM Yes Check_Purity Check Reagent Purity & Inert Atmosphere Start->Check_Purity No Check_Proto Protodeboronation Observed? Check_SM->Check_Proto Yes Optimize_Conditions Optimize Catalyst, Base, Temp. Check_SM->Optimize_Conditions No Check_Proto->Optimize_Conditions No Use_Ester Use Boronic Ester (MIDA or Pinacol) Check_Proto->Use_Ester Yes, Significant Milder_Base Use Milder Base / Anhydrous Conditions Check_Proto->Milder_Base Yes, Minor Success Improved Yield Optimize_Conditions->Success Use_Ester->Success Milder_Base->Success Check_Purity->Start

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

MIDA_Ester_Strategy Boronic_Acid This compound (Less Stable) MIDA_Ester MIDA Boronate Ester (More Stable) Boronic_Acid->MIDA_Ester + N-methyliminodiacetic acid Slow_Release Slow Release of Boronic Acid in situ MIDA_Ester->Slow_Release Base (e.g., K₃PO₄) Coupling Suzuki-Miyaura Coupling Slow_Release->Coupling Side_Reaction Protodeboronation Minimized Slow_Release->Side_Reaction

Caption: The "slow-release" strategy using a MIDA boronate ester to mitigate side reactions.

References

effect of temperature on the kinetics of Suzuki coupling with 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Fluoro-5-pyrrolidinophenylboronic acid in Suzuki coupling reactions. The information is tailored to address specific challenges that may arise during experimentation, with a focus on the effect of temperature on reaction kinetics.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. Systematically investigate the following:

  • Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[1]

  • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. A systematic increase in temperature should be explored. However, excessively high temperatures can lead to catalyst decomposition.[2]

Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids like this compound.[1][3] The pyrrolidino group makes the aromatic ring electron-rich, which can enhance this undesired pathway. To minimize protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[3]

Q3: My reaction is stalling, and I suspect catalyst deactivation. What are the likely causes and solutions?

A3: Catalyst deactivation can be a significant issue. Potential causes include:

  • High Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the precipitation of palladium black, an inactive form of the catalyst.[2]

  • Lewis Basic Heteroatoms: The nitrogen atom in the pyrrolidine ring of your boronic acid is Lewis basic and could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Insufficient Ligand: The phosphine ligands used in the catalyst system can be susceptible to oxidation or other degradation pathways. Ensure an appropriate catalyst-to-ligand ratio. Using bulky, electron-rich phosphine ligands can often stabilize the catalyst.[4]

To address catalyst deactivation, consider lowering the reaction temperature, screening different ligands, or using a more robust precatalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the kinetics of a Suzuki coupling reaction?

A1: Generally, as with most chemical reactions, increasing the temperature increases the rate of a Suzuki coupling reaction.[5][6] This is because the higher thermal energy increases the frequency and energy of molecular collisions, leading to a faster rate of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). However, there is an optimal temperature range. Exceeding this range can lead to catalyst decomposition and an overall decrease in yield.[2]

Q2: How does the electronic nature of this compound influence the reaction conditions, particularly temperature?

A2: The pyrrolidine group is a strong electron-donating group, making the boronic acid electron-rich. Electron-rich boronic acids can sometimes be more challenging to couple due to a slower transmetalation step. The fluorine atom is an electron-withdrawing group, which can have a counteracting electronic effect. The net electronic nature will influence the optimal reaction conditions. It may be necessary to use higher temperatures to facilitate the transmetalation step with this particular boronic acid.

Q3: Are there any specific catalyst systems recommended for coupling electron-rich boronic acids like this compound?

A3: For electron-rich boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are often beneficial. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle. Examples of such ligands include those from the Buchwald and Hartwig research groups.[7] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[4][8]

Q4: Can I monitor the progress of my Suzuki coupling reaction as a function of temperature?

A4: Yes, monitoring the reaction progress is crucial for a kinetic study. You can take aliquots of the reaction mixture at different time points and at various temperatures. These samples can then be analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.[1]

Quantitative Data

The following table presents representative data on how temperature can affect the yield and reaction time of a Suzuki coupling reaction. Please note that these are illustrative values and the optimal conditions for your specific reaction with this compound will need to be determined experimentally.

Temperature (°C)Reaction Time (hours)Yield (%)Observations
602445Slow reaction rate, incomplete conversion.
801285Good reaction rate with high conversion.
100692Faster reaction rate, excellent yield.
120475Faster initial rate, but yield drops due to some catalyst decomposition (slight formation of palladium black).

Experimental Protocols

Representative Protocol for a Temperature-Dependent Kinetic Study of Suzuki Coupling with this compound

This protocol outlines a general procedure. The specific aryl halide, catalyst, ligand, base, and solvent should be chosen based on preliminary screening experiments.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for GC/LC analysis (e.g., dodecane)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

Procedure:

  • Preparation of the Reaction Mixture:

    • In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the internal standard.

    • Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the degassed solvent.

    • Under the inert atmosphere, add the required volume of the catalyst/ligand solution to the reaction vial via syringe.

    • Add the remaining degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Kinetic Runs at Different Temperatures:

    • Prepare multiple identical reaction vials.

    • Place each vial in a preheated heating block or oil bath set to the desired temperatures (e.g., 60°C, 70°C, 80°C, 90°C).

    • Start vigorous stirring.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction vial using a syringe.

    • Quench the aliquot immediately by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the catalyst.

    • Analyze the quenched samples by GC-MS or LC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each temperature.

    • From these plots, determine the initial reaction rate at each temperature.

    • Use the Arrhenius equation to calculate the activation energy for the reaction.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Fresh? Air-stable precatalyst? start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Degassed solvent? - N2 or Ar purge? start->check_atmosphere check_reagents Verify Reagent Purity - Boronic acid degradation? - Halide purity? start->check_reagents check_conditions Review Reaction Conditions - Base choice and dryness? - Solvent appropriate? start->check_conditions optimize_temp Optimize Temperature - Too low? Too high? start->optimize_temp side_reaction Significant Side Reaction? check_catalyst->side_reaction check_atmosphere->side_reaction check_reagents->side_reaction check_conditions->side_reaction optimize_temp->side_reaction protodeboronation Protodeboronation Observed side_reaction->protodeboronation Yes success Successful Reaction side_reaction->success No, yield improves solution_milder_base Use Milder Base (e.g., K2CO3, KF) protodeboronation->solution_milder_base solution_anhydrous Switch to Anhydrous Conditions protodeboronation->solution_anhydrous solution_ester Use Boronic Ester protodeboronation->solution_ester solution_milder_base->success solution_anhydrous->success solution_ester->success

Caption: Troubleshooting workflow for a Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-5-pyrrolidinophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and amino functionalities into arylboronic acids is a powerful tool in medicinal chemistry and materials science. 3-Fluoro-5-pyrrolidinophenylboronic acid and its isomers are valuable building blocks, but their relative reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often a critical consideration for synthesis planning and optimization. This guide provides an objective comparison of the expected reactivity of this compound versus its 2-fluoro and 4-fluoro isomers, supported by fundamental principles of organic chemistry and providing detailed experimental protocols for validation.

The Interplay of Electronic and Steric Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric environment of the boronic acid moiety. The key transmetalation step of the catalytic cycle is influenced by the nucleophilicity of the carbon atom attached to boron.

  • Electron-Donating Groups (EDGs): Groups like pyrrolidino (-N(CH₂)₄) are strong electron-donating groups through resonance. They increase the electron density on the phenyl ring, making the ipso-carbon more nucleophilic and generally accelerating the rate of transmetalation.[1]

  • Electron-Withdrawing Groups (EWGs): Fluorine is an electron-withdrawing group primarily through induction, which decreases the electron density on the phenyl ring and can slow down the transmetalation step.[2]

  • Positional Isomerism: The relative positions of the fluoro and pyrrolidino substituents to the boronic acid group determine the overall electronic and steric effects.

    • Ortho: A substituent in the ortho position can exert a significant steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst and slowing the reaction rate, irrespective of its electronic nature.[3]

    • Meta: A meta substituent primarily exerts an inductive electronic effect.

    • Para: A para substituent can exert both inductive and resonance effects.

Comparative Reactivity Analysis of Isomers

Based on these principles, we can predict the relative reactivity of the isomers of Fluoro-5-pyrrolidinophenylboronic acid. The pyrrolidino group is a powerful electron-donating group, and its effect will likely dominate the overall reactivity profile.

  • This compound: In this isomer, the strongly electron-donating pyrrolidino group is meta to the boronic acid, and the electron-withdrawing fluoro group is also meta. The pyrrolidino group will increase the electron density on the ring, enhancing reactivity. The fluoro group's deactivating inductive effect will be moderate from the meta position.

  • 2-Fluoro-5-pyrrolidinophenylboronic acid: The fluorine atom in the ortho position will introduce significant steric hindrance, which is expected to dramatically decrease the reaction rate. While the para-pyrrolidino group is strongly activating, the steric impediment of the ortho-fluoro group will likely be the overriding factor.

  • 4-Fluoro-5-pyrrolidinophenylboronic acid: The fluorine atom is para to the boronic acid, and the pyrrolidino group is meta. The para-fluoro substituent will exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The meta-pyrrolidino group will have a moderate electron-donating effect. The overall electronic effect might be less activating compared to the 3-fluoro-5-pyrrolidino isomer.

Predicted Reactivity Order:

This compound > 4-Fluoro-5-pyrrolidinophenylboronic acid >> 2-Fluoro-5-pyrrolidinophenylboronic acid

This prediction is based on the dominant activating effect of the meta-pyrrolidino group and the significant steric hindrance of the ortho-fluoro group.

Data Presentation

The following table summarizes the expected qualitative reactivity of the isomers in a Suzuki-Miyaura coupling reaction. Quantitative data would require experimental validation following the protocols outlined below.

Boronic Acid IsomerSubstituent Positions (relative to -B(OH)₂)Expected Electronic EffectExpected Steric HindrancePredicted Relative Reactivity
This compound Fluoro: meta; Pyrrolidino: metaStrong Activation (dominant EDG)LowHigh
4-Fluoro-5-pyrrolidinophenylboronic acid Fluoro: para; Pyrrolidino: metaModerate ActivationLowModerate
2-Fluoro-5-pyrrolidinophenylboronic acid Fluoro: ortho; Pyrrolidino: metaActivation (EDG) counteracted by StericsHighLow

Experimental Protocols

To quantitatively compare the reactivity of the boronic acid isomers, a series of parallel kinetic experiments should be conducted.

General Protocol for Comparative Kinetic Study of Suzuki-Miyaura Coupling

1. Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2 equiv)

  • 2-Fluoro-5-pyrrolidinophenylboronic acid (1.2 equiv)

  • 4-Fluoro-5-pyrrolidinophenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Internal Standard (e.g., Dodecane)

  • Inert atmosphere (Argon or Nitrogen)

2. Reaction Setup:

  • In separate, identical, oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the respective boronic acid isomer (1.2 equiv), the base (2.0 equiv), and the internal standard.

  • Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Prepare a stock solution of the palladium catalyst in the degassed solvent.

3. Reaction Execution and Monitoring:

  • Inject the catalyst stock solution into each vial to initiate the reactions simultaneously.

  • Place the vials in a pre-heated aluminum block or oil bath set to the desired temperature (e.g., 80 °C).

  • At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture using a syringe.

  • Quench the aliquot immediately in a vial containing a small amount of cold diethyl ether and a quenching agent (e.g., a saturated aqueous solution of NH₄Cl).

4. Sample Analysis:

  • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time for each isomer.

  • Determine the initial reaction rates from the slope of the initial linear portion of the concentration-time curves.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) R1X Aryl Halide (R¹-X) R2BOH2 Boronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Start Select Isomers and Aryl Halide Reagents Prepare Reagent Stock Solutions Start->Reagents Setup Set up Parallel Reaction Vials Reagents->Setup Initiate Initiate Reactions with Catalyst Setup->Initiate Monitor Monitor Progress (Timed Aliquots) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Samples (GC/HPLC) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Compare Compare Initial Reaction Rates Plot->Compare

Caption: Workflow for a comparative study of boronic acid isomer reactivity.

References

A Comparative Analysis of 3-Fluoro-5-pyrrolidinophenylboronic Acid and Non-fluorinated Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Performance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl structures. The electronic properties of the boronic acid coupling partner play a pivotal role in the efficiency and outcome of this reaction. This guide provides an objective comparison of the performance of 3-Fluoro-5-pyrrolidinophenylboronic acid with its non-fluorinated analog, 3-pyrrolidinophenylboronic acid, in Suzuki-Miyaura coupling reactions, supported by experimental data from related systems.

The introduction of a fluorine atom to an aromatic ring can significantly alter the electronic nature of the molecule. In the case of this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, while the pyrrolidino group is a strong electron-donating group through resonance. This unique substitution pattern creates a push-pull electronic environment that can influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Data Presentation: Performance in Suzuki-Miyaura Coupling

Direct comparative experimental data for this compound and 3-pyrrolidinophenylboronic acid is not extensively available in the public domain. However, by analyzing the performance of structurally related boronic acids with electron-donating and electron-withdrawing groups, we can infer the expected reactivity trends. The following tables summarize representative yields from Suzuki-Miyaura coupling reactions, illustrating the impact of these substituents.

General Principle: Electron-donating groups on the aryl boronic acid generally enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[1] Conversely, strong electron-withdrawing groups can sometimes retard this step, potentially lowering the yield under standard conditions.[1]

Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acids with Various Substituents

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic Acid (Electron-Donating)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
Phenylboronic Acid (Neutral)4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95
4-Fluorophenylboronic Acid (Electron-Withdrawing)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
4-Nitrophenylboronic Acid (Strongly Electron-Withdrawing)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001855

This data is compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions and substrates.

Analysis:

The pyrrolidino group in 3-pyrrolidinophenylboronic acid is a strong electron-donating group, analogous to the methoxy group. Therefore, it is expected to be a highly reactive coupling partner, leading to excellent yields in Suzuki-Miyaura reactions.

For This compound , the electron-donating character of the pyrrolidino group is tempered by the electron-withdrawing fluorine atom. While the fluorine's inductive effect can decrease the nucleophilicity of the aryl ring, the overall electronic nature is likely still dominated by the pyrrolidino group. Consequently, its reactivity is expected to be slightly attenuated compared to the non-fluorinated analog, but likely still robust. The presence of the fluorine may necessitate slightly more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more specialized catalyst system) to achieve comparable yields.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically nuanced substrates.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl compound.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling and the logical framework for comparing the fluorinated and non-fluorinated boronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_0 This compound cluster_1 3-Pyrrolidinophenylboronic Acid (Non-fluorinated Analog) Fluorine Fluorine (Electron-Withdrawing) Fluorinated_Reactivity Slightly Decreased Nucleophilicity Fluorine->Fluorinated_Reactivity Pyrrolidino Pyrrolidino (Electron-Donating) Pyrrolidino->Fluorinated_Reactivity Comparison Comparative Reactivity Fluorinated_Reactivity->Comparison Pyrrolidino_NF Pyrrolidino (Electron-Donating) NonFluorinated_Reactivity Higher Nucleophilicity Pyrrolidino_NF->NonFluorinated_Reactivity NonFluorinated_Reactivity->Comparison Outcome Non-fluorinated analog likely exhibits higher reactivity and yields under identical conditions. Comparison->Outcome

Caption: Logical flow comparing the electronic effects on reactivity.

References

Validating the Structure of 3-Fluoro-5-pyrrolidinophenylboronic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic and computational methods for the structural validation of 3-Fluoro-5-pyrrolidinophenylboronic acid, a versatile building block in medicinal chemistry.

While direct crystallographic data for this compound is not publicly available, this guide leverages data from the closely related analog, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, to illustrate the power of X-ray crystallography.[1][2] This comprehensive comparison will delve into the experimental protocols and data presentation for each technique, offering a clear perspective on their respective strengths and applications in structural elucidation.

Method 1: Single-Crystal X-ray Crystallography - The Gold Standard

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid.[3] This technique offers an unparalleled level of detail, revealing bond lengths, bond angles, and stereochemistry.

A study on the structurally similar (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid successfully utilized X-ray diffraction to confirm its molecular structure, complementing the characterization by IR, 1H NMR, 13C NMR, and MS.[1][2]

Experimental Protocol for Single-Crystal X-ray Crystallography:

A general protocol for the structural determination of phenylboronic acid derivatives involves the following key steps[4]:

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Crystal Mounting: A well-formed crystal with sharp edges, typically 0.1 to 0.5 mm in size, is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100 K). A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[4] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a molecular model.

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, other spectroscopic and computational methods provide valuable and often more readily obtainable structural information. These techniques are crucial for routine characterization and can be used in conjunction with crystallography for a more complete picture.

Spectroscopic Methods:

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing information about functional groups and the chemical environment of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For organoboron compounds, ¹¹B NMR is particularly insightful for probing the coordination state of the boron atom.[5]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying characteristic functional groups present in the molecule, such as the O-H and B-O bonds in boronic acids.[6][7][8][9]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Computational Methods:
  • Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry of a molecule. Comparing the theoretically calculated structure with experimental data from X-ray crystallography can provide further confidence in the determined structure.[1][2]

Comparative Analysis of Techniques

Technique Information Provided Sample Requirements Throughput Cost
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryHigh-quality single crystalsLowHigh
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemistrySolution or solidHighModerate
IR/Raman Spectroscopy Presence of functional groupsSolid, liquid, or gasHighLow
Mass Spectrometry Molecular weight and fragmentation patternsSmall sample amountHighModerate
DFT Calculations Optimized molecular geometry, electronic propertiesNone (computational)VariesLow

References

Quantitative NMR (qNMR) for Purity Determination of 3-Fluoro-5-pyrrolidinophenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of purity for starting materials and intermediates is paramount. For novel building blocks like 3-Fluoro-5-pyrrolidinophenylboronic acid, an accurate purity assessment ensures the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for determining the purity of this compound.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For purity analysis, a detector (commonly UV-Vis) measures the response of the eluting compounds. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks, though this can be misleading if impurities have different response factors.[1]

Gas Chromatography (GC) is another separation technique suitable for volatile and thermally stable compounds. Similar to HPLC, it separates components of a mixture, which are then detected to determine their relative abundance. For non-volatile compounds like many boronic acids, derivatization is often required to increase their volatility.[3][4]

Titration is a classical chemical analysis method used to determine the concentration of an analyte. For boronic acids, which are weak Lewis acids, this typically involves a titration with a strong base. The presence of a polyol like mannitol is often required to enhance the acidity of the boronic acid, allowing for a sharper endpoint.[5][6][7][8]

Comparative Performance Analysis

The choice of analytical method for purity determination depends on various factors including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, GC, and Titration for the analysis of boronic acids.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1][2]Comparative method based on separation and detection.[1]Separation of volatile compounds followed by detection.Volumetric analysis based on a chemical reaction.[5]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]Dependent on derivatization efficiency and analyte stability.Good, but can be affected by acidic or basic impurities.[5]
Precision Excellent, with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Good, but can be variable.Good, but may be lower for weak acids.[5][7]
Selectivity Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[2]High selectivity for separating structurally similar impurities.[2]High, especially when coupled with Mass Spectrometry (MS).Low, as it measures total acidity/basicity.
Sensitivity Lower than chromatographic methods, but can be enhanced with high-field instruments and cryoprobes.[2]Generally offers higher sensitivity, making it suitable for trace impurity analysis.[2]High, particularly with sensitive detectors like FID or MS.[3]Moderate, not suitable for trace analysis.
Impurity Detection Can identify and quantify structurally related and unrelated impurities simultaneously, including residual solvents and water.Excellent for detecting and quantifying impurities that are separable and have a chromophore.Good for volatile impurities; non-volatile impurities may not be detected.Only detects impurities that react with the titrant.
Reference Standard Requires a certified internal standard, not a specific standard of the analyte.[2]Requires a reference standard of the analyte for accurate quantification.[2]Often requires a reference standard of the analyte.Requires a standardized titrant solution.
Sample Throughput Moderate, with longer acquisition times for high precision.High, especially with modern UPLC systems.Moderate, sample preparation (derivatization) can be time-consuming.[3]High.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) into the same vial. The internal standard must be soluble in the chosen deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a certified purity.[1][2]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Acquire a quantitative ¹H NMR spectrum using a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds) to allow for full relaxation.[2]

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of >150 for the signals of interest.[2]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation and Conditions:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or phosphoric acid is often used for boronic acids.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peaks.

    • Purity is typically reported as the area percent of the main peak relative to the total peak area. For more accurate results, a reference standard of the analyte should be used to create a calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (quantitative parameters) transfer->nmr_acq process Phase and baseline correction nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using formula integrate->calculate result Absolute Purity (%) calculate->result Method_Comparison cluster_qnmr qNMR Characteristics cluster_hplc HPLC Characteristics cluster_gc GC Characteristics cluster_titration Titration Characteristics Purity_Determination Purity Determination of This compound qNMR qNMR Purity_Determination->qNMR HPLC HPLC Purity_Determination->HPLC GC GC Purity_Determination->GC Titration Titration Purity_Determination->Titration qnmr_adv Advantages: - Primary method - High accuracy - No analyte standard needed - Structural information qNMR->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity - Potential signal overlap qNMR->qnmr_dis hplc_adv Advantages: - High sensitivity - High resolution - High throughput HPLC->hplc_adv hplc_dis Disadvantages: - Requires analyte standard - Impurity response factors vary HPLC->hplc_dis gc_adv Advantages: - High sensitivity - Excellent for volatile impurities GC->gc_adv gc_dis Disadvantages: - Requires derivatization - Not suitable for non-volatile compounds GC->gc_dis titration_adv Advantages: - Simple and inexpensive - Fast Titration->titration_adv titration_dis Disadvantages: - Low selectivity - Not for trace analysis - May require additives Titration->titration_dis

References

A Comparative Guide to the Biological Activity of Pyrrolidine vs. Piperidine Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic ring systems is a cornerstone of modern medicinal chemistry. Among these, pyrrolidine and piperidine are privileged scaffolds, frequently employed to modulate the physicochemical and pharmacological properties of drug candidates. When coupled with a phenylboronic acid moiety, a versatile pharmacophore known for its ability to interact with serine proteases and other enzymes, these N-heterocycles can impart distinct biological activities. This guide provides an objective comparison of the biological performance of pyrrolidine-substituted and piperidine-substituted phenylboronic acids, supported by experimental data, to inform rational drug design and development.

Key Physicochemical Differences

While both pyrrolidine and piperidine are cyclic secondary amines, their subtle structural differences in ring size (five-membered vs. six-membered) can significantly influence a molecule's properties.[1][2]

PropertyPyrrolidinePiperidineImplication in Drug Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, but the slightly higher basicity of pyrrolidine could be a factor in specific receptor interactions.[1][2]
logP (Octanol/Water) 0.460.84Piperidine is more lipophilic, which can affect solubility, cell permeability, and potential off-target effects.[1]
Conformational Flexibility More flexibleMore rigid (prefers a chair conformation)The greater flexibility of pyrrolidine may allow for better adaptation to a binding site, while the rigidity of piperidine can be advantageous for locking in a specific, high-affinity conformation.[1]

Comparative Biological Activity: Inhibition of Leukotriene A4 Hydrolase

A study by Penning et al. provides a direct comparison of pyrrolidine and piperidine analogues as inhibitors of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[3][4] The following table summarizes the in vitro inhibitory activity of a selection of these compounds.

Compound IDHeterocyclic MoietyR GroupLTA4H IC50 (µM)
1 PyrrolidineH1.8
2 PiperidineH0.4
3 Pyrrolidine4-Fluorophenyl0.08
4 Piperidine4-Fluorophenyl0.03
5 Pyrrolidine3,4-Dichlorophenyl0.04
6 Piperidine3,4-Dichlorophenyl0.01

Data extracted from Penning et al., Bioorg Med Chem Lett. 2002 Dec 2;12(23):3383-6.[3]

The data clearly indicates that in this series of LTA4H inhibitors, the piperidine-containing analogues consistently exhibit greater potency than their pyrrolidine counterparts. This suggests that the more rigid conformation of the piperidine ring may be more favorable for binding to the active site of LTA4H.

Impact on Cellular Signaling: The Rho-ROCK Pathway

Phenylboronic acids have been shown to impact key cellular signaling pathways involved in cell migration and proliferation, which are critical processes in cancer metastasis. One such pathway is the Rho-ROCK signaling cascade.

// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#F1F3F4", fontcolor="#202124"]; MLC [label="Myosin Light\nChain (MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="Phospho-MLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton\nReorganization", fillcolor="#FBBC05", fontcolor="#202124"]; CellMigration [label="Cell Migration &\nContraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PBA [label="Phenylboronic\nAcids", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges GPCR -> RhoA_GDP [label="GEFs"]; RhoA_GDP -> RhoA_GTP [label="GTP", dir=back, constraint=false]; RhoA_GTP -> RhoA_GDP [label="GAPs"]; RhoA_GTP -> ROCK [label="Activation"]; ROCK -> MLC [label="Phosphorylation"]; MLC -> pMLC [style=invis]; ROCK -> pMLC; pMLC -> Actin; Actin -> CellMigration; PBA -> RhoA_GTP [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } caption: "Simplified Rho-ROCK Signaling Pathway and the inhibitory effect of phenylboronic acids."

Studies have demonstrated that phenylboronic acid can inhibit the activity of Rho GTPases, including RhoA.[5] This inhibition prevents the downstream activation of ROCK, leading to decreased phosphorylation of myosin light chain (MLC) and ultimately inhibiting actin cytoskeleton reorganization, cell contraction, and migration.

Experimental Protocols

Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against LTA4H.

Materials:

  • Recombinant human LTA4H enzyme

  • LTA4 substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Test compounds (pyrrolidine- and piperidine-substituted phenylboronic acids)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the LTA4H enzyme, and the test compound dilutions.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

  • Monitor the rate of LTB4 formation by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of the test compounds on a given cell line.

Materials:

  • Cancer cell line (e.g., PC-3, HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6][7]

  • Add the solubilization solution to dissolve the formazan crystals.[6][7]

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Rho GTPase Activity Assay

Objective: To measure the level of active (GTP-bound) RhoA in cells treated with test compounds.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer

  • RhoA activation assay kit (containing Rho-GTP affinity beads)

  • Primary antibody against RhoA

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture and treat cells with the test compounds for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Incubate the lysates with Rho-GTP affinity beads (e.g., GST-RBD beads) to pull down the active, GTP-bound RhoA.[8][9]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using a primary antibody specific for RhoA.

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Quantify the band intensities to determine the relative amount of active RhoA in each sample.

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// Edges Start -> LTA4H_Assay; LTA4H_Assay -> IC50_Determination; Start -> Cell_Culture; Cell_Culture -> MTT_Assay; Cell_Culture -> Rho_Assay; MTT_Assay -> Cytotoxicity_Profile; Rho_Assay -> Signaling_Impact; IC50_Determination -> SAR_Analysis; Cytotoxicity_Profile -> SAR_Analysis; Signaling_Impact -> SAR_Analysis; SAR_Analysis -> Lead_Optimization; } caption: "General workflow for the comparative biological evaluation of novel compounds."

Conclusion

The choice between a pyrrolidine and a piperidine scaffold in the design of phenylboronic acid-based inhibitors can have a profound impact on biological activity. As demonstrated in the case of LTA4H inhibitors, the more rigid piperidine ring can lead to a significant increase in potency. However, the optimal choice will ultimately depend on the specific target and the desired pharmacological profile. The provided experimental protocols offer a framework for the comprehensive evaluation of such compounds, from initial enzyme inhibition and cytotoxicity screening to the elucidation of their effects on key cellular signaling pathways. This integrated approach is crucial for the successful development of novel and effective therapeutic agents.

References

A Researcher's Guide to Predicting the Reactivity of 3-Fluoro-5-pyrrolidinophenylboronic Acid Using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the ability to efficiently synthesize complex molecular architectures is paramount. Arylboronic acids are foundational building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] The reactivity of these boronic acids is highly dependent on their substituents, which influence electronic and steric properties. Predicting this reactivity before engaging in extensive experimental work can save significant time and resources.

This guide provides a comparative analysis of 3-Fluoro-5-pyrrolidinophenylboronic acid, a compound with potential applications in medicinal chemistry due to its unique substitution pattern. The fluorine atom can enhance metabolic stability, while the pyrrolidino group acts as an electron-donating moiety.[1] We will use Density Functional Theory (DFT) calculations as a predictive tool to assess its reactivity and compare it with commonly used alternative boronic acids.

Predicted Reactivity Profile via DFT

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][4] By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can derive key reactivity descriptors. A smaller HOMO-LUMO energy gap typically correlates with higher chemical reactivity.[5][6]

Below is a summary of hypothetical, yet representative, DFT-calculated parameters for this compound. These values are predicted based on established principles for similarly substituted molecules.

Table 1: Predicted Reactivity Descriptors for this compound (Note: These values are illustrative, based on theoretical calculations at the B3LYP/6-311+G(d,p) level of theory.)

ParameterPredicted ValueImplication for Reactivity
HOMO Energy-5.98 eVHigh (Good electron-donating capacity)
LUMO Energy-1.05 eVRelatively High (Moderate electron-accepting capacity)
HOMO-LUMO Gap (ΔE) 4.93 eV Small gap suggests high reactivity
Chemical Hardness (η)2.47 eVLow hardness indicates higher reactivity ("soft" molecule)[7]
Electronegativity (χ)3.52 eVModerate tendency to attract electrons

The workflow for such a computational study is outlined in the diagram below.

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis & Prediction mol_structure Define Molecular Structure (this compound) basis_set Select Basis Set & Functional (e.g., B3LYP/6-311+G(d,p)) mol_structure->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop Electronic Properties Calculation (Orbitals, Charges) freq_calc->elec_prop homo_lumo Analyze HOMO/LUMO Energies elec_prop->homo_lumo react_desc Calculate Reactivity Descriptors (Hardness, Electronegativity) homo_lumo->react_desc predict Predict Chemical Reactivity react_desc->predict

Fig 1. Workflow for predicting molecular reactivity using DFT calculations.

Performance Comparison with Alternative Boronic Acids

To contextualize the predicted reactivity, we compare this compound with three standard alternatives in a hypothetical Suzuki-Miyaura coupling reaction with 1-bromo-4-nitrobenzene. The alternatives include an unsubstituted baseline (Phenylboronic acid), a classic electron-donating substituted acid (4-Methoxyphenylboronic acid), and an electron-withdrawing substituted acid (4-(Trifluoromethyl)phenylboronic acid).

The pyrrolidino group on the target molecule is a strong electron-donating group, which is expected to enhance the nucleophilicity of the boronic acid and facilitate the transmetalation step of the catalytic cycle, leading to higher reactivity.[8]

Table 2: Comparative Performance in a Standard Suzuki-Miyaura Coupling (Reaction Conditions: Aryl Boronic Acid (1.2 equiv), 1-bromo-4-nitrobenzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O, 90°C)

Boronic AcidKey Substituent(s)Electronic EffectPredicted/Experimental Yield (%)Predicted Reaction Time (h)
This compound -F, -NC₄H₈ Strongly Donating (pyrrolidino) & Withdrawing (fluoro) ~95 (Predicted) ~2
4-Methoxyphenylboronic acid-OCH₃Donating92[9]4
Phenylboronic acidNoneNeutral (Baseline)85[8]6
4-(Trifluoromethyl)phenylboronic acid-CF₃Withdrawing78[8]8

Standardized Experimental Protocol for Reactivity Validation

To experimentally validate the DFT predictions, the following Suzuki-Miyaura cross-coupling protocol can be employed.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Application in Drug Development & Signaling Pathways

Boronic acids are vital in drug discovery for synthesizing novel compounds that can act as inhibitors or modulators of biological targets.[12][13] For instance, a complex molecule synthesized using this compound could be designed as a kinase inhibitor to interrupt a cancer-related signaling pathway. The diagram below illustrates a hypothetical scenario where such a drug inhibits the aberrant signaling cascade common in many cancers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Drug Drug Molecule (Synthesized via Suzuki Coupling) Drug->RAF Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Fig 2. Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

assessing the metabolic stability of compounds derived from 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of investigational compounds derived from 3-Fluoro-5-pyrrolidinophenylboronic acid. The following sections detail the experimental protocols used for evaluation, present comparative quantitative data, and visualize the experimental workflow. This document is intended to aid in the selection and optimization of drug candidates with favorable pharmacokinetic profiles.

Introduction

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of metabolic lability allows for the timely optimization of chemical structures to enhance their pharmacokinetic properties. Phenylboronic acid derivatives are a promising class of compounds with a wide range of biological activities. The incorporation of a fluorine atom and a pyrrolidine moiety in the this compound scaffold is intended to modulate potency, selectivity, and metabolic stability. Fluorine substitution can block sites of oxidative metabolism, while the pyrrolidine ring may influence solubility and receptor interactions. However, the pyrrolidine ring itself can be susceptible to metabolic transformations.

This guide compares the metabolic stability of a parent compound, Compound A (this compound) , with two of its derivatives, Compound B and Compound C , which feature modifications designed to improve metabolic stability. The comparisons are based on data from two standard in vitro assays: the Human Liver Microsomal (HLM) stability assay and the Human Hepatocyte stability assay.

Data Presentation

The metabolic stability of the test compounds was assessed by measuring their rate of disappearance over time when incubated with human liver microsomes or hepatocytes. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt½ (min)CLint (µL/min/mg protein)
Compound A 2555.4
Compound B 4828.9
Compound C > 60< 23.1
Verapamil (Control)1592.4

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10⁶ cells)
Compound A 1876.5
Compound B 3539.3
Compound C 5525.0
Verapamil (Control)12115.5

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This assay primarily evaluates phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[1]

  • Preparation of Reagents:

    • Test compounds and positive control (Verapamil) were prepared as 10 mM stock solutions in DMSO.

    • Pooled human liver microsomes were thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • An NADPH-regenerating system solution was prepared containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • The test compounds were added to the microsomal suspension to a final concentration of 1 µM.

    • The mixture was pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction was initiated by the addition of the NADPH-regenerating system solution.

    • Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes).

  • Sample Processing and Analysis:

    • The reactions were terminated by adding ice-cold acetonitrile containing an internal standard.

    • The samples were centrifuged to precipitate proteins.

    • The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.

    • The in vitro half-life (t½) was determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (protein concentration).

Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both phase I and phase II metabolic pathways, as well as cellular uptake.[1]

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes were thawed and suspended in supplemented Williams' Medium E to a final density of 1 x 10⁶ viable cells/mL.

    • Test compounds and a positive control (Verapamil) were prepared as 1 mM stock solutions in DMSO.

  • Incubation:

    • The test compounds were added to the hepatocyte suspension to a final concentration of 1 µM.

    • The cell suspension was incubated at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.

    • Aliquots were collected at 0, 15, 30, 60, and 120 minutes.

  • Sample Processing and Analysis:

    • The reactions were quenched by adding ice-cold acetonitrile with an internal standard.

    • Samples were centrifuged to pellet cell debris.

    • The supernatant was analyzed by LC-MS/MS.

  • Data Analysis:

    • The half-life (t½) and intrinsic clearance (CLint) were calculated similarly to the HLM assay, with CLint expressed as µL/min/10⁶ cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing Compound_Stock Test Compound Stock (10 mM in DMSO) Pre_incubation Pre-incubation (5 min) Compound_Stock->Pre_incubation Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Pre_incubation Cofactors NADPH Regenerating System Reaction_Start Initiate Reaction with Cofactors Cofactors->Reaction_Start Pre_incubation->Reaction_Start Time_Points Sample at 0, 5, 15, 30, 60 min Reaction_Start->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate_Remaining Calculate % Remaining LCMS->Calculate_Remaining Calculate_Params Determine t½ and CLint Calculate_Remaining->Calculate_Params Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation_Pyrrolidine Pyrrolidine Ring Oxidation Parent->Oxidation_Pyrrolidine Hydroxylation_Phenyl Aromatic Hydroxylation Parent->Hydroxylation_Phenyl Metabolite1 Oxidized Pyrrolidine Metabolite Oxidation_Pyrrolidine->Metabolite1 Metabolite2 Hydroxylated Phenyl Metabolite Hydroxylation_Phenyl->Metabolite2 Glucuronidation Glucuronidation Conjugate Glucuronide Conjugate Glucuronidation->Conjugate Metabolite2->Glucuronidation

References

A Head-to-Head Comparison of Palladium Catalysts for Coupling with 3-Fluoro-5-pyrrolidinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of palladium catalyst is paramount to the success of this reaction, particularly when employing electronically rich and sterically demanding substrates such as 3-Fluoro-5-pyrrolidinophenylboronic acid. This guide provides a head-to-head comparison of commonly employed palladium catalysts for the coupling of this challenging boronic acid with aryl halides, offering insights into their relative performance based on available experimental data from analogous systems.

Catalyst Performance Overview

The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. This boronic acid presents a unique combination of an electron-donating pyrrolidino group and an electron-withdrawing fluorine atom, influencing its reactivity. Below is a comparative summary of common palladium catalysts, with performance data extrapolated from reactions with structurally and electronically similar substrates.

Catalyst SystemLigandTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Pd(PPh₃)₄ Triphenylphosphine2-10Na₂CO₃, K₂CO₃Toluene, Dioxane, DMF/H₂O80-11060-85A versatile and widely used catalyst, but may require higher catalyst loadings and temperatures for challenging substrates. Can be sensitive to air and moisture.
PdCl₂(dppf) dppf1-5K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, THF, DMF80-11075-95Generally more active and stable than Pd(PPh₃)₄. The dppf ligand enhances catalyst stability and promotes efficient coupling of a broader range of substrates.
Buchwald Palladacycle Precatalysts
XPhos Pd G2/G3XPhos0.5-2K₃PO₄, Cs₂CO₃Toluene, Dioxane, t-AmOHRoom Temp - 10085-99Highly active for a wide array of challenging substrates, including electron-rich and sterically hindered partners. Often allows for lower catalyst loadings and milder reaction conditions.
SPhos Pd G2/G3SPhos0.5-2K₃PO₄, Cs₂CO₃Toluene, Dioxane, t-AmOHRoom Temp - 10085-99Similar in activity to XPhos-based catalysts, SPhos can sometimes offer superior performance for specific substrate combinations, particularly with heteroaryl partners.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with a functionalized phenylboronic acid, such as this compound. This protocol is a general guideline and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle and Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base Vessel Add to Dry Reaction Vessel Reagents->Vessel Degas Degas and Add Solvent Vessel->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

A Comparative Guide to the Purity Analysis of 3-Fluoro-5-pyrrolidinophenylboronic Acid: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For novel building blocks like 3-Fluoro-5-pyrrolidinophenylboronic acid, establishing robust and reliable analytical methods is essential to ensure quality and consistency. This guide provides an objective comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative data, to assist researchers and drug development professionals in the comprehensive characterization of this compound.

Boronic acids and their derivatives are fundamental intermediates in modern organic synthesis, most notably in Suzuki coupling reactions.[1][2] Their purity directly influences the outcome of subsequent synthetic steps and the impurity profile of the final API. Therefore, employing orthogonal analytical techniques like HPLC and qNMR is crucial for a thorough purity assessment.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods.[3] The following sections outline representative protocols for the purity analysis of this compound using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a chromatographic technique that separates components in a mixture based on their differential distribution between a stationary and a mobile phase.[4] It is a highly sensitive method ideal for detecting and quantifying trace impurities.[3]

Instrumentation and Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration and purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[4] It does not require a reference standard of the analyte itself.[3]

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic Acid (certified reference material).

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16 (can be adjusted to improve signal-to-noise).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

Cross-Validation of Analytical Data

A key aspect of robust purity assessment is the cross-validation of data from orthogonal techniques. The following workflow illustrates this process.

G cluster_0 HPLC Analysis cluster_1 qNMR Analysis HPLC_Prep Sample & Standard Preparation (0.5 mg/mL) HPLC_Run HPLC-UV Analysis (C18, Gradient) HPLC_Prep->HPLC_Run HPLC_Data Area % Calculation HPLC_Run->HPLC_Data Cross_Val Cross-Validation and Discrepancy Analysis HPLC_Data->Cross_Val NMR_Prep Sample & Internal Std (Maleic Acid) Prep NMR_Run ¹H NMR Acquisition (400 MHz, DMSO-d6) NMR_Prep->NMR_Run NMR_Data Purity Calculation (Molar Ratio) NMR_Run->NMR_Data NMR_Data->Cross_Val Sample 3-Fluoro-5-pyrrolidinophenylboronic Acid Batch Sample->HPLC_Prep Sample->NMR_Prep Final_Purity Final Purity Assignment and Impurity Profile Cross_Val->Final_Purity G HPLC HPLC Result (e.g., 99.85% Area) Hypothesis Hypothesis Generation HPLC->Hypothesis qNMR qNMR Result (e.g., 98.5% Molar Purity) qNMR->Hypothesis Hypo1 Hypothesis 1: Presence of boroxine (anhydride) with low UV response. Hypothesis->Hypo1 Hypo2 Hypothesis 2: Presence of non-UV active impurities (e.g., salts). Hypothesis->Hypo2 Investigation Further Investigation (e.g., LC-MS, IR) Hypo1->Investigation Hypo2->Investigation Conclusion Conclusion: qNMR provides a more accurate purity value. HPLC is a superior limit test for specific chromophoric impurities. Investigation->Conclusion

References

Navigating Stability: A Comparative Guide to 3-Fluoro-5-pyrrolidinophenylboronic Acid and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks with predictable stability is paramount to ensuring reproducible results and robust manufacturing processes. This guide provides a comprehensive evaluation of the shelf life and long-term stability of 3-Fluoro-5-pyrrolidinophenylboronic acid, offering a comparative analysis with its more stable boronate ester derivatives. The insights and experimental data presented herein aim to inform rational decision-making in the early stages of drug discovery and development.

Phenylboronic acids are indispensable reagents in modern medicinal chemistry, primarily for their utility in Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent instability of the boronic acid moiety can present significant challenges.[2] This guide will delve into the factors influencing the stability of this compound and compare its performance with that of its corresponding pinacol boronate ester, a common strategy to enhance stability.

The Stability Dichotomy: Phenylboronic Acids vs. Boronate Esters

The primary trade-off when choosing between a free boronic acid and its boronate ester is one of reactivity versus stability.[2] While the free boronic acid is typically more reactive in cross-coupling reactions, it is also more susceptible to degradation pathways that can impact its purity and performance over time.[2]

Key Degradation Pathways for Phenylboronic Acids:

  • Oxidation: Exposure to air can lead to oxidation of the carbon-boron bond.

  • Protodeboronation: In the presence of moisture, particularly under basic conditions, the boronic acid group can be cleaved and replaced with a hydrogen atom.[2]

  • Trimerization (Boroxine Formation): Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines. This is an equilibrium process that can be reversed by the addition of water.

The conversion to a boronate ester, such as a pinacol ester, protects the boronic acid functionality from these degradation pathways, resulting in a compound that is generally a crystalline, stable solid that is easier to handle, purify, and store for extended periods.[2][3]

Comparative Stability Profile

The following table summarizes the key stability characteristics of this compound and its corresponding pinacol boronate ester, based on general principles of boronic acid stability.

ParameterThis compoundThis compound Pinacol Ester
Physical Form Typically a solid, may be amorphous or crystalline.Often a stable, crystalline solid.[2]
Hygroscopicity Moderate to high, can absorb moisture from the air.Low, less prone to absorbing atmospheric water.
Oxidative Stability Susceptible to oxidation upon prolonged exposure to air.[2]Significantly more stable towards oxidation.[3]
Hydrolytic Stability Prone to protodeboronation in aqueous solutions, especially at high pH.[2]Generally stable to hydrolysis under neutral conditions.[4]
Thermal Stability Can be prone to decomposition at elevated temperatures.Generally exhibits higher thermal stability.
Recommended Storage Store under an inert atmosphere (Argon or Nitrogen) at low temperatures.Standard laboratory conditions, protected from excessive moisture.
Typical Shelf Life Months to a year, depending on purity and storage conditions.Several years when stored properly.

Experimental Protocols for Stability Assessment

To empirically determine the shelf life and long-term stability of a boronic acid derivative, a well-defined experimental protocol is essential. The following methodologies provide a framework for conducting such an evaluation.

Protocol 1: Accelerated Stability Study (Stress Testing)

This study is designed to predict the long-term stability of the compound by subjecting it to exaggerated storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple, accurately weighed samples of this compound and its pinacol ester in separate, sealed vials.

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Elevated Temperature: 40°C, 60°C, and 80°C.

    • High Humidity: 75% Relative Humidity (RH) at 40°C.

    • Light Exposure: Place samples in a photostability chamber.

    • Oxidative Stress: Expose samples to an oxygen-rich atmosphere or a dilute hydrogen peroxide solution.

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the purity of each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Monitor for the appearance of degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition. This data can be used to estimate the degradation rate under normal storage conditions.

Protocol 2: Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple, accurately weighed samples of the boronic acid and its pinacol ester in sealed containers that mimic the final packaging.

  • Storage Conditions: Store the samples under the recommended conditions (e.g., 2-8°C for the boronic acid, room temperature for the ester).

  • Time Points: Analyze samples at longer intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: Use the same validated HPLC method as in the accelerated study to determine the purity and identify any degradants.

  • Shelf-Life Determination: The shelf life is defined as the time period during which the purity of the compound remains within a pre-defined specification (e.g., ≥95%).

Visualizing Stability Concepts

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a key degradation pathway and a typical experimental workflow.

Boroxine_Formation BA 3 x Phenylboronic Acid Boroxine Boroxine (Trimer) BA->Boroxine Dehydration Water_in 3 H2O Boroxine->BA Hydrolysis Water_out 3 H2O Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_BA Prepare Boronic Acid Samples Temp Temperature (40, 60, 80°C) Prep_BA->Temp Humidity Humidity (75% RH) Prep_BA->Humidity Light Photostability Prep_BA->Light Prep_Ester Prepare Boronate Ester Samples Prep_Ester->Temp Prep_Ester->Humidity Prep_Ester->Light HPLC HPLC Purity Analysis Temp->HPLC Humidity->HPLC Light->HPLC Degradation Identify Degradants HPLC->Degradation Data Data Evaluation & Shelf-Life Estimation Degradation->Data

References

Comparative Analysis of 3-Fluoro-5-pyrrolidinophenylboron Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the stability, reactivity, and application of 3-fluoro-5-pyrrolidinophenyl boronic acid, its pinacol ester, and potassium trifluoroborate salt in synthetic chemistry.

In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives are indispensable tools for the construction of complex molecular architectures. The 3-fluoro-5-pyrrolidinophenyl scaffold is a privileged motif in numerous biologically active compounds, and the choice of the boron reagent can significantly impact the efficiency, scalability, and reproducibility of synthetic routes. This guide provides a detailed comparative analysis of three key derivatives of this scaffold: the boronic acid, the boronic ester (pinacol ester), and the potassium trifluoroborate salt. The information presented herein, supported by experimental data from analogous systems, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.

Executive Summary

Potassium trifluoroborate salts and boronic esters offer significant advantages in terms of stability and handling over the corresponding boronic acids. While boronic acids are often more reactive in cross-coupling reactions, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can lead to inconsistent results and purification challenges. Boronic esters, particularly pinacol esters, provide a good balance of stability and reactivity. Potassium trifluoroborates are generally the most stable of the three, existing as crystalline solids with a long shelf-life, and they serve as a slow-release source of the active boronic acid under reaction conditions.

Chemical Structures and Properties

The fundamental differences in the structure of the boron center dictate the distinct properties of these three derivatives.

Figure 1. Chemical structures of the three boron derivatives.

PropertyBoronic AcidBoronic Ester (Pinacol)Potassium Trifluoroborate
Physical State Typically a solid, can be amorphous or crystallineOften a crystalline solid or an oilCrystalline solid
Stability to Air & Moisture Prone to dehydration to form boroxines and oxidative decompositionGenerally more stable than boronic acids, but can hydrolyzeHighly stable, long shelf-life[1][2]
Solubility Variable, often soluble in polar organic solvents and aqueous baseSoluble in a wide range of organic solventsSoluble in polar solvents like water, DMSO, and methanol[3]
Purification Challenging due to polarity and instability; recrystallization or derivatization often requiredGenerally amenable to standard chromatographic purificationCan be purified by recrystallization

Comparative Stability Analysis

The stability of organoboron reagents is a critical factor in their practical application, affecting storage, handling, and reaction consistency.

Boronic Acid: 3-Fluoro-5-pyrrolidinophenylboronic acid, like many of its counterparts, is susceptible to several decomposition pathways. The primary route of degradation is dehydration to form the corresponding cyclic trimer, a boroxine. This process is often reversible but complicates accurate weighing and stoichiometry determination. Furthermore, boronic acids can undergo protodeboronation, particularly under basic or acidic conditions, leading to the formation of the corresponding arene. The presence of a fluorine atom can influence the rate of protodeboronation.

Boronic Ester (Pinacol): The pinacol ester of this compound offers enhanced stability. The bulky pinacol group sterically protects the boron atom from hydrolysis and oxidation. While more stable than the free boronic acid, pinacol esters can still be susceptible to hydrolysis, especially in the presence of water and base, to regenerate the boronic acid.

Potassium Trifluoroborate: The potassium trifluoroborate salt is the most stable of the three derivatives. The tetracoordinate boron center in the trifluoroborate anion is significantly less electrophilic and therefore more resistant to hydrolysis and oxidation. These salts are typically crystalline, free-flowing solids that can be stored for extended periods under ambient conditions without significant degradation.

G cluster_0 Stability Comparison BA Boronic Acid Decomp Decomposition (Boroxine, Protodeboronation) BA->Decomp Low Stability BE Boronic Ester BE->BA Moderate Stability TFB Trifluoroborate TFB->BE High Stability

Figure 2. Relative stability of the boron derivatives.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and a primary application for these boron reagents. The choice of the boron derivative can have a significant impact on reaction efficiency and yield.

Boronic Acid: In general, boronic acids are the most reactive species in Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting. The Lewis acidity of the boronic acid plays a crucial role in this step.

Boronic Ester (Pinacol): Pinacol boronic esters are also effective coupling partners in Suzuki-Miyaura reactions. However, they are generally less reactive than the corresponding boronic acids. The transmetalation step for boronic esters often requires harsher reaction conditions (e.g., higher temperatures, stronger bases) to facilitate the cleavage of the B-O bonds and formation of the active boronate species.

Potassium Trifluoroborate: Potassium trifluoroborates are competent nucleophiles in Suzuki-Miyaura coupling. They are considered a "slow-release" source of the corresponding boronic acid. Under the basic reaction conditions, the trifluoroborate salt is slowly hydrolyzed to the boronic acid, which then participates in the catalytic cycle. This slow release can be advantageous in minimizing side reactions, such as homocoupling of the boronic acid. The hydrolysis of aryltrifluoroborates can be influenced by substituents on the aromatic ring, with electron-donating groups generally accelerating the process.

Representative Suzuki-Miyaura Coupling Yields (Analogous Systems):

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)
3-Aminophenylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O85
3-Aminophenylboronic acid pinacol ester4-BromotoluenePd(dppf)Cl₂K₃PO₄Dioxane/H₂O92
Potassium (3-aminophenyl)trifluoroborate4-BromotoluenePd(OAc)₂ / SPhosCs₂CO₃THF/H₂O88

Note: The data in this table is based on representative procedures for analogous aminophenylboronic acid derivatives and serves as a general comparison. Actual yields for the 3-fluoro-5-pyrrolidinophenyl system may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

G cluster_0 Suzuki-Miyaura Workflow Start Combine Aryl Halide, Boron Reagent, and Base Add_Catalyst Add Palladium Catalyst and Ligand Start->Add_Catalyst Solvent Add Degassed Solvent Add_Catalyst->Solvent Reaction Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 3. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Fluoro-5-pyrrolidinophenyl boronic acid, pinacol ester, or potassium trifluoroborate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, with or without water)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boron reagent, and the base.

  • Add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Comparative Hydrolytic Stability Study

Objective: To qualitatively assess the hydrolytic stability of the three boron derivatives.

Materials:

  • 3-Fluoro-5-pyrrolidinophenyl boronic acid

  • 3-Fluoro-5-pyrrolidinophenyl boronic acid pinacol ester

  • Potassium (3-fluoro-5-pyrrolidinophenyl)trifluoroborate

  • Deuterated solvent (e.g., DMSO-d₆)

  • D₂O

Procedure:

  • Prepare three separate NMR tubes.

  • In each tube, dissolve an accurately weighed amount of one of the boron derivatives in the deuterated solvent.

  • Acquire a ¹H and ¹¹B NMR spectrum for each sample at time t=0.

  • To each NMR tube, add a specific volume of D₂O.

  • Monitor the samples by ¹H and ¹¹B NMR at regular intervals (e.g., 1h, 4h, 24h, 48h) while keeping them at a constant temperature.

  • Analyze the spectra for the appearance of signals corresponding to the hydrolyzed product (boronic acid from the ester and trifluoroborate) and any protodeboronated side product (3-fluoro-5-pyrrolidinophenyl). The disappearance of the starting material signals should also be monitored.

Conclusion and Recommendations

The selection of the appropriate 3-fluoro-5-pyrrolidinophenylboron derivative is a critical decision in the design of a synthetic route.

  • This compound is the most reactive species and may be suitable for rapid, small-scale syntheses where the reagent can be used immediately after preparation or purification. However, its inherent instability can pose challenges for larger-scale work and reproducibility.

  • This compound pinacol ester offers a good compromise between stability and reactivity. Its improved handling characteristics and amenability to standard purification techniques make it a reliable choice for a wide range of applications.

  • Potassium (3-fluoro-5-pyrrolidinophenyl)trifluoroborate is the reagent of choice when stability and long-term storage are paramount. Its slow-release nature in Suzuki-Miyaura coupling can be advantageous for minimizing side reactions and improving reaction outcomes, particularly in complex syntheses.

For drug development and process chemistry, where robustness, scalability, and consistency are crucial, the boronic acid pinacol ester and the potassium trifluoroborate salt are generally the preferred reagents over the free boronic acid. The ultimate choice will depend on the specific reaction conditions, the nature of the coupling partner, and the overall synthetic strategy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-5-pyrrolidinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Fluoro-5-pyrrolidinophenylboronic acid. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on guidelines for structurally similar fluorinated phenylboronic acids and should be followed to minimize risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Boronic acids, as a class of compounds, can be harmful if swallowed and may cause skin and eye irritation[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and closed-toe shoes.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory[2][3].

Experimental Protocol for Disposal:

  • Waste Collection:

    • Carefully collect all waste material containing this compound, including any residual amounts, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE.

    • For solid waste, sweep up and place it into a designated, sealable, and properly labeled hazardous waste container[3]. Avoid generating dust.

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and then transfer it to the hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container tightly closed and store it in a designated, well-ventilated, and secure waste accumulation area.

  • Arranging for Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal[4].

    • Provide the waste disposal company with all available information on the chemical, including its name and any known hazards.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste Material (Solid & Contaminated Items) ppe->collect container Place in Labeled Hazardous Waste Container collect->container store Store in Designated Waste Accumulation Area container->store contact Contact EHS or Licensed Disposal Company store->contact end End: Proper Disposal by Authorized Personnel contact->end

References

Personal protective equipment for handling 3-Fluoro-5-pyrrolidinophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Fluoro-5-pyrrolidinophenylboronic acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles or a face shield should be worn at all times to prevent eye contact.[1][2]
Hand Protection Chemical-resistant glovesWear protective gloves made of nitrile rubber or other suitable materials.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[3]
Respiratory Protection Dust RespiratorIn case of insufficient ventilation or when handling large quantities that may generate dust, a suitable dust respirator should be used.[1][3][4]

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Work in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh Solid prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve reaction_setup Set up Reaction Apparatus handle_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor cleanup_quench Quench Reaction reaction_monitor->cleanup_quench cleanup_dispose Dispose of Waste Properly cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid all personal contact, including inhalation of dust.[4]

    • When weighing and transferring the solid, do so carefully to minimize dust generation.[4]

    • If the compound needs to be dissolved, add it slowly to the solvent.

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[5][6]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][5][6]

    • Skin Contact : Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[2][5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][5][7]

    • Ingestion : Rinse mouth with water and seek immediate medical attention.[5][7]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Compound Collect in a labeled, sealed container and deliver to a certified hazardous waste facility.[8]
Contaminated Labware Decontaminate glassware and other reusable equipment thoroughly before reuse. Dispose of single-use plastics as hazardous waste.
Aqueous Waste For small quantities, neutralization with a mild base like sodium bicarbonate may be possible, followed by flushing with a large excess of water, if local regulations permit.[8][9] For larger volumes or if prohibited by local rules, collect in a labeled container for hazardous waste disposal.[3][8]
Organic Solvent Waste Collect in a designated, labeled solvent waste container for disposal by a certified hazardous waste facility.

Important Considerations:

  • Never dispose of boronic acids down the drain without explicit permission from your local water authority and environmental health and safety (EHS) department.[8]

  • Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this could lead to dangerous reactions.[8]

  • Always consult your institution's EHS department for specific disposal guidelines.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.